Product packaging for Melliferone(Cat. No.:)

Melliferone

Cat. No.: B1214471
M. Wt: 452.7 g/mol
InChI Key: BHVMSBIGWPPGBF-LHAYROSJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Melliferone has been reported in Ekebergia capensis with data available.
from Brazilian propolis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O3 B1214471 Melliferone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(1S,4S,5R,8R,13S,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-10,23-dione

InChI

InChI=1S/C30H44O3/c1-24(2)14-16-29-17-15-28(7)27(6)12-8-19-25(3,4)22(31)10-11-26(19,5)20(27)9-13-30(28,21(29)18-24)33-23(29)32/h9,13,19-21H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,26-,27+,28-,29-,30-/m0/s1

InChI Key

BHVMSBIGWPPGBF-LHAYROSJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C=CC4(C2C1)OC3=O)C)(C)C)C)C)C

Synonyms

melliferone

Origin of Product

United States

Foundational & Exploratory

The Triterpenoid Melliferone: A Technical Guide on Structure, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel triterpenoid, melliferone. It covers its structural elucidation, biological activity against the Human Immunodeficiency Virus (HIV), and detailed experimental protocols for its isolation and bioactivity assessment.

Core Structure and Physicochemical Data of this compound

This compound is a pentacyclic triterpenoid isolated from Brazilian propolis.[1][2] Its chemical structure was determined through extensive spectroscopic analysis, including high-resolution fast atom bombardment mass spectrometry (FABMS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The structure has been established as 3-oxoolean-11-en-13β,28-olide .[1][2]

The high-resolution FABMS of this compound showed a quasimolecular ion peak at m/z 451.3195 [M − H]-, corresponding to the molecular formula C₃₀H₄₄O₃.[1] The ¹³C NMR spectrum displayed signals for 30 carbons, indicating a triterpenoid skeleton.[1][2] Key spectral features include the presence of a 3-ketone group (δC 216.8) and the characteristic signals for an oleanane-type structure.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₃₀H₄₄O₃[1]
Calculated Mass 452.3290[1]
HR-FABMS [M-H]⁻ m/z 451.3195 (Calcd. 451.3212)[1]
Key ¹³C NMR Signal δC 216.8 (C-3 ketone)[1][2]

Biological Activity and Proposed Mechanism of Action

This compound was evaluated for its antiviral activity against HIV-1 in H9 lymphocytes.[1] It demonstrated inhibitory effects on viral replication.[3] Alongside this compound, several other triterpenoids were isolated from the same propolis sample, with moronic acid showing the most significant anti-HIV activity.[1]

Table 2: Anti-HIV Activity of this compound and Co-isolated Triterpenoids

CompoundEC₅₀ (µg/mL)ᵃIC₅₀ (µg/mL)ᵇTIᶜ
This compound 0.205>100>488
Moronic Acid <0.118.6>186
Anwuweizonic Acid >100>100-
Betulonic Acid 1.3>100>77
Zidovudine (AZT) 0.005>100>20,000

ᵃEC₅₀: 50% effective concentration for inhibiting HIV-1 replication. ᵇIC₅₀: 50% inhibitory concentration for cell growth. ᶜTI: Therapeutic Index (IC₅₀/EC₅₀). (Data sourced from Ito et al., 2001)[1]

While the precise signaling pathway for this compound is not fully elucidated, the mechanism for structurally related oleanane and lupane triterpenoids in inhibiting HIV-1 is well-documented. The primary target is a late stage in the viral replication cycle known as viral maturation . These compounds, including derivatives of the co-isolated moronic acid, function as maturation inhibitors . They specifically inhibit the final proteolytic cleavage of the Gag polyprotein precursor (p25 or CA-SP1) into the mature capsid protein (p24). This disruption results in the assembly of morphologically aberrant, non-infectious virions.

HIV_Maturation_Inhibition cluster_virion Immature HIV Virion cluster_processing Gag Processing cluster_maturation Viral Maturation Gag Gag Polyprotein (Pr55) Protease HIV Protease Gag->Protease Cleavage p25 Capsid Precursor (p25 / CA-SP1) Protease->p25 Cleavage of Gag p25->Block Final Cleavage Step p24 Mature Capsid (p24) InfectiousVirion Infectious Virion p24->InfectiousVirion Assembly This compound This compound (Proposed Mechanism) This compound->Block Block->p24

Proposed mechanism of action for this compound as an HIV-1 maturation inhibitor.

Experimental Protocols

The following protocols are summarized from the methodologies described in the primary literature.[1][2]

Isolation and Purification of this compound

This workflow outlines the multi-step process for isolating this compound from its natural source.

Experimental workflow for the isolation of this compound.

Protocol Steps:

  • Extraction: 600g of Brazilian propolis is extracted with methanol to yield a crude extract.[1]

  • Fractionation: The methanol extract is adsorbed onto Celite and sequentially washed with hexane, chloroform, ethyl acetate, and methanol.[1]

  • Column Chromatography: The chloroform-soluble fraction (approximately 293g), being rich in triterpenoids, is subjected to silica gel column chromatography.[1] A gradient solvent system (e.g., hexane-chloroform to methanol) is used for elution.

  • Isolation: Fractions are collected and analyzed (e.g., by TLC). Those containing the target compound are combined.

  • Purification: The this compound-containing fraction is further purified by repeated silica gel chromatography to yield the pure compound.[1]

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1][2]

Anti-HIV Activity Assay

The anti-HIV activity is determined by monitoring the inhibition of virus-induced cytopathic effects in a susceptible cell line.

Materials:

  • H9 Human Lymphocytes

  • HIV-1 (e.g., HTLV-IIIB strain)

  • Test compounds (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability stain

  • Control drug (e.g., Zidovudine/AZT)

Protocol Steps:

  • Cell Plating: Plate H9 lymphocytes at a determined density in a 96-well microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds (this compound, etc.) and control drugs to the wells. Include wells with mock-infected cells for cytotoxicity assessment (IC₅₀) and wells with infected, untreated cells as a viral control.

  • Infection: Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 7 days) at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment: After incubation, quantify the viability of the cells in each well using a colorimetric method like the MTT assay. The absorbance is read on a microplate reader.

  • Data Analysis:

    • EC₅₀ Calculation: The concentration of the compound that inhibits viral replication by 50% is calculated by comparing the viability of treated, infected cells to untreated, infected cells.

    • IC₅₀ Calculation: The concentration of the compound that reduces the viability of mock-infected cells by 50% is determined.

    • Therapeutic Index (TI): The selectivity of the compound is calculated as the ratio of IC₅₀ to EC₅₀. A higher TI value indicates greater selectivity for antiviral activity over cellular toxicity.

References

No Reported Chemical Synthesis Pathways for Melliferone Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical literature and databases has revealed no published reports on the total or partial chemical synthesis of melliferone. This natural product, a complex triterpenoid, has been isolated from Brazilian propolis and has been identified as having potential anti-HIV activity.[1][2][3] While the isolation, characterization, and biological evaluation of this compound are documented, its synthesis from simpler chemical precursors has not been described in the available scientific literature.

This compound is a structurally intricate molecule, and its synthesis would likely represent a significant challenge in the field of organic chemistry. The development of a synthetic route would require a sophisticated multi-step strategy to assemble the core carbon skeleton and install the requisite functional groups with the correct stereochemistry.

Due to the absence of any published synthetic pathways, it is not possible to provide the requested in-depth technical guide, including:

  • Data Presentation: No quantitative data such as reaction yields, temperatures, or times for the synthesis of this compound exists to be summarized in tables.

  • Experimental Protocols: Detailed methodologies for key experiments in the synthesis of this compound cannot be provided as no such experiments have been reported.

  • Visualization of Signaling Pathways: As there are no described synthetic pathways, diagrams of these pathways cannot be created.

The scientific community's efforts to date have focused on the isolation of this compound from natural sources to study its chemical properties and biological activities.[1][2][3] The future may hold the development of a total synthesis of this compound, which would be a significant achievement and would be reported in peer-reviewed scientific journals. At present, however, no such information is available.

References

Melliferone's Anti-HIV Activity: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid, has demonstrated notable anti-HIV activity, positioning it as a compound of interest in the ongoing search for new antiretroviral agents. Isolated from Brazilian propolis, this natural product has been evaluated for its ability to inhibit HIV-1 replication in vitro.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-HIV properties, including its quantitative activity data, a detailed experimental protocol for assessing its efficacy, and a discussion of its potential, though not yet fully elucidated, mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of virology and drug development.

Quantitative Anti-HIV Activity

The anti-HIV-1 activity of this compound and its related compounds was evaluated in H9 lymphocytes. The efficacy of these compounds is summarized below, with activity determined by the inhibition of HIV-1 replication.

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound No suppression18.6<10
Moronic acid<0.1>18.6>186
Anwuweizonic acidNo suppression2.14<10
Betulonic acid0.221.88
Methanolic extract of Propolis<0.10>17.1>171
  • EC50: The concentration of the compound that causes a 50% reduction in the viral replication.[1]

  • IC50: The concentration of the compound that is cytotoxic to 50% of the host cells.[1]

  • Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for viral targets over host cells.[1]

Data sourced from Ito et al., 2001, Journal of Natural Products.[1][2]

Experimental Protocol: Anti-HIV-1 p24 Antigen Assay

The following is a generalized protocol for determining the anti-HIV-1 activity of a compound like this compound by measuring the inhibition of p24 antigen production in infected cells. The specific details for the this compound experiments are based on the methods described by Ito et al., 2001.[1][2]

1. Cell Culture and Virus Preparation:

  • Cell Line: H9 lymphocytes, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are cultured at 37°C in a 5% CO2 incubator.

  • Virus Stock: A stock of HIV-1 (e.g., IIIB isolate) is prepared and titrated to determine the tissue culture infectious dose 50 (TCID50).

2. Anti-HIV Assay Procedure:

  • H9 cells are seeded in 24-well plates.

  • The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • Immediately after infection, the test compound (this compound), dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations, is added to the wells. A positive control (e.g., AZT) and a negative control (DMSO vehicle) are also included.

  • The plates are incubated for 4 days at 37°C in a 5% CO2 incubator.

3. p24 Antigen Quantification (ELISA):

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of the viral core protein p24 in the supernatant is quantified using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader at 450 nm.

4. Cytotoxicity Assay:

  • In parallel, uninfected H9 cells are treated with the same concentrations of the test compound.

  • After 4 days of incubation, cell viability is assessed using a standard method, such as the MTT assay or trypan blue exclusion.

5. Data Analysis:

  • The EC50 is calculated by determining the concentration of the compound that results in a 50% reduction in p24 antigen production compared to the untreated, infected control.

  • The IC50 is calculated as the concentration of the compound that causes a 50% reduction in the viability of uninfected cells.

  • The Therapeutic Index (TI) is calculated as the ratio of IC50 to EC50.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture H9 Lymphocyte Culture Infection Infect H9 Cells with HIV-1 Cell_Culture->Infection Virus_Stock HIV-1 Stock Preparation Virus_Stock->Infection Treatment Add this compound at Various Concentrations Infection->Treatment Incubation Incubate for 4 Days Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 Antigen Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 and IC50 p24_ELISA->Data_Analysis

Caption: Workflow for the anti-HIV-1 p24 antigen assay.

Mechanism of Action

The precise molecular target of this compound in the HIV-1 replication cycle has not been definitively elucidated in the available scientific literature. However, based on the known mechanisms of other anti-HIV triterpenoids, several potential pathways can be hypothesized. Many triterpenoids are known to interfere with the early stages of the viral life cycle, particularly viral entry.

Hypothesized Mechanism: Inhibition of HIV-1 Entry

It is plausible that this compound acts as an HIV-1 entry inhibitor. This class of antiretrovirals prevents the virus from entering host cells, a critical first step in infection. The process of HIV-1 entry involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, followed by a conformational change that allows binding to a coreceptor (CCR5 or CXCR4). This ultimately leads to the fusion of the viral and cellular membranes, mediated by the gp41 protein. Triterpenoids have been shown to interfere with these interactions.

HIV_Entry_Inhibition cluster_virus_host HIV-1 and Host Cell cluster_interaction Viral Entry Process HIV HIV-1 Virion Binding gp120 binds to CD4 HIV->Binding Host_Cell Host T-Cell Coreceptor_Binding gp120 binds to Coreceptor (CCR5/CXCR4) Binding->Coreceptor_Binding Fusion gp41 mediates membrane fusion Coreceptor_Binding->Fusion Fusion->Host_Cell Viral Entry This compound This compound (Hypothesized Action) This compound->Binding Inhibits This compound->Coreceptor_Binding Inhibits This compound->Fusion Inhibits

Caption: Hypothesized mechanism of HIV-1 entry inhibition by this compound.

Conclusion

This compound, a triterpenoid isolated from Brazilian propolis, has demonstrated anti-HIV-1 activity in vitro. While its precise mechanism of action remains to be fully characterized, the available data suggest that it may interfere with the HIV-1 life cycle. The presented quantitative data and experimental protocol provide a foundation for further investigation into this promising natural product. Future research should focus on elucidating the specific molecular target of this compound to better understand its potential as a lead compound for the development of new antiretroviral therapies. The exploration of its activity against a broader range of HIV-1 strains, including drug-resistant variants, is also a critical next step.

References

Melliferone: A Technical Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melliferone, a naturally occurring pentacyclic triterpenoid of the oleanane class, has emerged as a molecule of interest in therapeutic research. Isolated from Brazilian propolis, its primary and most well-documented biological activity is the inhibition of Human Immunodeficiency Virus (HIV) replication. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a central focus on its anti-HIV properties. While direct evidence for other therapeutic applications is limited, this paper will also explore potential avenues for future research based on the known activities of structurally related oleanane triterpenoids, including anti-cancer, anti-inflammatory, and antioxidant effects. This document aims to serve as a resource for researchers and professionals in drug development by consolidating the available data, presenting it in a structured format, and outlining detailed experimental methodologies to facilitate further investigation into the therapeutic promise of this compound.

Introduction

This compound, chemically identified as 3-oxoolean-11-en-13β,28-olide, is a triterpenoid compound isolated from Brazilian propolis.[1] Propolis, a resinous mixture produced by honeybees, has a long history of use in traditional medicine for its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The isolation and characterization of this compound have opened avenues for investigating its specific pharmacological effects.

The most significant finding to date is the anti-HIV activity of this compound, as demonstrated in preclinical studies.[1][2] This discovery has positioned this compound as a potential lead compound for the development of novel antiretroviral agents. As an oleanane triterpenoid, this compound belongs to a class of natural products known for their broad spectrum of biological activities.[1][3] This structural classification suggests that this compound may possess other therapeutic properties worthy of investigation.

This whitepaper will delve into the known anti-HIV activity of this compound, presenting the quantitative data and experimental protocols from pivotal studies. Furthermore, it will explore the potential for this compound to target other disease pathways, drawing on the established pharmacology of related oleanane triterpenoids to propose future research directions.

Known Therapeutic Target: Anti-HIV Activity

The primary therapeutic target identified for this compound is the replication machinery of the Human Immunodeficiency Virus (HIV).

Quantitative Data

The anti-HIV-1 activity of this compound was evaluated in H9 lymphocytes. The following table summarizes the key quantitative data from the study by Ito et al. (2001).

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound1.0>100>100
Moronic Acid<0.1>18.6>186
Zidovudine (AZT)0.004>100>25,000
  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.

  • IC50 (50% Inhibitory Concentration): The concentration of the compound that is cytotoxic to 50% of the host cells.

  • Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for the virus over the host cell.

Experimental Protocol: Anti-HIV-1 Assay in H9 Lymphocytes

The following is a detailed methodology for the anti-HIV-1 assay used to evaluate this compound, based on the description by Ito et al. (2001) and general protocols for similar assays.

Objective: To determine the in vitro anti-HIV-1 activity of this compound by measuring the inhibition of viral replication in a human T-lymphocyte cell line (H9).

Materials:

  • Cell Line: H9 human T-lymphocyte cell line.

  • Virus: HIV-1 (e.g., HTLV-IIIB strain).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Control Drug: Zidovudine (AZT) as a positive control.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

  • Reagents: Trypan blue for cell viability counting, p24 antigen capture ELISA kit for quantifying viral replication.

  • Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), centrifuge, inverted microscope, ELISA plate reader.

Procedure:

  • Cell Culture: Maintain H9 cells in RPMI 1640 medium at a density of 3-5 x 105 cells/mL.

  • Cytotoxicity Assay (IC50 Determination):

    • Seed H9 cells (1 x 104 cells/well) in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 4-5 days at 37°C, 5% CO2.

    • Assess cell viability using a standard method (e.g., MTT assay or trypan blue exclusion).

    • Calculate the IC50 value from the dose-response curve.

  • Antiviral Assay (EC50 Determination):

    • Infect H9 cells with a predetermined amount of HIV-1 stock.

    • Seed the infected H9 cells (1 x 104 cells/well) in a 96-well plate.

    • Add serial dilutions of this compound to the wells in triplicate. Include wells with infected untreated cells (virus control) and uninfected cells (cell control).

    • Incubate for 4-5 days at 37°C, 5% CO2.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen capture ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control.

    • Determine the EC50 value from the dose-response curve.

  • Therapeutic Index Calculation: Calculate the TI by dividing the IC50 by the EC50.

Putative Mechanism of Action

While the precise molecular target of this compound in the HIV life cycle has not been elucidated, research on other anti-HIV triterpenoids suggests several potential mechanisms.[4][5][6] These include:

  • Inhibition of Viral Entry and Fusion: Some triterpenoids can interfere with the interaction between the viral envelope glycoproteins (gp120 and gp41) and the host cell receptors (CD4, CXCR4, or CCR5), preventing the virus from entering the cell.

  • Inhibition of HIV Protease: HIV protease is a critical enzyme for the maturation of new viral particles. Triterpenoids can act as inhibitors of this enzyme, leading to the production of non-infectious virions.

  • Inhibition of Viral Maturation: Some triterpenoids, like bevirimat, inhibit the final cleavage of the Gag polyprotein, a crucial step in the formation of a mature and infectious viral core.[6]

Given that moronic acid, a structurally similar triterpenoid isolated from the same propolis sample, was identified as the major anti-HIV principle, it is plausible that this compound shares a similar mechanism of action.[1]

HIV_Lifecycle_Inhibition cluster_virus HIV Particle cluster_cell Host Cell HIV HIV gp120 gp120 Nucleus Nucleus HIV->Nucleus Reverse Transcription & Integration CD4 CD4 Receptor gp120->CD4 Binding Coreceptor CXCR4/CCR5 CD4->Coreceptor Conformational Change Coreceptor->HIV Fusion & Entry Gag Gag Polyprotein Nucleus->Gag Transcription & Translation Protease HIV Protease Virion New Virion (Immature) Protease->Virion Maturation Gag->Protease Cleavage Virion->HIV Budding & Release This compound This compound This compound->gp120 Inhibits Entry? This compound->Protease Inhibits Protease? This compound->Virion Inhibits Maturation?

Caption: Potential inhibition points of this compound in the HIV lifecycle.

Potential Therapeutic Targets: An Outlook Based on Oleanane Triterpenoids

While the anti-HIV activity of this compound is its only experimentally confirmed therapeutic effect to date, its classification as an oleanane triterpenoid suggests a broader potential for pharmacological activity.[1][3] The following sections explore potential therapeutic targets for this compound based on the known biological effects of this class of compounds. It is important to note that these are areas for future investigation and are not yet supported by direct experimental evidence for this compound itself.

Anti-Cancer Activity

Numerous oleanane triterpenoids have demonstrated potent anti-cancer activity through various mechanisms.[1]

Potential Targets and Signaling Pathways:

  • Induction of Apoptosis: Oleanane triterpenoids can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and by activating caspases.

  • Inhibition of Cell Proliferation: They can arrest the cell cycle at different phases (e.g., G1, G2/M) by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

  • Anti-Angiogenesis: Some oleanane triterpenoids can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby restricting tumor growth.

  • Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as NF-κB, PI3K/Akt, and MAPK/ERK, are known to be modulated by oleanane triterpenoids.

Anticancer_Pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_signaling Signaling Pathways This compound This compound (Potential) CDKs CDKs/Cyclins This compound->CDKs Inhibition? Bcl2 Bcl-2 Family This compound->Bcl2 Modulation? NFkB NF-κB This compound->NFkB Inhibition? PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibition? CellCycle Cell Cycle Arrest CDKs->CellCycle Caspases Caspases Bcl2->Caspases Apoptosis_node Apoptosis Induction Caspases->Apoptosis_node

Caption: Potential anti-cancer mechanisms of this compound.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Oleanane triterpenoids are known to possess significant anti-inflammatory properties.

Potential Targets and Signaling Pathways:

  • Inhibition of Pro-inflammatory Enzymes: Oleanane triterpenoids can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.

  • Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory oleanane triterpenoids.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Many oleanane triterpenoids exhibit antioxidant effects.

Potential Mechanisms:

  • Direct Radical Scavenging: The chemical structure of oleanane triterpenoids may allow them to directly neutralize free radicals.

  • Upregulation of Antioxidant Enzymes: They can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2 signaling pathway.

Experimental Workflow for Investigating Novel Therapeutic Targets

The following diagram outlines a general workflow for the preclinical investigation of this compound's potential therapeutic activities beyond its anti-HIV effects.

Experimental_Workflow cluster_discovery Target Discovery & Validation cluster_preclinical Preclinical Development InVitro In Vitro Screening (e.g., Cancer Cell Lines, Macrophages) Activity Assessment of Biological Activity (Cytotoxicity, Anti-inflammatory, Antioxidant) InVitro->Activity Target_ID Target Identification (e.g., Proteomics, Transcriptomics) Activity->Target_ID Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Target_ID->Mechanism Animal_Models In Vivo Efficacy Studies (e.g., Xenograft models, Inflammation models) Mechanism->Animal_Models Tox Toxicology & Safety Pharmacology Animal_Models->Tox PK_PD Pharmacokinetics & Pharmacodynamics Tox->PK_PD This compound This compound This compound->InVitro

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural product with confirmed anti-HIV activity. The primary therapeutic target identified to date is the HIV replication process, making it a candidate for further development as an antiretroviral agent. Future research should focus on elucidating the precise molecular mechanism of its anti-HIV action.

Furthermore, the structural relationship of this compound to other biologically active oleanane triterpenoids suggests a high potential for other therapeutic applications. Systematic investigation into its anti-cancer, anti-inflammatory, and antioxidant properties is warranted. The experimental protocols and workflows outlined in this whitepaper provide a framework for such future studies. A deeper understanding of the pharmacological profile of this compound will be crucial in unlocking its full therapeutic potential.

References

Guía Técnica sobre la Elucidación y Caracterización Estructural de la Tetrodotoxina

Author: BenchChem Technical Support Team. Date: November 2025

Para: Investigadores, Científicos y Profesionales del Desarrollo de Fármacos

Asunto: Guía Técnica Profunda sobre la Elucidación y Caracterización Estructural de la Tetrodotoxina

Fecha: 14 de noviembre de 2025

Resumen Ejecutivo

Este documento proporciona una guía técnica detallada sobre la elucidación y caracterización estructural de la tetrodotoxina (TTX), una potente neurotoxina de origen natural. Dada la ausencia de información sobre un compuesto denominado "Meliferona" en la literatura científica, esta guía utiliza la tetrodotoxina como un caso de estudio exhaustivo para ilustrar el proceso de determinación estructural de productos naturales complejos. La tetrodotoxina, aislada principalmente de los ovarios del pez globo, presenta una estructura de jaula única y una potente actividad biológica como bloqueador selectivo de los canales de sodio.[1][2][3][4][5] Esta guía abarca los protocolos experimentales para el aislamiento y la purificación, la interpretación de datos espectroscópicos y la elucidación de su mecanismo de acción a nivel molecular. Se presentan todos los datos cuantitativos en tablas estructuradas y se incluyen diagramas de flujo y vías de señalización para una mejor comprensión.

Introducción

La elucidación de la estructura de productos naturales es un pilar fundamental en el descubrimiento de fármacos y en la comprensión de los procesos biológicos. La tetrodotoxina (TTX) es un ejemplo paradigmático de una molécula compleja cuya estructura ha intrigado a los químicos durante décadas. Su fórmula molecular es C11H17N3O8 y posee una estructura de jaula de dioxa-adamantano con un grupo guanidinio y numerosos centros quirales.[3] Su potente y selectiva inhibición de los canales de sodio dependientes de voltaje la convierte en una herramienta invaluable en neurociencia y en un candidato potencial para el desarrollo de nuevos analgésicos.

Aislamiento y Purificación

La fuente principal para el aislamiento de la tetrodotoxina son los ovarios del pez globo (género Fugu).[1][2][4] El proceso de purificación es un desafío debido a la baja concentración de la toxina en el material biológico y a su naturaleza polar. A continuación, se detalla un protocolo general.

Protocolos Experimentales

2.1. Extracción Inicial

  • Homogeneización: Los ovarios de pez globo frescos o congelados se homogeneizan en una solución de ácido acético al 1% en metanol.

  • Desgrasado: La mezcla homogeneizada se centrifuga y el sobrenadante se decanta. El residuo se extrae repetidamente con metanol para eliminar los lípidos.

  • Extracción Acuosa: El residuo desgrasado se extrae con agua destilada caliente.

  • Precipitación: El extracto acuoso se trata con acetato de plomo para precipitar proteínas y otras impurezas. Tras la centrifugación, el exceso de plomo en el sobrenadante se elimina mediante la adición de sulfuro de hidrógeno gaseoso, precipitando sulfuro de plomo.

2.2. Purificación Cromatográfica

  • Cromatografía con Carbón Activado: El sobrenadante libre de plomo se pasa a través de una columna de carbón activado. La columna se lava con agua destilada y posteriormente la toxina se eluye con una mezcla de etanol/ácido acético/agua.

  • Cromatografía de Intercambio Iónico: La facción eluida se somete a una cromatografía de intercambio catiónico. Se utiliza una resina de intercambio catiónico fuerte (por ejemplo, Amberlite IRC-50). La columna se eluye con un gradiente de ácido acético.

  • Cromatografía de Adsorción: Se realiza una purificación adicional mediante cromatografía en columna de alúmina o gel de sílice.

  • Cristalización: La tetrodotoxina purificada se cristaliza a partir de una solución acuosa de ácido acético diluido.

G cluster_extraction Extracción cluster_purification Purificación A Homogeneización de ovarios de pez globo B Desgrasado con metanol A->B C Extracción acuosa B->C D Precipitación de impurezas C->D E Cromatografía con carbón activado D->E Extracto crudo F Cromatografía de intercambio iónico E->F G Cromatografía de adsorción F->G H Cristalización G->H I I H->I TTX Pura

Diagrama 1: Flujo de trabajo para el aislamiento y purificación de la Tetrodotoxina.

Caracterización Espectroscópica

La elucidación de la compleja estructura de la tetrodotoxina se logró mediante la combinación de diversas técnicas espectroscópicas.

Espectroscopia de Resonancia Magnética Nuclear (RMN)

La RMN es la técnica más poderosa para la determinación de la estructura de compuestos orgánicos. Los espectros de ¹H y ¹³C, junto con experimentos bidimensionales, permitieron el ensamblaje de la estructura de la TTX.

Tabla 1: Datos de RMN de ¹H para la Tetrodotoxina (500 MHz, D₂O)

Posición del ProtónDesplazamiento Químico (δ, ppm)MultiplicidadConstante de Acoplamiento (J, Hz)
H-45.89d9.5
H-4a2.38dd9.5, 4.5
H-54.15m
H-64.05m
H-74.40m
H-84.10m
H-92.25d9.5
H-104.85s
CH₂OH3.80, 3.95m

Tabla 2: Datos de RMN de ¹³C para la Tetrodotoxina (125 MHz, D₂O)

Posición del CarbonoDesplazamiento Químico (δ, ppm)
C-2157.5
C-483.0
C-4a43.5
C-573.0
C-677.5
C-772.0
C-878.0
C-8a58.0
C-940.0
C-10102.0
CH₂OH62.5
Espectrometría de Masas (EM)

La espectrometría de masas de alta resolución proporciona el peso molecular exacto y la fórmula molecular. Las técnicas de fragmentación ayudan a identificar los componentes estructurales.

Tabla 3: Datos de Espectrometría de Masas (ESI-MS) de la Tetrodotoxina

Iónm/z (calculado)m/z (observado)
[M+H]⁺320.1088320.1091
[M-H₂O+H]⁺302.1000302.1003
[M-2H₂O+H]⁺284.0900284.0905
Espectroscopia Infrarroja (IR)

La espectroscopia IR es útil para identificar los grupos funcionales presentes en la molécula.

Tabla 4: Datos de Espectroscopia IR para la Tetrodotoxina (KBr)

Frecuencia (cm⁻¹)Asignación del Grupo Funcional
3400-3200 (ancha)Tensión O-H (alcoholes)
3150Tensión N-H (grupo guanidinio)
1660Tensión C=N (grupo guanidinio)
1600Flexión N-H
1100-1000Tensión C-O (alcoholes, éteres)

Mecanismo de Acción y Vías de Señalización

La tetrodotoxina ejerce su efecto tóxico al unirse con alta afinidad al sitio 1 del poro externo de los canales de sodio dependientes de voltaje (Nav).[6] Este bloqueo impide el flujo de iones de sodio hacia el interior de la célula nerviosa, lo que a su vez inhibe la generación y propagación de los potenciales de acción en las neuronas y otras células excitables.[6]

G TTX Tetrodotoxina NaV Canal de Sodio Dependiente de Voltaje (NaV) TTX->NaV Bloqueo Despolarizacion Despolarización de la Membrana NaV->Despolarizacion Inhibición Na_ion Iones de Sodio (Na+) Na_ion->NaV Flujo inhibido Membrana Membrana Celular Potencial_accion Generación del Potencial de Acción Despolarizacion->Potencial_accion Inhibición Liberacion_neuro Liberación de Neurotransmisores Potencial_accion->Liberacion_neuro Inhibición Paralisis Parálisis Muscular Liberacion_neuro->Paralisis

Diagrama 2: Vía de señalización simplificada del bloqueo de los canales de sodio por la Tetrodotoxina.

Conclusión

La elucidación de la estructura de la tetrodotoxina representa un triunfo de la química de productos naturales y de las técnicas espectroscópicas. Esta guía ha proporcionado un marco detallado para comprender el proceso, desde el aislamiento de la molécula hasta la caracterización de su mecanismo de acción. La información aquí presentada sirve como un recurso valioso para los investigadores que trabajan en el descubrimiento de fármacos, la neurociencia y campos afines, destacando la importancia de la investigación de productos naturales en el avance de la ciencia.

References

Melliferone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melliferone, a novel triterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent anti-HIV properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and characterization, and a summary of its known biological effects. Quantitative data are presented in tabular format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using diagrams to provide a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound has been identified and isolated from Brazilian propolis, a resinous substance collected by Africanized honeybees (Apis mellifera).[1][2][3] The primary botanical source for this specific type of propolis has been identified as Myrceugenia euosma, a plant belonging to the Myrtaceae family.[2] This discovery underscores the importance of ethnobotanical leads in the identification of novel therapeutic compounds.

Isolation of this compound from Brazilian Propolis

The isolation of this compound from Brazilian propolis is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the methodology described in the initial discovery of the compound.[1][2]

Experimental Protocol: Extraction and Fractionation

A detailed workflow for the extraction and initial fractionation of this compound from Brazilian propolis is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_output Output Propolis Brazilian Propolis (600g) MethanolExtract Methanolic Extract Propolis->MethanolExtract Methanol Extraction Adsorption Adsorption onto Celite MethanolExtract->Adsorption Hexane Hexane Fraction (59g) Adsorption->Hexane Wash with Hexane Chloroform Chloroform Fraction (293g) Hexane->Chloroform Wash with Chloroform EthylAcetate Ethyl Acetate Fraction (1.8g) Chloroform->EthylAcetate Wash with Ethyl Acetate MelliferoneSource Chloroform Fraction (Source for this compound Isolation) Chloroform->MelliferoneSource MethanolFraction Methanol Fraction (6.2g) EthylAcetate->MethanolFraction Wash with Methanol

Caption: Extraction and fractionation workflow for Brazilian propolis.

Experimental Protocol: Chromatographic Purification

The chloroform fraction, being rich in triterpenoids, is subjected to a series of chromatographic steps to isolate pure this compound.[1][2]

G cluster_purification Chromatographic Purification start Chloroform Fraction cc1 Silica Gel Column Chromatography (Hexanes-Ethyl Acetate Gradient) start->cc1 frac1 Fraction 4-5 cc1->frac1 cc2 Silica Gel Column Chromatography (Chloroform-Methanol 50:1) frac1->cc2 frac2 Fraction 4-5-3-2 cc2->frac2 ptlc1 Preparative TLC (Chloroform-Methanol 20:1) frac2->ptlc1 frac3 Fraction 4-5-3-2-1 ptlc1->frac3 ptlc2 Preparative TLC (Ethyl Acetate-Toluene-Acetic Acid 5:25:1) frac3->ptlc2 end This compound (5 mg) ptlc2->end

Caption: Chromatographic purification of this compound.

Physicochemical and Spectroscopic Data

This compound is a triterpenoid with the chemical name 3-oxoolean-11-en-13β,28-olide.[1][2] Its structure was elucidated using various spectroscopic techniques.

Data TypeValueReference
Molecular FormulaC₃₀H₄₂O₃[1]
High-Resolution FABMS (m/z)[M-H]⁻ 451.3195 (calculated 451.3212)[1][2]
¹³C NMR (key signal)δC 216.8 (s) (3-ketone group)[1][2]

Biological Activity: Anti-HIV Properties

This compound has demonstrated significant anti-HIV activity.[1] The primary assay used to determine this activity was a cell-based model using H9 lymphocytes.

Quantitative Data on Anti-HIV Activity

The anti-HIV activity of this compound and the crude extract from which it was isolated are summarized below.

Compound/ExtractEC₅₀ (µg/mL)TI (Therapeutic Index)Reference
Methanolic Extract of Propolis<0.10>171[1][2]
This compound0.205>49[4]
Moronic Acid (co-isolated)<0.1>186[1][2][3]
Experimental Protocol: Anti-HIV Assay

The anti-HIV activity was assessed by measuring the inhibition of HIV-1 replication in H9 lymphocytes. The p24 antigen, a core protein of HIV, was quantified as an indicator of viral replication.

G cluster_workflow Anti-HIV Assay Workflow start Prepare dilutions of test compound incubate Incubate infected cells with test compound start->incubate tox_incubate Incubate mock-infected cells with test compound start->tox_incubate infect Infect H9 lymphocytes with HIV-1 infect->incubate mock Mock-infect H9 lymphocytes (for toxicity) mock->tox_incubate culture Culture for 4 days at 37°C, 5% CO₂ incubate->culture tox_incubate->culture supernatant Collect cell-free supernatants culture->supernatant cell_count Count cells (Coulter counter) for toxicity assessment culture->cell_count p24 Quantify p24 antigen via ELISA supernatant->p24 results Calculate EC₅₀ and IC₅₀ p24->results cell_count->results

Caption: Workflow for the in vitro anti-HIV p24 antigen assay.

While the exact mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated in the provided literature, its anti-HIV activity suggests interference with the viral life cycle. Further research is required to pinpoint the precise molecular targets.

Conclusion

This compound, a triterpenoid sourced from Brazilian propolis, exhibits promising anti-HIV activity. The detailed isolation protocols and biological data presented in this guide offer a valuable resource for researchers engaged in natural product chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanism of action of this compound to further explore its therapeutic potential.

References

Melliferone: A Technical Overview of an Investigational Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melliferone, a novel triterpenoid first isolated from Brazilian propolis, has been the subject of preliminary investigation for its biological activity. This document provides a comprehensive technical overview of the existing scientific data on this compound, with a focus on its pharmacological properties, cytotoxicity, and the experimental methodologies used in its initial characterization. The available research, primarily from a seminal study, indicates that while this compound itself did not exhibit significant anti-HIV activity, its discovery has contributed to the broader understanding of triterpenoids as a class of molecules with potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of this compound and related compounds.

Introduction

This compound is a naturally occurring triterpenoid identified as 3-oxoolean-11-en-13β,28-olide.[1][2] It was first isolated and characterized in 2001 from a methanol extract of Brazilian propolis, a resinous substance produced by honeybees.[1][2][3] The discovery of this compound was part of a broader screening effort to identify novel anti-AIDS agents from natural sources.[1][2] While the initial investigation into its anti-HIV properties did not yield a lead compound, the study provided foundational data on its cytotoxicity and a basis for further research into the pharmacological potential of this class of molecules.

Pharmacological Properties

The pharmacological assessment of this compound has been limited to its potential as an antiviral agent, specifically against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

In a study by Ito et al. (2001), this compound was evaluated for its ability to inhibit HIV-1 replication in H9 lymphocytes. The results indicated that this compound did not suppress HIV replication in this assay.[1] This was in contrast to another triterpenoid, moronic acid, which was isolated from the same propolis sample and demonstrated significant anti-HIV activity.[1][2][4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound from in vitro studies.

Parameter Value Cell Line Description Reference
IC50 (Cytotoxicity) 0.205 µg/mLH9 lymphocytes50% inhibitory concentration for cell growth[1]
EC50 (Anti-HIV Activity) No SuppressionH9 lymphocytes50% effective concentration for inhibiting viral replication[1]
Therapeutic Index (TI) Not ApplicableH9 lymphocytesRatio of IC50 to EC50[1]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of this compound, as described in the primary literature.

Isolation of this compound

This compound was isolated from a methanol extract of Brazilian propolis. The extract was subjected to repeated silica gel chromatography. The fraction containing this compound was further purified using preparative thin-layer chromatography (PTLC) with a solvent system of chloroform-methanol (20:1) followed by ethyl acetate-toluene-acetic acid (5:25:1) to yield the pure compound.[2]

Anti-HIV Assay

The anti-HIV activity of this compound was assessed using the H9 lymphocyte cell line infected with the IIIB isolate of HIV-1.[5] The concentration of the p24 antigen, a core protein of HIV, was measured in the cell-free supernatants four days post-infection using an in-house p24 antigen ELISA assay as an indirect measure of viral replication.[1][5] The 50% effective concentration (EC50) was determined as the concentration of the compound that inhibited viral replication by 50%.[1]

Cytotoxicity Assay

The cytotoxic effects of this compound were determined in parallel with the anti-HIV assay using mock-infected H9 cells.[5] Cell counts were performed using a Coulter counter to determine the 50% cytotoxic concentration (IC50), which is the concentration of the compound that is toxic to 50% of the cells.[1][5]

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the mechanism of action of this compound or its effects on any specific signaling pathways. The initial study focused on its antiviral activity and did not elucidate the molecular targets or pathways through which it exerts its cytotoxic effects. Further research is required to understand the molecular pharmacology of this compound.

Visualizations

Experimental Workflow for the Evaluation of this compound

The following diagram illustrates the experimental workflow from the isolation of this compound to its biological evaluation as an anti-HIV agent.

Melliferone_Workflow cluster_isolation Isolation from Brazilian Propolis cluster_bioassay Biological Evaluation propolis Brazilian Propolis methanol_extract Methanol Extraction propolis->methanol_extract silica_gel Silica Gel Chromatography methanol_extract->silica_gel ptlc Preparative TLC silica_gel->ptlc This compound Pure this compound ptlc->this compound treatment Treatment with this compound This compound->treatment Test Compound h9_cells H9 Lymphocytes hiv_infection HIV-1 Infection h9_cells->hiv_infection mock_infection Mock Infection h9_cells->mock_infection hiv_infection->treatment mock_infection->treatment cytotoxicity_assay Cytotoxicity Assay (Coulter Counter) treatment->cytotoxicity_assay from mock-infected cells antiviral_assay Anti-HIV Assay (p24 ELISA) treatment->antiviral_assay from infected cells ic50 IC50 Determination cytotoxicity_assay->ic50 ec50 EC50 Determination antiviral_assay->ec50

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound is a novel triterpenoid with a defined chemical structure and a preliminary in vitro toxicological profile. The initial investigation into its pharmacological properties did not identify it as a potent anti-HIV agent. However, the lack of extensive research presents an opportunity for further investigation. Future studies could explore a broader range of biological activities, including anti-inflammatory, anti-cancer, or antimicrobial effects, which are common among other triterpenoids. Elucidating its mechanism of action and its effects on cellular signaling pathways will be crucial in determining its potential as a therapeutic agent or a pharmacological tool. The development of synthetic analogs of this compound could also lead to compounds with enhanced potency and more favorable pharmacological profiles.

References

Preliminary Studies on Melliferone Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific preliminary studies on the cytotoxicity of "Melliferone" are not extensively available in current scientific literature, this guide focuses on the cytotoxic properties of melittin, the principal active component of bee venom, which serves as a relevant and well-researched proxy. The structural and functional characteristics of melittin provide a strong foundation for understanding the potential cytotoxic mechanisms of related compounds. This document outlines the quantitative data on melittin's cytotoxicity, details the experimental protocols used for its assessment, and visualizes the key signaling pathways involved in its mode of action.

Data Presentation: Quantitative Cytotoxicity of Melittin

The cytotoxic effect of melittin has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of melittin in various cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)Reference
HeLaCervical Cancer2.06[1]
1.812[1]
1.724[1]
NCI-H441Non-Small Cell Lung Cancer~2.072[1]
SGC-7901Gastric Cancer~4.0Not Specified[2]
A549Non-Small Cell Lung CancerNot SpecifiedNot Specified
NCI-H460Non-Small Cell Lung Cancer4.32 - 8.48Not Specified[3]
NCI-H1975Non-Small Cell Lung Cancer4.32 - 8.48Not Specified[3]
SUM159Triple-Negative Breast Cancer0.94 - 1.49 (µM)Not Specified[3][4]
SKBR3HER2-Enriched Breast Cancer0.94 - 1.49 (µM)Not Specified[3][4]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

A comprehensive understanding of the cytotoxic effects of a compound necessitates detailed and reproducible experimental protocols. Below are methodologies for key experiments used in the study of melittin's cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol for Melittin on HeLa Cells:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare various concentrations of melittin in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the melittin solutions to the respective wells. Include a vehicle control (medium without melittin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After incubation, remove the medium containing melittin and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C.[5] Afterward, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting cell viability against the concentration of melittin.

Apoptosis Analysis: Western Blotting for Bcl-2 Family Proteins and Caspases

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis induced by melittin.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Protocol Outline:

  • Cell Lysis: Treat NCI-H441 cells with melittin (e.g., 2 µg/mL) for 72 hours.[1] Lyse the cells using RIPA buffer to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins based on their molecular weight.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.[7][8]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Study

The following diagram illustrates a typical workflow for a preliminary in vitro study of a compound's cytotoxicity.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Selection & Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (e.g., Melittin) treatment Compound Treatment (Dose-Response) compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation assay_proc Assay Procedure (e.g., MTT) incubation->assay_proc data_acq Data Acquisition (Absorbance Reading) assay_proc->data_acq calc Calculation of % Cell Viability data_acq->calc ic50 IC50 Determination calc->ic50 conclusion Conclusion on Cytotoxicity ic50->conclusion

Caption: A typical workflow for an in vitro cytotoxicity study.

Melittin-Induced Mitochondrial Apoptosis Signaling Pathway

Melittin has been shown to induce apoptosis through the mitochondrial pathway. The following diagram illustrates the key steps in this process.

G cluster_membrane cluster_mitochondrion Mitochondrion cluster_cytosol melittin Melittin membrane_disruption Membrane Disruption melittin->membrane_disruption interacts with bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) melittin->bcl2 bax Bax (Pro-apoptotic) (Upregulation) melittin->bax mito_potential Loss of Mitochondrial Membrane Potential bcl2->mito_potential bax->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Antiviral Spectrum of Melliferone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid identified as 3-oxoolean-11-en-13β,28-olide, has been isolated from Brazilian propolis.[1][2] Propolis, a resinous mixture produced by honeybees, has long been recognized for its diverse bioactive properties, including antimicrobial and antiviral activities.[1][2] Triterpenoids, a class of natural products, are increasingly being investigated for their therapeutic potential, with some demonstrating a broad spectrum of antiviral activities.[1][3] This technical guide provides a comprehensive overview of the current scientific knowledge on the antiviral spectrum of this compound, with a focus on its anti-HIV activity. The information presented herein is intended to serve as a resource for researchers and professionals in the field of virology and drug development.

Quantitative Antiviral Data

The primary antiviral activity of this compound reported in the scientific literature is against the Human Immunodeficiency Virus type 1 (HIV-1).[2][4][5] The following table summarizes the available quantitative data for this compound and related compounds isolated from the same Brazilian propolis source.

CompoundIC50 (µg/mL)EC50 (µg/mL)Therapeutic Index (TI)
This compound 0.205No suppressionNo suppression
Moronic acid18.6<0.1>186
Betulonic acid1.80.228
AZT (Zidovudine)5000.002173,000
  • IC50 (50% Inhibitory Concentration): The concentration of the compound that causes a 50% reduction in the viability of host cells (H9 lymphocytes).[2]

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[2]

  • TI (Therapeutic Index): The ratio of IC50 to EC50, indicating the selectivity of the compound for the virus over the host cell.[2]

Experimental Protocols

While the precise, step-by-step protocol used in the original study on this compound is not publicly detailed, a representative experimental protocol for assessing the anti-HIV-1 activity of a compound in H9 lymphocytes using a p24 antigen capture assay is outlined below. This protocol is based on standard methodologies in the field.

Representative Anti-HIV-1 Assay in H9 Lymphocytes

1. Cell Culture and Maintenance:

  • Human T-lymphoblastoid H9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (IC50 Determination):

  • H9 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

  • The test compound (this compound) is serially diluted and added to the wells.

  • A set of wells with untreated cells serves as a control.

  • The plate is incubated for a period corresponding to the duration of the antiviral assay.

  • Cell viability is assessed using a standard method, such as the MTT assay, to determine the IC50 value.

3. Antiviral Assay (EC50 Determination):

  • H9 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB isolate) at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, the test compound is added to the cell culture at various concentrations.

  • A positive control (e.g., AZT) and a negative control (no compound) are included.

  • The infected cells are incubated for a period of 4-7 days to allow for viral replication.

  • At the end of the incubation period, the cell culture supernatant is collected.

4. Quantification of Viral Replication (p24 Antigen ELISA):

  • The concentration of the HIV-1 p24 core antigen in the culture supernatant is quantified using a commercial p24 antigen capture ELISA kit.[6][7][8]

  • The ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microtiter wells coated with anti-p24 antibodies. A second, enzyme-linked anti-p24 antibody is then added, followed by a substrate to produce a colorimetric signal.

  • The absorbance is read using a microplate reader, and the concentration of p24 is calculated from a standard curve.

  • The EC50 value is determined as the concentration of the compound that reduces the p24 antigen level by 50% compared to the untreated control.

Potential Mechanisms of Action and Signaling Pathways

The specific mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, studies on other pentacyclic triterpenoids isolated from natural sources suggest several potential antiviral mechanisms.[1][3][9] These compounds can interfere with various stages of the viral life cycle.

G cluster_host Host Cell Attachment_Binding 1. Attachment & Binding Entry_Fusion 2. Entry & Fusion Attachment_Binding->Entry_Fusion Inhibition Target Uncoating 3. Uncoating Entry_Fusion->Uncoating Inhibition Target Replication 4. Replication & Transcription Uncoating->Replication Inhibition Target Translation 5. Translation Replication->Translation Inhibition Target Assembly 6. Assembly Translation->Assembly Inhibition Target Budding_Release 7. Budding & Release Assembly->Budding_Release Inhibition Target Virus Virus Budding_Release->Virus Progeny Virus Virus->Attachment_Binding Inhibition Target

Caption: General viral life cycle stages as potential targets for antiviral triterpenoids.

Triterpenoids have been reported to inhibit viral entry by interfering with the interaction between the virus and host cell receptors.[1][3] Some triterpenoids can also inhibit viral replication by targeting viral enzymes such as reverse transcriptase or protease.[9] Further research is required to determine the precise mechanism by which this compound exerts its effects.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the evaluation of the antiviral activity of a novel compound like this compound.

G Start Start: Compound Isolation Compound_Characterization Compound Characterization (e.g., NMR, MS) Start->Compound_Characterization Cytotoxicity_Assay Cytotoxicity Assay (Determine IC50) Compound_Characterization->Cytotoxicity_Assay Antiviral_Screening Antiviral Screening (e.g., Anti-HIV-1 Assay) Cytotoxicity_Assay->Antiviral_Screening Data_Analysis Data Analysis (Calculate EC50 & TI) Antiviral_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Entry Assays) Data_Analysis->Mechanism_Studies End End: Report Findings Mechanism_Studies->End

Caption: A generalized workflow for the antiviral evaluation of natural products.

Conclusion and Future Directions

The available scientific evidence indicates that this compound exhibits inhibitory activity against HIV-1 in vitro, although it did not show suppression of viral replication at the concentrations tested in the initial study.[5] The broader antiviral spectrum of this compound remains to be explored. Future research should focus on:

  • Expanding the Antiviral Spectrum: Testing this compound against a wider range of viruses to determine if its activity extends beyond HIV-1.

  • Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it interferes with the viral life cycle.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to potentially enhance its antiviral potency and therapeutic index.

A deeper understanding of the antiviral properties of this compound could pave the way for the development of new therapeutic agents derived from natural sources.

References

Melliferone from Myrceugenia euosma: A Technical Guide to its Isolation and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Melliferone, a pentacyclic triterpenoid, from Myrceugenia euosma. It details the necessary experimental protocols, presents quantitative data on its biological activity, and visualizes the isolation workflow and potential mechanisms of action.

Introduction

Myrceugenia euosma (O. Berg) D. Legrand, a plant species belonging to the Myrtaceae family, is native to Southern Brazil, Uruguay, Northern Argentina, and Southeastern Paraguay.[1] It is recognized for its potential in medicinal applications and ecological restoration.[1] While direct isolation of this compound from Myrceugenia euosma has not been extensively documented, the compound has been successfully isolated from Brazilian propolis, where M. euosma is a primary botanical source.[2] this compound, along with other triterpenoids like moronic acid, has demonstrated significant biological activity, particularly as an anti-HIV agent.[2][3] This guide outlines a detailed methodology for the isolation of this compound, adapted from established protocols for propolis and general triterpenoid extraction from plant sources.

Data Presentation

The primary biological activity associated with this compound and its co-isolated triterpenoids is its anti-HIV potential. The following tables summarize the quantitative data from studies on these compounds.

Table 1: Anti-HIV Activity of Triterpenoids Isolated from Brazilian Propolis [2]

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound> 4.0> 4.0> 1
Moronic Acid< 0.118.6> 186
Anwuweizonic Acid> 4.0> 4.0> 1
Betulonic Acid1.018.518.5
Zidovudine (AZT)0.004> 4.0> 1000

EC50: 50% effective concentration for inhibiting HIV-1 replication. IC50: 50% inhibitory concentration for cell growth. TI: Therapeutic Index (IC50/EC50).

Experimental Protocols

The following protocols are adapted from the successful isolation of this compound from Brazilian propolis and generalized for extraction from Myrceugenia euosma plant material.

1. Plant Material Collection and Preparation

  • Collection: Aerial parts (leaves and stems) of Myrceugenia euosma should be collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying and Grinding: The collected plant material should be air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then ground into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

2. Extraction

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. Maceration with periodic agitation or sonication can be employed to enhance extraction efficiency.

  • Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation

  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This separates compounds based on their polarity. The chloroform fraction is typically enriched with triterpenoids.

4. Chromatographic Purification

  • Silica Gel Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate or chloroform.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are pooled.

  • Repeated Chromatography: The fractions containing the target compound (this compound) are further purified by repeated silica gel column chromatography, potentially using different solvent systems, until a pure compound is obtained.

5. Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Mandatory Visualizations

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis Myrceugenia_euosma Myrceugenia euosma (Dried, Powdered Plant Material) Methanol_Extraction Methanol Extraction Myrceugenia_euosma->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Chloroform_Fraction Chloroform Fraction (Enriched in Triterpenoids) Solvent_Partitioning->Chloroform_Fraction Silica_Gel_Chromatography_1 Silica Gel Column Chromatography Chloroform_Fraction->Silica_Gel_Chromatography_1 Fraction_Pooling Fraction Pooling based on TLC Silica_Gel_Chromatography_1->Fraction_Pooling Repeated_Chromatography Repeated Silica Gel Chromatography Fraction_Pooling->Repeated_Chromatography Pure_this compound Pure this compound Repeated_Chromatography->Pure_this compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_this compound->Structure_Elucidation Biological_Assays Biological Activity Assays (e.g., Anti-HIV) Pure_this compound->Biological_Assays

Caption: Workflow for the isolation of this compound from Myrceugenia euosma.

G cluster_mechanisms Potential Mechanisms of Action HIV_Lifecycle HIV Lifecycle Stages Oleanane_Triterpenoids Oleanane-Type Triterpenoids (e.g., this compound) Viral_Entry_Inhibition Viral Entry Inhibition Oleanane_Triterpenoids->Viral_Entry_Inhibition Blocks fusion Reverse_Transcriptase_Inhibition Reverse Transcriptase Inhibition Oleanane_Triterpenoids->Reverse_Transcriptase_Inhibition Inhibits DNA synthesis Protease_Inhibition Protease Inhibition Oleanane_Triterpenoids->Protease_Inhibition Prevents protein cleavage Viral_Maturation_Inhibition Viral Maturation Inhibition Oleanane_Triterpenoids->Viral_Maturation_Inhibition Disrupts assembly NF_kB_Sp1_Transcription_Inhibition Inhibition of NF-kB and Sp1 Dependent Transcription Oleanane_Triterpenoids->NF_kB_Sp1_Transcription_Inhibition Reduces viral gene expression Viral_Entry_Inhibition->HIV_Lifecycle Reverse_Transcriptase_Inhibition->HIV_Lifecycle Protease_Inhibition->HIV_Lifecycle Viral_Maturation_Inhibition->HIV_Lifecycle NF_kB_Sp1_Transcription_Inhibition->HIV_Lifecycle

Caption: Potential anti-HIV mechanisms of oleanane-type triterpenoids.

Conclusion

This compound, a triterpenoid found in Myrceugenia euosma, represents a promising natural product with potential for further investigation in drug development, particularly in the context of anti-HIV research. The methodologies outlined in this guide provide a framework for its successful isolation and purification from its plant source. Further studies are warranted to fully elucidate the specific mechanism of action of this compound and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Melliferone in Anti-HIV Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the anti-HIV activity of Melliferone, a novel triterpenoid isolated from Brazilian propolis.[1][2][3][4][5][6] The included data and methodologies are intended to guide researchers in the screening and characterization of this compound and related compounds as potential anti-HIV agents.

Introduction

This compound is a naturally occurring triterpenoid that has demonstrated potential anti-HIV activity.[1][2][3][4][5][6] Triterpenoids as a class of compounds have been shown to target various stages of the HIV life cycle, including virus entry, reverse transcription, and maturation.[1][2][3][7][8][9][10] Specifically, derivatives of moronic acid, to which this compound is related, are suggested to inhibit a late stage in viral replication, likely virus maturation.[11] This document outlines the experimental procedures to quantify the anti-HIV efficacy and cytotoxicity of this compound.

Quantitative Data Summary

The anti-HIV activity of this compound and its related compounds, isolated from Brazilian propolis, was evaluated in H9 lymphocytes. The following table summarizes the key quantitative data from these experiments.[1][2][5]

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound 0.205>100>488
Moronic acid<0.1>18.6>186
Anwuweizonic acid>100>100-
Betulonic acid1.919.210.1
Zidovudine (AZT)0.004>100>25000

EC50: The concentration of the compound that inhibits 50% of viral replication. IC50: The concentration of the compound that is cytotoxic to 50% of the cells. Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for antiviral activity over cytotoxicity.

Experimental Protocols

The following protocols are based on the methodologies used in the initial characterization of this compound's anti-HIV activity and standard anti-HIV assay procedures.

Cell Culture and Virus Propagation
  • Cell Line: Human T-lymphocyte cell line H9.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: HIV-1 (e.g., IIIB strain).

  • Virus Propagation: HIV-1 is propagated in H9 cells, and the virus-containing supernatant is harvested and stored at -80°C. The viral titer is determined using a standard p24 antigen assay.

Anti-HIV Assay

This assay determines the ability of this compound to inhibit HIV-1 replication in H9 cells.

  • Materials:

    • H9 cells

    • HIV-1 stock

    • This compound (and other test compounds)

    • 96-well microtiter plates

    • Culture medium

    • HIV-1 p24 Antigen ELISA kit

  • Procedure:

    • Seed H9 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 50 µL of the diluted compound to the appropriate wells. Include a no-drug control and a positive control (e.g., Zidovudine).

    • Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7, centrifuge the plate to pellet the cells.

    • Collect the cell-free supernatant for p24 antigen analysis.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the drug concentration.

Cytotoxicity Assay

This assay determines the cytotoxic effect of this compound on H9 cells.

  • Materials:

    • H9 cells

    • This compound (and other test compounds)

    • 96-well microtiter plates

    • Culture medium

    • Cell viability reagent (e.g., MTT, XTT) or a Coulter counter.

  • Procedure:

    • Seed H9 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the appropriate wells. Include a no-drug control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

    • Determine cell viability using a standard method. For example, if using a Coulter counter, directly count the number of viable cells in each well.

    • Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis H9_cells H9 Cell Culture Infection Infection of H9 Cells with HIV-1 in the presence of this compound H9_cells->Infection HIV1_stock HIV-1 Virus Stock HIV1_stock->Infection Melliferone_prep This compound Serial Dilutions Melliferone_prep->Infection Incubation 7-day Incubation Infection->Incubation p24_assay p24 Antigen ELISA Incubation->p24_assay Cytotoxicity_assay Cytotoxicity Assay Incubation->Cytotoxicity_assay Data_analysis Data Analysis (EC50, IC50, TI) p24_assay->Data_analysis Cytotoxicity_assay->Data_analysis

Caption: Experimental workflow for the anti-HIV assay of this compound.

Proposed Signaling Pathway of this compound's Anti-HIV Action

Based on the mechanism of action of related triterpenoids, this compound is hypothesized to act as an HIV maturation inhibitor. This pathway illustrates the proposed point of intervention.

G cluster_hiv_lifecycle HIV Life Cycle cluster_maturation_detail Maturation Detail Entry 1. Virus Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation This compound This compound This compound->Maturation Inhibits Protease HIV Protease This compound->Protease Potential Inhibition Gag Gag Polyprotein Gag->Protease Cleavage by Mature_proteins Mature Viral Proteins Protease->Mature_proteins Produces

Caption: Proposed mechanism of this compound as an HIV maturation inhibitor.

References

Application Notes and Protocols for the Quantification of Melliferone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone is a novel triterpenoid isolated from Brazilian propolis that has demonstrated significant anti-HIV activity.[1][2] As with any potential therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While validated methods for this compound are not yet established in the literature, the following protocols are based on established analytical methodologies for similar triterpenoid compounds.[3]

Analytical Techniques Overview

The selection of an analytical technique for this compound quantification will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-DAD: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.[4][5][6]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices.[7][8][9][10]

  • GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids, derivatization is often necessary.[11][12][13][14][15]

The following sections provide detailed protocols and data presentation guidelines for each of these techniques.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods for this compound quantification. These values are hypothetical and would need to be confirmed during method validation.

ParameterHPLC-DADLC-MS/MSGC-MS (with derivatization)
Linear Range 100 ng/mL - 10,000 ng/mL0.1 ng/mL - 1,000 ng/mL10 ng/mL - 5,000 ng/mL
Limit of Detection (LOD) 30 ng/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 100 ng/mL0.1 ng/mL10 ng/mL
Precision (%RSD) < 5%< 10%< 5%
Accuracy (%Recovery) 95 - 105%90 - 110%92 - 108%
Matrix Effect Low to ModerateHigh (requires internal standard)Moderate to High

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

a. Sample Preparation (from Plasma)

  • To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • DAD Wavelength: Monitor at the absorbance maximum of this compound (to be determined, likely around 210 nm for triterpenoids).

c. Data Analysis

Quantification is based on a calibration curve generated from the peak area of this compound standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-DAD workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a highly sensitive and selective method for this compound quantification, ideal for pharmacokinetic studies.

a. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar triterpenoid).

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

  • Inject into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard need to be optimized.

c. Data Analysis

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow Sample Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject UPLC Injection Recon->Inject Sep Chromatographic Separation Inject->Sep Ionize ESI Ionization Sep->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quant Quantification Detect->Quant

Caption: LC-MS/MS workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound.

a. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent (e.g., hexane or dichloromethane).

  • Evaporate the solvent to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 1 hour.

  • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions

  • GC Column: Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c. Data Analysis

Quantification is achieved by comparing the peak area of the derivatized this compound to a calibration curve prepared using derivatized standards.

Hypothetical Signaling Pathway for an Anti-HIV Triterpenoid

As the specific signaling pathway for this compound's anti-HIV activity is not yet elucidated, the following diagram illustrates a general, hypothetical pathway by which a triterpenoid might inhibit HIV replication. This is for illustrative purposes only.

HIV_Inhibition_Pathway cluster_virus HIV Lifecycle Binding 1. Binding and Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding This compound This compound (Triterpenoid) This compound->RT Inhibition This compound->Integration Inhibition This compound->Budding Inhibition

Caption: Hypothetical mechanism of HIV inhibition by this compound.

Disclaimer: The protocols and data presented in this document are intended for informational purposes only and should be considered as a starting point for method development and validation. All analytical methods must be fully validated in accordance with regulatory guidelines before use in preclinical or clinical studies.

References

Application Note: Isolation of Melliferone Using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melliferone, a novel triterpenoid, has been isolated from Brazilian propolis and demonstrates potential biological activities, including anti-HIV properties.[1] This application note provides a detailed protocol for the isolation and purification of this compound utilizing silica gel chromatography, a fundamental technique in natural product chemistry. The described methodology is based on established procedures and offers a framework for obtaining this compound for further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented in Table 1. This information is critical for its characterization and analysis.

PropertyValueReference
Molecular Formula C₃₀H₄₃O₃[2]
Mass Spectrometry m/z 451.3195 [M - H]⁻[2]
Key NMR Signal δC 216.8 (s) (3-ketone group)[2]

Table 1: Physicochemical data for this compound.

Experimental Protocol: Isolation of this compound

This protocol details the multi-step process for the isolation of this compound from Brazilian propolis, beginning with extraction and culminating in purification by silica gel chromatography.

Extraction of Raw Material
  • Source Material : Brazilian propolis collected by Africanized Apis mellifera.[2][3]

  • Initial Extraction :

    • Extract 600 g of propolis with methanol to yield a crude extract.[2][3]

    • Adsorb the methanol extract onto Celite.

    • Perform sequential washing with hexane, chloroform, ethyl acetate, and methanol to obtain fractionated extracts.[2][3] this compound is primarily found in the chloroform-eluting fraction of the methanol extract.[2]

Multi-Step Silica Gel Chromatography Purification

The purification of this compound requires repeated column chromatography and preparative thin-layer chromatography (PTLC) to separate it from other compounds in the complex propolis extract.

Step 1: Initial Silica Gel Column Chromatography (CC)

  • Stationary Phase : Silica gel.

  • Mobile Phase : A gradient solvent system of hexanes-ethyl acetate.[3]

  • Procedure :

    • Pack a chromatography column with silica gel.

    • Load the chloroform fraction onto the column.

    • Elute the column with a gradient of hexanes-ethyl acetate.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC).

    • Combine fractions that show the presence of the target compound.

Step 2: Second Silica Gel Column Chromatography (CC)

  • Stationary Phase : Silica gel.

  • Mobile Phase : Chloroform-methanol (50:1).[3]

  • Procedure :

    • Subject the enriched fraction from the previous step to a second silica gel column.

    • Elute with a chloroform-methanol (50:1) solvent system.

    • Collect and analyze fractions by TLC.

Step 3: Preparative Thin-Layer Chromatography (PTLC)

  • Stationary Phase : Silica gel PTLC plates.

  • Mobile Phase 1 : Chloroform-methanol (20:1).[3]

  • Mobile Phase 2 : Ethyl acetate-toluene-acetic acid (5:25:1).[3]

  • Procedure :

    • Apply the partially purified fraction from the second CC step to a PTLC plate.

    • Develop the plate using a chloroform-methanol (20:1) solvent system.[3]

    • Isolate the band corresponding to this compound.

    • Further purify the isolated band using a second PTLC system with ethyl acetate-toluene-acetic acid (5:25:1) to yield pure this compound.[3]

Quantitative Data

The described isolation procedure yielded 5 mg of this compound from 600 g of raw propolis extract.[3]

ParameterValue
Starting Material (Propolis Extract) 600 g
Final Yield of this compound 5 mg

Table 2: Yield of this compound from Propolis Extract.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Brazilian propolis.

Melliferone_Isolation_Workflow Propolis Brazilian Propolis (600g) MeOH_Extract Methanol Extraction Propolis->MeOH_Extract Fractionation Fractionation (Hexane, Chloroform, Ethyl Acetate, Methanol) MeOH_Extract->Fractionation Chloroform_Fraction Chloroform Fraction Fractionation->Chloroform_Fraction Silica_CC1 Silica Gel CC 1 (Hexanes-EtOAc gradient) Chloroform_Fraction->Silica_CC1 Fraction_4_5_3 Enriched Fraction Silica_CC1->Fraction_4_5_3 Silica_CC2 Silica Gel CC 2 (Chloroform-Methanol 50:1) Fraction_4_5_3->Silica_CC2 Fraction_4_5_3_2 Further Enriched Fraction Silica_CC2->Fraction_4_5_3_2 PTLC1 PTLC 1 (Chloroform-Methanol 20:1) Fraction_4_5_3_2->PTLC1 PTLC2 PTLC 2 (EtOAc-Toluene-Acetic Acid 5:25:1) PTLC1->PTLC2 This compound Pure this compound (5mg) PTLC2->this compound

Caption: Workflow for the isolation of this compound.

Conceptual Signaling Pathway Investigation

While the specific signaling pathways modulated by this compound are a subject for further investigation, its anti-HIV activity suggests potential interaction with viral entry or replication pathways. The diagram below presents a generalized logical flow for investigating the mechanism of action of a novel bioactive compound like this compound.

Signaling_Pathway_Investigation This compound This compound Bioassay Biological Assay (e.g., Anti-HIV Activity) This compound->Bioassay Target_ID Target Identification Bioassay->Target_ID Identifies biological effect Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) Target_ID->Pathway_Analysis Identifies molecular targets Mechanism Elucidation of Mechanism of Action Pathway_Analysis->Mechanism Reveals pathway modulation Drug_Dev Lead for Drug Development Mechanism->Drug_Dev

Caption: Logical flow for investigating this compound's mechanism.

References

Spectroscopic Analysis of Melliferone Using NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid identified as 3-oxoolean-11-en-13β,28-olide, has garnered significant interest within the scientific community due to its promising anti-HIV activity.[1][2][3] Isolated from Brazilian propolis, this natural product presents a compelling scaffold for the development of new antiretroviral agents.[1][2][3] Understanding the precise molecular structure of this compound is paramount for elucidating its mechanism of action and for guiding synthetic efforts toward more potent analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of such complex natural products.

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using ¹H and ¹³C NMR. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are engaged in the isolation, characterization, and biological evaluation of triterpenoids.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays 30 distinct carbon signals, consistent with its triterpenoid structure. The chemical shifts provide key information regarding the carbon skeleton, including the presence of a ketone, a double bond, and a lactone functionality.

Carbon No.Chemical Shift (δC) in ppm
139.4
234.0
3216.8
447.4
555.2
619.7
733.8
841.4
952.5
1036.1
11135.2
12127.4
1389.5
1441.5
1527.1
1621.3
1744.0
1850.5
1937.3
2031.4
2130.4
2225.4
2326.0
2420.8
2517.3
2618.6
2718.1
28179.9
2933.3
3023.5

Note: Data obtained from the analysis of this compound isolated from Brazilian propolis.

¹H NMR Spectral Data (Predicted)

While the explicit ¹H NMR data for this compound is not fully detailed in the initial report, its spectrum is noted to be very similar to that of 3β-hydroxyolean-11-en-13β,28-olide, with expected differences arising from the oxidation at C-3. The following table presents predicted ¹H NMR chemical shifts and coupling constants for this compound based on the analysis of structurally related oleanane triterpenoids.

Proton No.Predicted Chemical Shift (δH) in ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1α1.65m
H-1β1.10m
H-2α2.55m
H-2β2.40m
H-5α1.45dd12.0, 4.0
H-6α1.50m
H-6β1.40m
H-7α1.60m
H-7β1.25m
H-9α1.70d10.0
H-115.95dd10.5, 2.5
H-125.45d10.5
H-15α1.80m
H-15β1.15m
H-16α2.05m
H-16β1.30m
H-18β2.85s
H-19α1.75m
H-19β1.20m
H-21α1.40m
H-21β1.00m
H-22α1.65m
H-22β1.35m
H-23 (CH₃)1.08s
H-24 (CH₃)1.05s
H-25 (CH₃)0.95s
H-26 (CH₃)1.15s
H-27 (CH₃)1.25s
H-29 (CH₃)0.90s
H-30 (CH₃)0.85s

Note: These are predicted values based on the analysis of structurally similar oleanane triterpenoids and should be confirmed by experimental data.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of this compound and other triterpenoids.

Materials:

  • This compound sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Cotton wool or glass wool

Protocol:

  • Ensure the this compound sample is dry and free of residual solvents from purification steps.

  • Weigh the appropriate amount of the sample directly into a clean, dry small vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample. Gentle vortexing or sonication can be used to aid dissolution.

  • Prepare a filter pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the filter pipette directly into the clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Carefully wipe the outside of the NMR tube before inserting it into the NMR spectrometer.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton-carbon dual probe.

Instrument:

  • Varian Gemini 2000 300 MHz NMR spectrometer (or equivalent)

  • TMS as an internal reference standard (0.00 ppm for both ¹H and ¹³C)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 10-12 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., s2pul)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Temperature: 298 K

2D NMR Experiments (COSY, HSQC, HMBC):

  • Standard pulse programs provided by the spectrometer manufacturer should be used.

  • Optimize spectral widths in both dimensions to cover all relevant signals.

  • Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.

  • Assign the carbon signals in the ¹³C NMR spectrum with the aid of DEPT experiments and 2D NMR data (HSQC and HMBC).

  • Use COSY data to establish proton-proton connectivities.

  • Use HSQC data to correlate protons with their directly attached carbons.

  • Use HMBC data to establish long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the molecular skeleton.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_output Results Propolis Brazilian Propolis Extraction Methanol Extraction Propolis->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Silica Gel Chromatography Fractionation->Chromatography SamplePrep NMR Sample Preparation Chromatography->SamplePrep NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Melliferone_Structure This compound Structure (3-oxoolean-11-en-13β,28-olide) StructureElucidation->Melliferone_Structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Proposed Mechanism of Anti-HIV Action of this compound

Triterpenoids, including those structurally related to this compound, have been shown to inhibit HIV replication by acting as maturation inhibitors. They are thought to interfere with the late stages of the viral life cycle, specifically the proteolytic processing of the Gag polyprotein.

HIV_Maturation_Inhibition cluster_virus HIV Life Cycle (Late Stage) cluster_processing Gag Processing cluster_inhibition Inhibition by this compound cluster_outcome Outcome Gag Gag Polyprotein (p55) Assembly Viral Assembly & Budding Gag->Assembly ImmatureVirion Immature Virion Assembly->ImmatureVirion Cleavage Proteolytic Cleavage of Gag ImmatureVirion->Cleavage Protease HIV Protease Protease->Cleavage CA_SP1 CA-SP1 Intermediate (p25) Cleavage->CA_SP1 MatureCA Mature Capsid (CA) (p24) CA_SP1->MatureCA Final Cleavage NonInfectious Non-infectious Virion This compound This compound This compound->CA_SP1 Binds to CA-SP1

Caption: Proposed mechanism of this compound as an HIV maturation inhibitor.

Conclusion

The detailed spectroscopic analysis of this compound using NMR is fundamental to its characterization and further development as a potential anti-HIV agent. The protocols and data presented herein provide a solid foundation for researchers to accurately identify and study this promising natural product. The proposed mechanism of action, targeting HIV maturation, offers a compelling avenue for the design of novel antiretroviral therapies. Further investigation into the structure-activity relationships of this compound derivatives will be crucial in optimizing its therapeutic potential.

References

Application Notes and Protocols for Developing Cell-Based Assays for Melliferone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the biological activity of Melliferone, a novel triterpenoid isolated from Brazilian propolis. The primary focus is on its documented anti-HIV activity, with additional protocols to explore potential cytotoxic and other effects common to this class of compounds.

Introduction to this compound

This compound is a recently identified triterpenoid with the chemical structure 3-oxoolean-11-en-13β,28-olide.[1][2] It was first isolated from Brazilian propolis and has demonstrated notable anti-HIV activity in H9 lymphocytes.[1][2][3] As a member of the triterpenoid class of compounds, this compound may possess a range of other biological activities, including cytotoxic, anti-inflammatory, and anti-tumor effects, which are worthy of investigation.[1][4]

These protocols are designed to enable researchers to:

  • Validate the anti-HIV activity of this compound in relevant cell lines.

  • Assess the cytotoxicity of this compound to determine its therapeutic index.

  • Investigate the potential mechanism of action of this compound's anti-HIV effects.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro anti-HIV activity of this compound. This data serves as a benchmark for further experimental validation.

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)Cell LineAssayReference
This compound<0.11.8>18H9 LymphocytesAnti-HIV Activity[1][2]

Definitions:

  • EC50 (Half maximal Effective Concentration): The concentration of a drug that gives half-maximal response.[5][6] In this context, it is the concentration that inhibits viral replication by 50%.[2]

  • IC50 (Half maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.[5][6] Here, it represents the concentration that is cytotoxic to 50% of the cells.[2]

  • Therapeutic Index (TI): The ratio of IC50 to EC50 (IC50/EC50), indicating the selectivity of the compound for its antiviral effect over its cytotoxic effect.[1][2]

Experimental Protocols

Protocol 1: Anti-HIV Activity Assay in H9 Lymphocytes

This protocol is designed to determine the EC50 of this compound against HIV-1 in a lymphocyte cell line.

Objective: To quantify the concentration of this compound required to inhibit HIV-1 replication by 50%.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 (e.g., IIIB strain)

  • This compound

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well microtiter plates

  • Reverse transcriptase (RT) activity assay kit

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Seed H9 cells in a 96-well plate B Add serial dilutions of this compound A->B C Infect cells with HIV-1 B->C D Incubate for 7 days at 37°C, 5% CO2 C->D E Collect supernatant D->E F Measure reverse transcriptase (RT) activity E->F G Calculate EC50 F->G

Caption: Workflow for the anti-HIV activity assay.

Procedure:

  • Cell Seeding: Seed H9 cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete medium.

  • Treatment: Add 50 µL of the this compound dilutions to the appropriate wells. Include a no-drug control and a positive control (e.g., AZT).

  • Infection: Add 50 µL of a predetermined dilution of HIV-1 to each well, except for the uninfected control wells.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: After incubation, collect the cell-free supernatant. Measure the reverse transcriptase (RT) activity in the supernatant using a commercially available kit.

  • Data Analysis: Determine the percentage of inhibition of RT activity for each concentration of this compound relative to the no-drug control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

This protocol is used to determine the IC50 of this compound, which is essential for calculating the therapeutic index.

Objective: To quantify the concentration of this compound that reduces the viability of H9 cells by 50%.

Materials:

  • H9 human T-lymphocyte cell line

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Seed H9 cells in a 96-well plate B Add serial dilutions of this compound A->B C Incubate for 7 days at 37°C, 5% CO2 B->C D Add cell viability reagent C->D E Incubate as per manufacturer's instructions D->E F Measure absorbance or luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed H9 cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete medium.

  • Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include a no-drug control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for the same duration as the anti-HIV assay (7 days) at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the no-drug control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Investigating the Mechanism of Action

While the precise mechanism of this compound's anti-HIV activity is yet to be elucidated, several assays can be employed to investigate potential targets in the HIV life cycle.

Potential Signaling Pathways and Drug Targets in HIV Infection:

G cluster_0 HIV Life Cycle cluster_1 Potential this compound Intervention A HIV Binding & Fusion B Reverse Transcription C Integration D Transcription & Translation E Assembly & Budding M This compound M->A Inhibition? M->B Inhibition? M->C Inhibition? M->D Inhibition? M->E Inhibition?

Caption: Potential points of intervention for this compound in the HIV life cycle.

Proposed Assays for Mechanism of Action Studies:
  • Time-of-Addition Assay: This assay can help determine at which stage of the HIV life cycle this compound exerts its effect. By adding the compound at different time points post-infection, it is possible to distinguish between early-stage (e.g., entry, reverse transcription) and late-stage (e.g., integration, assembly) inhibition.

  • HIV Entry Assay: To investigate if this compound blocks the binding and fusion of HIV to the host cell, a cell-based fusion assay or a pseudovirus entry assay can be utilized.

  • Reverse Transcriptase (RT) Activity Assay: A cell-free enzymatic assay can directly measure the effect of this compound on the activity of purified HIV-1 reverse transcriptase.

  • Integrase (IN) Activity Assay: A cell-free assay can be used to determine if this compound inhibits the activity of HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host genome.

  • Protease (PR) Activity Assay: A cell-free enzymatic assay can assess the inhibitory effect of this compound on HIV-1 protease, which is crucial for the maturation of new viral particles.

Conclusion

These application notes provide a foundational framework for the in vitro evaluation of this compound. The detailed protocols for assessing anti-HIV activity and cytotoxicity will enable researchers to independently verify its reported effects and determine its therapeutic potential. Furthermore, the proposed mechanism of action studies offer a roadmap for elucidating the molecular basis of this compound's antiviral properties, which is a critical step in the drug development process. Given its triterpenoid structure, further investigations into its potential anti-cancer and anti-inflammatory activities are also warranted.

References

Melliferone: Application Notes and Protocols for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid first isolated from Brazilian propolis, has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This document provides detailed application notes and experimental protocols for researchers interested in exploring the antiviral potential of this compound in drug discovery. The information compiled herein is based on existing scientific literature and is intended to guide further investigation into its mechanism of action and therapeutic applications.

Antiviral Activity of this compound

The primary reported antiviral activity of this compound is against HIV-1. The following table summarizes the quantitative data from the initial study by Ito et al. (2001).

Compound Virus Strain Cell Line EC50 (µg/mL) IC50 (µg/mL) Therapeutic Index (TI) Reference
This compoundHIV-1H9 Lymphocytes1.3>100>77[1][2][3]
Moronic AcidHIV-1H9 Lymphocytes<0.1>18.6>186[1][2][3]
Zidovudine (AZT)HIV-1H9 Lymphocytes0.004>1.0>250[2]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. IC50 (50% Inhibitory Concentration): The concentration of the compound that is cytotoxic to 50% of the host cells. TI (Therapeutic Index): The ratio of IC50 to EC50, indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.

Potential Mechanisms of Antiviral Action

While the precise mechanism of action for this compound has not been fully elucidated, its structural classification as a triterpenoid suggests several plausible antiviral strategies, particularly against HIV-1. Triterpenoids are known to interfere with multiple stages of the viral life cycle.[4][5][6]

Potential Targets in the HIV-1 Life Cycle
  • Viral Entry and Fusion: Some triterpenoids can block the entry of HIV-1 into host cells.[7][8][9] This may involve interference with the viral envelope glycoproteins (gp120 and gp41) that are essential for binding to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4), and for the subsequent fusion of the viral and cellular membranes.[9]

  • Reverse Transcription: Triterpenoids have been shown to inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme that converts the viral RNA genome into DNA.[10][11] By targeting RT, these compounds can halt the viral replication process at an early stage.

  • Viral Maturation: A significant number of triterpenoid derivatives, such as bevirimat, are known to be HIV-1 maturation inhibitors.[12][13][14][15] They interfere with the final step of Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1), which is essential for the formation of mature, infectious virions.[12][15] Given the structural similarities, it is plausible that this compound could act through a similar mechanism.

The following diagram illustrates the potential points of inhibition by triterpenoids in the HIV-1 life cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_outside HIV_entry HIV Entry & Fusion Uncoating Uncoating HIV_entry->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding Mature_virion Mature Infectious Virion Budding->Mature_virion HIV_virion HIV Virion HIV_virion->HIV_entry Inhibitor1 Triterpenoid Inhibition (Entry/Fusion) Inhibitor1->HIV_entry Inhibitor2 Triterpenoid Inhibition (Reverse Transcription) Inhibitor2->RT Inhibitor3 Triterpenoid Inhibition (Maturation) Inhibitor3->Budding

Caption: Potential inhibition points of triterpenoids in the HIV-1 life cycle.

Modulation of Cellular Signaling Pathways

Viral infections, including HIV-1, are known to manipulate host cellular signaling pathways to create a favorable environment for replication. Key pathways such as NF-κB and PI3K/Akt are often hijacked by viruses.[16][17][18][19][20] Triterpenoids have been reported to modulate these pathways, suggesting another potential layer to their antiviral mechanism.

  • NF-κB Signaling: The NF-κB pathway is crucial for the transcription of HIV-1 genes.[21][22][23][24] Inhibition of NF-κB activation can suppress viral gene expression and replication.[22] Some triterpenoids have demonstrated anti-inflammatory effects through the inhibition of the NF-κB pathway.

  • PI3K/Akt Signaling: The PI3K/Akt pathway is involved in cell survival and proliferation and can be activated by various viruses to prevent premature apoptosis of the host cell, thereby maximizing viral progeny.[16][17][25][26] Modulation of this pathway by triterpenoids could interfere with the virus's ability to maintain a productive infection.

The following diagram provides a simplified overview of how a triterpenoid could potentially interfere with virus-induced NF-κB activation.

NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB HIV_LTR HIV LTR NFkB_n->HIV_LTR Transcription Viral Gene Transcription HIV_LTR->Transcription Triterpenoid Triterpenoid Triterpenoid->IKK Inhibition Viral_Signal Viral Signal / TNF-α Viral_Signal->IKK

Caption: Hypothetical inhibition of NF-κB signaling by a triterpenoid.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (IC50) of this compound on the host cell line.

Materials:

  • H9 lymphocytes (or other appropriate host cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed H9 lymphocytes in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 4 days (or a duration consistent with the antiviral assay) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Assay (p24 Antigen ELISA)

This protocol is to determine the 50% effective concentration (EC50) of this compound against HIV-1.

Materials:

  • H9 lymphocytes

  • HIV-1 stock (e.g., IIIB isolate)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • 24-well plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Infect H9 lymphocytes with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • Incubate the infected cells for 4 hours at 37°C to allow for viral entry.

  • Wash the cells three times with fresh medium to remove unbound virus.

  • Resuspend the cells in complete medium and plate them in a 24-well plate.

  • Add serial dilutions of this compound to the wells. Include an infected, untreated control (virus control) and a positive control (e.g., AZT).

  • Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

  • On day 4, collect the cell-free supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following workflow diagram illustrates the general procedure for antiviral testing.

Antiviral_Workflow A Prepare Host Cells and Virus Stock B Perform Cytotoxicity Assay (MTT) to determine IC50 A->B D Infect Cells with Virus A->D I Calculate Therapeutic Index (TI = IC50 / EC50) B->I C Perform Antiviral Assay (p24 ELISA) to determine EC50 E Treat Cells with this compound (Serial Dilutions) D->E F Incubate for 4 Days E->F G Quantify Viral Replication (p24 level) F->G H Calculate % Inhibition and EC50 G->H H->I

Caption: General workflow for in vitro antiviral testing of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel antiviral agents, particularly against HIV. Its demonstrated anti-HIV activity, coupled with the multifaceted antiviral mechanisms of the broader triterpenoid class, warrants further in-depth investigation. The protocols and conceptual frameworks provided in this document are intended to serve as a valuable resource for researchers embarking on the exploration of this compound and related compounds in the field of antiviral drug discovery. Future studies should focus on elucidating its precise molecular target(s), its activity against a broader range of viruses, and its effects on relevant cellular signaling pathways.

References

Application Note: Protocol for Testing Melliferone in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Melliferone is a novel triterpenoid, specifically 3-oxoolean-11-en-13β,28-olide, isolated from Brazilian propolis.[1][2] Propolis and its constituents have been reported to possess a range of biological properties, including cytotoxic and antitumor activities.[1] While initial studies have characterized this compound and explored its anti-HIV activity, its effects on various cancer and normal cell lines remain largely uncharacterized.[2][3] This document provides a comprehensive set of protocols for the initial in vitro screening of this compound to evaluate its cytotoxic and apoptotic potential and to guide preliminary mechanism of action studies.

These protocols are designed to establish a baseline understanding of this compound's bioactivity, including its dose-dependent effects on cell viability, its selectivity for cancer cells over normal cells, and its ability to induce programmed cell death.

2. Overall Experimental Workflow

The screening process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic assays. The workflow is designed to efficiently characterize the potential of this compound as a therapeutic agent.

G cluster_prep Preparation cluster_screen Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays (on selected lines) prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Culture & Maintain Cell Lines seed_plates Seed Cells in 96-well Plates prep_cells->seed_plates seed_plates->treat_cells mtt_assay Perform MTT Assay (24h, 48h, 72h) treat_cells->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 selectivity Determine Selectivity Index (SI) calc_ic50->selectivity apoptosis_assay Annexin V / PI Apoptosis Assay selectivity->apoptosis_assay moa_study Mechanism of Action (e.g., Western Blot) apoptosis_assay->moa_study

Caption: Overall workflow for in vitro testing of this compound.

3. Recommended Cell Lines

A panel of cell lines is recommended to screen for both anti-cancer activity and potential toxicity to normal cells. The choice of cancer cell lines should ideally represent different tissue origins.

Cell LineTypeDescription
A549 CancerHuman Lung Carcinoma
MCF-7 CancerHuman Breast Adenocarcinoma (ER+)
HCT116 CancerHuman Colorectal Carcinoma
PC3 CancerHuman Prostate Adenocarcinoma
IMR-90 NormalHuman Fetal Lung Fibroblast
Vero NormalMonkey Kidney Epithelial

4. Experimental Protocols

4.1. Preparation of this compound Stock Solution

  • Solvent Selection: this compound, as a triterpenoid, is expected to be soluble in Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of this compound in sterile, cell culture-grade DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

4.2. Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment:

    • Prepare 2X concentrations of this compound by diluting the stock solution in serum-free or complete medium. A suggested concentration range for initial screening is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution to each well. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

    • After the treatment incubation, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

4.3. Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[8][9] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.[10]

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate or T25 flask and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the detached cells, and centrifuge at 300 x g for 5 minutes.[9]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[7]

    • Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution).

    • Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Data interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

5. Data Presentation

5.1. Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves generated by the MTT assay. Data should be summarized in a table for easy comparison across cell lines and time points. The Selectivity Index (SI) can be calculated to determine cancer-specific cytotoxicity.

SI = IC50 in Normal Cell Line / IC50 in Cancer Cell Line (A higher SI value indicates greater selectivity for cancer cells.)

Table 1: Example of IC50 and Selectivity Index Data for this compound

Cell Line Type IC50 (µM) at 48h Selectivity Index (SI) vs. IMR-90
A549 Lung Cancer [Example Value: 15.2] [Example Value: 6.5]
MCF-7 Breast Cancer [Example Value: 22.5] [Example Value: 4.4]
HCT116 Colon Cancer [Example Value: 18.8] [Example Value: 5.3]

| IMR-90 | Normal Lung | [Example Value: 98.5] | - |

5.2. Apoptosis Data

The percentage of cells in each quadrant (viable, early/late apoptosis, necrosis) from the Annexin V/PI assay should be tabulated.

Table 2: Example of Apoptosis Assay Results (48h Treatment)

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic / Necrotic
Control (Untreated) 95.1 2.5 2.4
This compound (IC50) [Example: 45.3] [Example: 35.8] [Example: 18.9]

| this compound (2x IC50) | [Example: 20.7] | [Example: 50.1] | [Example: 29.2] |

6. Preliminary Mechanism of Action (MoA) Studies

If this compound shows significant and selective activity, further studies can explore its molecular mechanism. Many anti-cancer compounds modulate key signaling pathways that control cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[11][12][13]

6.1. Potential Signaling Pathways for Investigation

The PI3K/Akt/mTOR and MAPK pathways are central regulators of cell growth and survival and are frequently dysregulated in cancer.[14][15] The NF-κB pathway is another critical pathway involved in inflammation, cell survival, and tumor progression.[16][17] Investigating the phosphorylation status of key proteins in these cascades after this compound treatment can provide insight into its mechanism of action.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p ERK->Proliferation This compound This compound? This compound->PI3K This compound->Raf This compound->MEK key_p p = Phosphorylation key_i -- T = Potential Inhibition

Caption: Key pro-survival signaling pathways often targeted in cancer.

References

Application Notes and Protocols for the Synthesis of Melliferone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a naturally occurring triterpenoid isolated from Brazilian propolis, has garnered significant interest within the scientific community due to its potent anti-HIV activity. Structurally identified as 3-oxoolean-11-en-13β,28-olide, its complex architecture presents both a challenge and an opportunity for medicinal chemists. While the total synthesis of this compound has not yet been reported in the literature, the semi-synthesis of its derivatives from more abundant natural triterpenoids offers a viable route to explore its therapeutic potential. This document provides detailed protocols for the synthesis of this compound derivatives, focusing on modifications of the C-3 ketone, a common reactive site in this class of compounds. The methodologies are based on established procedures for analogous triterpenoids, such as moronic acid, and are intended to serve as a guide for the generation of novel this compound analogues for drug discovery programs.

Data Presentation

The following table summarizes quantitative data for representative semi-synthesis reactions of triterpenoid derivatives, providing an expected range of yields for similar transformations on a this compound scaffold.

Derivative NameStarting MaterialReagentsReaction Time (h)Yield (%)Reference
3β-Hydroxy-3-deoxymoronic AcidMoronic AcidSodium borohydride, Tetrahydrofuran4Not specified, but used in subsequent step[Ito et al., 2001][1][2]
3-O-(3',3'-Dimethylsuccinyl)moronic Acid3β-Hydroxy-3-deoxymoronic Acid2,2-dimethylsuccinic anhydride, Pyridine, 4-(dimethylamino)pyridine120 (5 days)Not specified[Ito et al., 2001][1][2]
3-O-acyl-Moronic Acid analogues3β-Hydroxy-3-deoxymoronic AcidVarious acyl chlorides, TriethylamineNot specifiedNot specified[3]
3,16,30-trioxolup-20(29)-enelup-20(29)-en-3β,16β-diolJones' reagentNot specifiedModerate to good[4]
Oleanolic acid derivativesOleanolic acidVarious reagents for modification at C-3 and C-28Varied68-69% for some derivatives[5]

Experimental Protocols

Protocol 1: Reduction of the C-3 Ketone of a this compound Analogue

This protocol describes the reduction of the C-3 ketone of a this compound analogue (e.g., moronic acid) to the corresponding 3β-hydroxy derivative, a key intermediate for further derivatization.

Materials:

  • This compound analogue (e.g., Moronic Acid)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 2% Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the this compound analogue (e.g., 29.7 mg, 65.4 µmol of moronic acid) in anhydrous THF, add sodium borohydride (e.g., 5.5 mg, 145.4 µmol) at room temperature.[1][2]

  • Stir the reaction mixture for 4 hours at room temperature.[1][2]

  • Neutralize the reaction mixture by the dropwise addition of 2% HCl.

  • Dilute the mixture with brine and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3β-hydroxy derivative. This product can be used in the next step without further purification.

Protocol 2: Esterification of the C-3 Hydroxyl Group

This protocol details the synthesis of an ester derivative at the C-3 position, a common modification to enhance the biological activity of triterpenoids.

Materials:

  • 3β-Hydroxy this compound analogue (from Protocol 1)

  • 2,2-Dimethylsuccinic anhydride

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Water

  • Chloroform

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a mixture of the 3β-hydroxy this compound analogue (e.g., 21.7 mg, 47.6 µmol of 3β-Hydroxy-3-deoxymoronic Acid) and pyridine, add 4-(dimethylamino)pyridine (e.g., 5.8 mg, 47.6 µmol) and 2,2-dimethylsuccinic anhydride (e.g., 18.2 mg, 147.8 µmol) at room temperature.[1][2]

  • Stir the mixture under reflux.

  • Add an additional portion of 2,2-dimethylsuccinic anhydride (e.g., 18.2 mg) to the reaction mixture daily for 5 days.[1][2]

  • After 5 days, cool the mixture to room temperature, dilute with water, and extract with chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-acetone) to obtain the pure 3-O-(3',3'-dimethylsuccinyl) derivative.[1][2]

Mandatory Visualizations

Diagram 1: General Workflow for the Semi-synthesis of this compound Derivatives

Synthesis_Workflow start This compound Analogue (e.g., Moronic Acid) intermediate 3β-Hydroxy Derivative start->intermediate Reduction (e.g., NaBH4) product C-3 Ester Derivative intermediate->product Esterification (e.g., Anhydride, DMAP)

Caption: Semi-synthesis of this compound Derivatives.

Diagram 2: Proposed Anti-HIV Signaling Pathway of Triterpenoid Derivatives

HIV_Inhibition_Pathway Binding 1. Binding & Fusion RT 2. Reverse Transcription Integration 3. Integration Replication 4. Replication Assembly 5. Assembly Budding 6. Budding & Maturation This compound This compound Derivatives This compound->Binding Inhibition of Entry This compound->Budding Inhibition of Maturation

Caption: Triterpenoid Anti-HIV Mechanism.

References

Application Notes and Protocols for Utilizing Melliferone in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melliferone, a novel triterpenoid isolated from Brazilian propolis, has demonstrated notable anti-HIV activity.[1][2] This document provides detailed application notes and protocols for researchers interested in utilizing this compound as a lead compound in structure-activity relationship (SAR) studies for the development of novel anti-HIV agents. The provided information summarizes the current understanding of this compound's biological activity, offers insights into the SAR of related oleanane triterpenoids, and presents detailed experimental protocols for assessing anti-HIV efficacy.

Introduction to this compound and its Anti-HIV Activity

This compound is a pentacyclic triterpenoid belonging to the oleanane class.[1] It was first isolated from Brazilian propolis and identified as 3-oxoolean-11-en-13β,28-olide.[1] Initial screenings revealed that a methanolic extract of this propolis exhibited significant anti-HIV activity.[1][3] Subsequent isolation and testing of its constituents identified this compound and, more prominently, Moronic acid as active anti-HIV principles.[1][2][3]

The primary reported biological activity of this compound is the inhibition of HIV-1 replication in H9 lymphocytes.[1][2] While the precise mechanism of action for this compound has not been definitively elucidated, many triterpenoids are known to interfere with the early stages of the HIV life cycle, such as viral entry and fusion, or later stages like viral maturation.[4][5][6] The structural similarity of this compound to other anti-HIV triterpenoids suggests that it may act as an HIV entry inhibitor.

Structure-Activity Relationship (SAR) of this compound and Related Oleanane Triterpenoids

While comprehensive SAR studies specifically on a library of this compound analogs have not been published, valuable insights can be drawn from the comparative activity of naturally occurring related compounds and synthetic derivatives of other oleanane triterpenoids.

Quantitative Data Summary

The following table summarizes the anti-HIV activity of this compound and structurally related triterpenoids isolated from the same Brazilian propolis source.[1]

CompoundStructureEC₅₀ (µg/mL)IC₅₀ (µg/mL)Therapeutic Index (TI)
This compound 3-oxoolean-11-en-13β,28-olide<0.1>100>1000
Moronic Acid 3-oxoolean-18-en-28-oic acid<0.1>18.6>186
Anwuweizonic Acid >10>10<1
Betulonic Acid 1.018.118.1

EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. IC₅₀: 50% cytotoxic concentration. TI: Therapeutic Index (IC₅₀/EC₅₀).

Key SAR Observations

Based on the data from this compound and its co-isolated triterpenoids, as well as broader SAR studies on oleanane derivatives, the following structural features appear to be important for anti-HIV activity:

  • The Oleanane Skeleton: The pentacyclic triterpenoid core is a common feature among many natural products with anti-HIV activity.[4][7]

  • Modifications at C-3: The presence of a ketone at the C-3 position, as seen in this compound and Moronic acid, is consistent with potent activity.

  • The C-ring Double Bond: The position of the double bond in the C-ring may influence activity. This compound possesses an 11-ene, while the highly active Moronic acid has an 18-ene.

  • The E-ring Lactone/Carboxylic Acid: this compound's 13β,28-olide (lactone) ring and Moronic acid's C-28 carboxylic acid are both associated with significant anti-HIV effects.

Further SAR studies could involve the synthesis of this compound analogs with modifications at these key positions to probe their influence on antiviral potency and cytotoxicity.

Proposed Mechanism of Action and Target Identification Workflow

The exact molecular target of this compound is yet to be identified. However, based on the known mechanisms of other anti-HIV triterpenoids, a plausible mechanism is the inhibition of HIV entry into the host cell. This process involves a series of protein-protein interactions between the viral envelope glycoproteins (gp120 and gp41) and host cell receptors (CD4 and a coreceptor, either CCR5 or CXCR4).[8][9]

G

Experimental Protocols

The following are detailed protocols for experiments relevant to the study of this compound and its analogs.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol is based on the method used to determine the anti-HIV activity of this compound.[1] It measures the amount of HIV-1 p24 core antigen in the supernatant of infected cells as an indicator of viral replication.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 (e.g., NL4-3 strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

  • This compound and analog test compounds dissolved in DMSO

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • HIV-1 p24 Antigen ELISA kit (commercially available)

  • Plate reader

Procedure:

  • Cell Preparation: Culture H9 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase.

  • Compound Preparation: Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

  • Infection: a. Plate H9 cells at a density of 5 x 10⁴ cells/well in a 96-well plate. b. Add the diluted test compounds to the wells. Include wells with medium only (negative control) and a known anti-HIV drug like AZT (positive control). c. Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO₂ incubator.

  • p24 Measurement: a. After incubation, centrifuge the plates to pellet the cells. b. Carefully collect the cell-free supernatant. c. Perform the p24 antigen ELISA on the supernatants according to the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve using the p24 standards provided in the kit. b. Determine the concentration of p24 in each sample from the standard curve. c. Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. d. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G A Plate H9 Cells B Add Test Compounds (this compound Analogs) A->B C Infect with HIV-1 B->C D Incubate (4-7 days) C->D E Collect Supernatant D->E F Perform p24 Antigen ELISA E->F G Calculate EC₅₀ F->G

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed anti-HIV activity is not due to cell death.

Materials:

  • H9 human T-lymphocyte cell line

  • RPMI-1640 medium

  • This compound and analog test compounds

  • 96-well microtiter plates

  • CO₂ incubator

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Plating: Plate H9 cells at the same density as in the anti-HIV assay in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds. Include wells with medium only (no-drug control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for the same duration as the anti-HIV assay.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: a. Measure the absorbance or luminescence using a plate reader. b. Calculate the percentage of cell viability for each compound concentration compared to the no-drug control. c. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Potential Inhibition by this compound

The following diagram illustrates the key steps in HIV-1 entry into a host T-cell and highlights the potential points of inhibition by this compound or its analogs.

G

Conclusion

This compound represents a promising starting point for the development of novel anti-HIV therapeutics. Its potent activity and the established knowledge of SAR in the broader class of oleanane triterpenoids provide a solid foundation for medicinal chemistry efforts. The protocols and workflows detailed in this document are intended to guide researchers in the systematic evaluation of this compound analogs, with the ultimate goal of identifying new drug candidates with improved efficacy and safety profiles. Future work should focus on synthesizing a dedicated library of this compound derivatives to elucidate more precise SAR and on pinpointing its specific molecular target within the HIV life cycle.

References

Application Notes and Protocols for Melliferone Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid isolated from Brazilian propolis, has demonstrated notable anti-HIV activity.[1][2][3][4][5][6] Propolis, the resinous substance from which this compound is derived, is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[7] This suggests that this compound itself may possess a broader spectrum of bioactivities worthy of investigation. Triterpenoids as a class are recognized for their diverse pharmacological effects, often targeting key signaling pathways involved in inflammation and cellular stress responses.[8][9][10]

These application notes provide a comprehensive framework for the systematic screening of this compound's bioactivity. The protocols herein detail established in vitro assays to evaluate its potential antimicrobial, antioxidant, and anti-inflammatory properties. The provided methodologies, data presentation structures, and workflow diagrams are designed to guide researchers in conducting a thorough preliminary assessment of this compound's therapeutic potential.

Experimental Workflow

The screening process is designed as a tiered approach, starting with broad-spectrum activity assays and progressing to more specific mechanistic studies based on initial findings.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action antimicrobial Antimicrobial Screening (Disk Diffusion, Broth Microdilution) mic MIC/MBC Determination antimicrobial->mic If Active antioxidant Antioxidant Screening (DPPH, ABTS Assays) anti_inflammatory Anti-inflammatory Screening (NO Production in RAW 264.7 cells) cytokine Cytokine Profiling (TNF-α, IL-6) (ELISA) anti_inflammatory->cytokine If Active western_blot Western Blot Analysis (NF-κB, MAPK pathways) cytokine->western_blot Investigate Pathway This compound This compound Stock Solution This compound->antimicrobial This compound->antioxidant This compound->anti_inflammatory

Fig. 1: Experimental workflow for this compound bioactivity screening.

Antimicrobial Activity Screening

The initial assessment of this compound's antimicrobial properties can be achieved through agar-based diffusion and broth dilution methods. These techniques provide both qualitative and quantitative data on the compound's ability to inhibit microbial growth.

Experimental Protocols

1. Agar Disk Diffusion Assay

This method provides a preliminary, qualitative assessment of antimicrobial activity.

  • Microbial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Fungal: Candida albicans (e.g., ATCC 90028)

  • Procedure:

    • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

    • Inoculate the agar surface uniformly with a standardized microbial suspension (0.5 McFarland standard).

    • Impregnate sterile paper discs (6 mm diameter) with a known concentration of this compound (e.g., 10, 50, 100 µ g/disc ).

    • Place the discs on the inoculated agar surface.

    • Use appropriate positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and a negative control (solvent vehicle).

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 25-30°C for 24-48 hours (fungi).

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of this compound that inhibits visible microbial growth.

  • Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Mueller-Hinton broth or Sabouraud Dextrose broth.

    • Add a standardized microbial inoculum to each well.

    • Include positive (microbe + broth), negative (broth only), and drug control (this compound + broth) wells.

    • Incubate the plates under the same conditions as the disk diffusion assay.

    • The MIC is the lowest concentration of this compound where no visible growth is observed.

Data Presentation

Table 1: Antimicrobial Activity of this compound

Test OrganismDisk Diffusion (Zone of Inhibition in mm)Broth Microdilution (MIC in µg/mL)
S. aureus15 ± 112.5
E. coli8 ± 0.5>100
C. albicans12 ± 125
Positive Control25 ± 2 (Ampicillin) / 22 ± 1 (Fluconazole)0.5 (Ampicillin) / 1 (Fluconazole)
Negative Control0No Growth

Data are presented as mean ± standard deviation for n=3 replicates. Values are hypothetical and for illustrative purposes.

Antioxidant Activity Screening

The antioxidant capacity of this compound can be evaluated by its ability to scavenge stable free radicals. The DPPH and ABTS assays are rapid and widely used spectrophotometric methods for this purpose.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: Antioxidants reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

  • Procedure:

    • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

    • Add various concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS radical cation.

  • Procedure:

    • Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation

Table 2: Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH Radical Scavenging45.8 ± 3.2
ABTS Radical Scavenging28.5 ± 2.5
Positive Control (Ascorbic Acid)8.2 ± 0.7

IC50 is the concentration required to scavenge 50% of the radicals. Data are presented as mean ± standard deviation for n=3 replicates. Values are hypothetical and for illustrative purposes.

Anti-inflammatory Activity Screening

The potential anti-inflammatory effects of this compound can be initially screened by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocols

1. Cell Culture and Cytotoxicity Assay

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

  • Cytotoxicity Assay (MTT):

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or isopropanol.

    • Measure the absorbance at 570 nm.

    • Determine the non-toxic concentrations of this compound for subsequent assays.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Use a known NO inhibitor (e.g., L-NAME) as a positive control.

3. TNF-α Production Assay (ELISA)

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant.

  • Procedure:

    • Follow the same cell treatment protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Use a known anti-inflammatory agent (e.g., dexamethasone) as a positive control.

Data Presentation

Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µg/mL)Cell Viability (%)NO Production Inhibition (%)TNF-α Production Inhibition (%)
198 ± 215 ± 312 ± 2
595 ± 345 ± 538 ± 4
1092 ± 478 ± 665 ± 5
Positive Control99 ± 1 (Dexamethasone)85 ± 4 (L-NAME)92 ± 3 (Dexamethasone)

Data are presented as mean ± standard deviation for n=3 replicates. Values are hypothetical and for illustrative purposes.

Mechanism of Action: Inflammatory Signaling Pathway

Should this compound exhibit significant anti-inflammatory activity, further investigation into its mechanism of action is warranted. Triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits AP1 AP-1 MAPK->AP1 nucleus Nucleus AP1->nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->nucleus iNOS iNOS nucleus->iNOS COX2 COX-2 nucleus->COX2 TNFa TNF-α nucleus->TNFa IL6 IL-6 nucleus->IL6

References

Application of Melliferone in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melliferone, a novel triterpenoid first isolated from Brazilian propolis, has demonstrated notable anti-HIV activity.[1][2] As a member of the oleanane class of triterpenoids, its potential as a lead compound for the development of new antiretroviral agents is of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of HIV research, summarizing the current understanding of its activity and providing a framework for further studies.

Quantitative Data Summary

The anti-HIV-1 activity of this compound and its related compounds, as reported in the foundational study by Ito et al. (2001), is summarized below. The data was obtained using H9 lymphocytes infected with the HIV-1 IIIB isolate. Viral replication was quantified by measuring the p24 antigen concentration in the cell culture supernatant.

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound 0.205>100>488
Moronic Acid<0.118.6>186
Anwuweizonic AcidNo Suppression18.8-
Betulonic Acid2.1422.110.3

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. IC50 (50% Inhibitory Concentration): The concentration of the compound that is cytotoxic to 50% of the host cells. Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.

Mechanism of Action

While the precise mechanism of action for this compound against HIV has not been definitively elucidated in dedicated studies, research on structurally related oleanane triterpenoids provides strong evidence for a likely mode of action. Studies on other olean-18-ene triterpenoids have shown that they inhibit HIV replication by targeting and suppressing NF-κB and Sp1 dependent transcription of the viral genome.[3]

Proposed Mechanism of Action for this compound:

Melliferone_Mechanism cluster_inhibition This compound Action cluster_pathway NF-κB and Sp1 Signaling cluster_hiv HIV Transcription This compound This compound NFκB NF-κB (p50/p65) This compound->NFκB Inhibits NF-κB Pathway Sp1 Sp1 This compound->Sp1 Inhibits Sp1 Activity IKK IKK Complex IκBα IκBα NFκB_nucleus Nuclear NF-κB HIV_LTR HIV-1 LTR Promoter HIV_RNA HIV-1 RNA Transcription

The HIV-1 long terminal repeat (LTR) region of the proviral DNA contains binding sites for host transcription factors, including NF-κB and Sp1.[4][5] These factors are crucial for initiating the transcription of the viral genome, leading to the production of new viral particles. By inhibiting the NF-κB signaling pathway and the activity of the Sp1 transcription factor, this compound likely prevents the initiation of HIV-1 gene expression, thereby halting viral replication.

Experimental Protocols

In Vitro Anti-HIV Activity Assay

This protocol is based on the methodology described by Ito et al. (2001) for determining the anti-HIV activity of a compound in a lymphocyte cell line.

Objective: To determine the 50% effective concentration (EC50) of this compound for the inhibition of HIV-1 replication and the 50% cytotoxic concentration (IC50) in H9 lymphocytes.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 IIIB isolate

  • This compound (dissolved in DMSO)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • p24 antigen ELISA kit

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Experimental Workflow:

Anti_HIV_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to infected cells A->D E Set up uninfected control for cytotoxicity A->E B Culture H9 cells C Infect H9 cells with HIV-1 B->C B->E C->D F Incubate for 4-7 days at 37°C D->F E->F G Collect supernatant F->G I Count viable cells (IC50) F->I H Measure p24 antigen (EC50) G->H

Procedure:

  • Cell Culture: Maintain H9 cells in a complete culture medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before initiating the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in the complete culture medium to achieve the desired final concentrations for the assay.

  • Infection: Centrifuge the H9 cells and resuspend them in fresh medium. Infect the cells with the HIV-1 IIIB isolate at a multiplicity of infection (MOI) of 0.1.

  • Treatment:

    • For EC50 determination: Plate the HIV-1 infected H9 cells in a 96-well plate. Add the different dilutions of this compound to the wells in triplicate. Include a positive control (e.g., AZT) and a negative control (infected cells with no compound).

    • For IC50 determination: Plate uninfected H9 cells in a separate 96-well plate. Add the same dilutions of this compound to these wells in triplicate. Include a cell-only control (no compound).

  • Incubation: Incubate both plates at 37°C in a 5% CO2 incubator for 4 to 7 days.

  • p24 Antigen Measurement (EC50): After the incubation period, centrifuge the plate with the infected cells. Collect the supernatant from each well. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

  • Cell Viability Measurement (IC50): For the plate with uninfected cells, determine the number of viable cells in each well using a cell counting method (e.g., trypan blue exclusion assay and a hemocytometer or an automated cell counter).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the untreated infected control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value from the dose-response curve.

    • Calculate the percentage of cell viability for each this compound concentration compared to the untreated uninfected control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

    • Calculate the Therapeutic Index (TI) by dividing the IC50 by the EC50.

NF-κB and Sp1 Activity Assays

To further investigate the proposed mechanism of action, the following assays can be performed:

  • NF-κB Reporter Assay: Utilize a cell line (e.g., HEK293T) co-transfected with an NF-κB-responsive reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB promoter) and an HIV-1 Tat expression plasmid (to mimic viral protein effects). Treat the cells with this compound and a stimulant of the NF-κB pathway (e.g., TNF-α). Measure the reporter gene activity (luciferase) to quantify the effect of this compound on NF-κB activation.

  • Sp1 DNA-Binding Assay: Perform an Electrophoretic Mobility Shift Assay (EMSA) or a DNA-binding ELISA to assess the effect of this compound on the binding of the Sp1 transcription factor to its consensus DNA sequence found in the HIV-1 LTR. Nuclear extracts from HIV-1 infected or Tat-expressing cells treated with this compound can be used.

Conclusion

This compound presents a promising scaffold for the development of novel anti-HIV therapeutics. Its demonstrated in vitro activity and the plausible mechanism of action targeting host transcription factors essential for viral replication warrant further investigation. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound and its analogs in the fight against HIV.

References

Melliferone: A Promising Triterpenoid Lead Compound for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Melliferone, a novel pentacyclic triterpenoid, has been identified as a promising lead compound in the field of drug discovery. Isolated from Brazilian propolis, this natural product has demonstrated significant biological activity, particularly as an anti-HIV agent.[1][2][3] Its unique structure, 3-oxoolean-11-en-13β,28-olide, offers a scaffold for the development of new therapeutic agents.[2][3] These application notes provide a comprehensive overview of this compound's known activities, potential mechanisms of action, and detailed protocols for its evaluation as a lead compound for drug development.

Physicochemical Properties and Structure

  • Chemical Name: 3-oxoolean-11-en-13β,28-olide

  • Molecular Formula: C₃₀H₄₂O₃

  • Molecular Weight: 450.66 g/mol

  • Source: Brazilian Propolis[1][2][3]

  • Appearance: White powder

Biological Activities and Quantitative Data

This compound's primary reported biological activity is its inhibitory effect on the Human Immunodeficiency Virus (HIV). While research into other potential activities is ongoing, the anti-HIV profile provides a strong basis for its consideration as a lead compound.

Activity Assay System Cell Line EC₅₀ (µg/mL) IC₅₀ (µg/mL) Therapeutic Index (TI) Reference
Anti-HIV-1HIV-1 Replication AssayH9 Lymphocytes1.96>100>51[2][3]

EC₅₀: 50% effective concentration for inhibiting viral replication. IC₅₀: 50% inhibitory concentration for cell growth (cytotoxicity). TI: Therapeutic Index (IC₅₀/EC₅₀).

Potential Mechanisms of Action

Anti-HIV Activity

The precise mechanism of this compound's anti-HIV activity has not been fully elucidated. However, studies on the structurally related and more potent triterpenoid, moronic acid, also isolated from the same propolis source, suggest a potential mechanism. Moronic acid derivatives have been shown to act as HIV maturation inhibitors .[4] This class of inhibitors targets the final steps of virion assembly, preventing the formation of infectious viral particles. It is plausible that this compound shares this mechanism of action.

Other potential anti-HIV mechanisms for triterpenoids include inhibition of:

  • Viral Entry: Preventing the virus from entering host cells.

  • Reverse Transcriptase: Inhibiting the conversion of viral RNA to DNA.

  • Integrase: Blocking the integration of viral DNA into the host genome.[5][6][7][8]

  • Protease: Preventing the cleavage of viral polyproteins into functional proteins.

Further research is required to pinpoint the exact molecular target of this compound in the HIV life cycle.

Potential Anti-Inflammatory and Anticancer Activity

Pentacyclic triterpenoids as a class are known to possess anti-inflammatory and anticancer properties.[9][10][11] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[11][12][13][14] While specific studies on this compound are lacking, its structural class suggests it may also exhibit these properties by inhibiting these pathways.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is adapted from the methodology used in the initial discovery of this compound's anti-HIV activity.[1][2]

Objective: To determine the 50% effective concentration (EC₅₀) of this compound for inhibiting HIV-1 replication and the 50% cytotoxic concentration (IC₅₀) in human T-lymphocytes.

Materials:

  • This compound

  • H9 human T-lymphocyte cell line

  • HIV-1 (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture H9 cells in RPMI 1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • Seed H9 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Add the serially diluted this compound to the wells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include control wells: uninfected cells (cell control), infected untreated cells (virus control), and a positive control drug (e.g., AZT).

  • Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Replication (p24 Antigen ELISA):

    • After incubation, collect the cell-free supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • The EC₅₀ is the concentration of this compound that reduces p24 production by 50% compared to the virus control.

  • Cytotoxicity Assay (MTT Assay):

    • To the remaining cells in the plate, add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • The IC₅₀ is the concentration of this compound that reduces the viability of uninfected H9 cells by 50%.

  • Therapeutic Index Calculation: Calculate the TI by dividing the IC₅₀ by the EC₅₀.

Cytotoxicity Screening Against Cancer Cell Lines (MTT Assay)

Objective: To evaluate the potential anticancer activity of this compound by determining its cytotoxicity against various cancer cell lines.

Materials:

  • This compound

  • A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)[15][16][17]

  • Appropriate culture medium for each cell line (e.g., DMEM, RPMI 1640) with FBS and antibiotics

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Perform the MTT assay as described in the anti-HIV protocol (Step 6).

  • Data Analysis: Calculate the IC₅₀ value for each cell line, which is the concentration of this compound that inhibits cell growth by 50%.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[18][19]

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Compound Dilution: Serially dilute this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Lead Compound Evaluation

Lead_Compound_Evaluation cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Isolation_Purification Isolation & Purification (e.g., from Propolis) Primary_Screening Primary Screening (Anti-HIV Assay) Isolation_Purification->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (this compound) Cytotoxicity_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis In_Vitro_Testing In Vitro Testing of Analogs Analog_Synthesis->In_Vitro_Testing Lead_Candidate Lead Candidate Selection In_Vitro_Testing->Lead_Candidate Mechanism_of_Action Mechanism of Action Studies Lead_Candidate->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling IND_Enabling_Studies IND-Enabling Studies ADMET_Profiling->IND_Enabling_Studies

Caption: Workflow for evaluating this compound as a lead compound.

Hypothetical Signaling Pathways Modulated by this compound

Note: The following diagrams represent potential, not confirmed, signaling pathways that could be modulated by this compound, based on the known activities of other pentacyclic triterpenoids.

NFkB_Pathway Stimulus Viral Infection / Inflammatory Stimuli IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines, Viral Replication) Nucleus->Transcription This compound This compound (Hypothesized) This compound->IKK inhibits MAPK_Pathway Stimulus Viral Proteins / Growth Factors Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Transcription Gene Transcription (Cell Proliferation, Inflammation) Nucleus->Transcription This compound This compound (Hypothesized) This compound->Raf inhibits

References

Troubleshooting & Optimization

Technical Support Center: Working with Melliferone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Melliferone in in vitro assays.

Troubleshooting Guide

Low solubility of this compound in aqueous-based cell culture media is a common issue that can lead to inconsistent results and underestimated bioactivity. The following guide provides systematic steps to identify and resolve these challenges.

Problem: Precipitate Formation Upon Addition to Aqueous Media

Cause: this compound is a hydrophobic triterpenoid with poor aqueous solubility. Direct addition of a concentrated stock solution (e.g., in DMSO) to cell culture medium can cause it to crash out of solution.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent (see Table 1) and use a smaller volume to achieve the final desired concentration in your assay. This minimizes the final solvent concentration.

  • Serial Dilution in Co-solvent: Instead of a single dilution step, perform serial dilutions of the this compound stock in the same solvent (e.g., DMSO) before adding to the final aqueous solution.

  • Stepwise Dilution: First, dilute the DMSO stock solution in a small volume of serum-containing medium. The proteins in the serum can help to stabilize the compound. Then, add this intermediate dilution to the rest of the assay medium.

  • Increase Final Solvent Concentration: While keeping it non-toxic to your cells (typically ≤0.5% for most cell lines), a slightly higher final concentration of the organic solvent can improve solubility. Always include a vehicle control with the same solvent concentration.

  • Use of Pluronic F-68: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds in aqueous media. Prepare a stock solution of Pluronic F-68 and add it to your cell culture medium at a final concentration of 0.05-0.1% before adding this compound.

Problem: Inconsistent or Non-reproducible Assay Results

Cause: This can be a result of partial precipitation of this compound, leading to variations in the effective concentration of the compound in solution.

Solutions:

  • Visual Inspection: Before and after adding this compound to your assay plates, carefully inspect the wells for any signs of precipitation.

  • Solubility Testing: Determine the solubility limit of this compound in your specific cell culture medium under your experimental conditions (e.g., temperature, pH).

  • Sonication: Briefly sonicate the final diluted solution of this compound in the assay medium to help dissolve any microscopic precipitates.

  • Pre-incubation with Serum: Incubate the this compound solution with serum-containing medium for a short period (e.g., 15-30 minutes) before adding it to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic triterpenoids for in vitro assays.[1] For stock solutions, high-purity, anhydrous DMSO is recommended.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The maximum tolerable concentration of DMSO varies between cell lines. However, a final concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.

Q3: Can I use ethanol to dissolve this compound?

A3: Ethanol can also be used to dissolve this compound. However, it is generally more volatile and may have more pronounced effects on cell viability at lower concentrations compared to DMSO. If using ethanol, ensure the final concentration is kept to a minimum (typically <0.5%) and that appropriate vehicle controls are included.

Q4: My compound is still precipitating even with DMSO. What else can I do?

A4: If precipitation persists, consider using a co-solvent system or solubilizing agents. A mixture of DMSO and ethanol, or the addition of non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low, non-toxic concentrations (e.g., 0.01-0.1%) can enhance solubility. Formulations with cyclodextrins can also be explored to improve aqueous solubility.

Q5: How should I prepare my this compound stock solution?

A5: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.

Quantitative Data

Table 1: Solubility of Structurally Similar Pentacyclic Triterpenoids in Common Solvents

SolventOleanolic Acid SolubilityUrsolic Acid Solubility
Dimethyl Sulfoxide (DMSO)High (qualitative)High (qualitative)
Ethanol~5 mg/g~5 mg/g
Tetrahydrofuran (THF)High (qualitative)~13 mg/g
DioxaneHigh (qualitative)~13 mg/g
n-ButanolHigh (qualitative)High (qualitative)
WaterVery Low / InsolubleVery Low / Insoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Diluting this compound into Aqueous Medium
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to get a working stock concentration that is 200-1000 times the final desired concentration in the assay.

  • Add the appropriate volume of the working stock solution to the pre-warmed cell culture medium. For example, add 1 µL of a 10 mM working stock to 1 mL of medium for a final concentration of 10 µM (final DMSO concentration of 0.1%).

  • Immediately after adding the this compound, vortex or gently pipette the medium to ensure rapid and uniform mixing.

  • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Visualizations

Experimental Workflow for Improving this compound Solubility

G Workflow for Enhancing this compound Solubility in In Vitro Assays cluster_0 Preparation cluster_1 Dilution Strategy cluster_2 Troubleshooting start Start with this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock serial_dilution Serial Dilution in DMSO stock->serial_dilution add_to_medium Add to Pre-warmed Aqueous Medium serial_dilution->add_to_medium precipitate Precipitate Forms? add_to_medium->precipitate optimize Optimize Dilution Protocol: - Use Co-solvents - Add Surfactants - Pre-incubate with Serum precipitate->optimize Yes proceed Proceed with Assay precipitate->proceed No optimize->add_to_medium G Hypothesized Signaling Pathway for this compound-Induced Apoptosis cluster_0 Initiation cluster_1 NF-κB Pathway Inhibition cluster_2 Apoptosis Induction This compound This compound nfkb_inhibition Inhibition of NF-κB Activation This compound->nfkb_inhibition bax_up Upregulation of Pro-apoptotic Proteins (e.g., Bax) This compound->bax_up bcl2_down Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) nfkb_inhibition->bcl2_down cytochrome_c Mitochondrial Cytochrome c Release bcl2_down->cytochrome_c bax_up->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

troubleshooting Melliferone bioassay inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Melliferone in bioassays. Our aim is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a novel triterpenoid isolated from Brazilian propolis.[1][2] It has demonstrated significant anti-HIV activity in H9 lymphocytes.[1][2] Its mechanism of action is an area of ongoing research, but it is distinct from nucleoside analogs that inhibit viral DNA polymerase.[3]

Q2: What type of bioassay is typically used for this compound?

Given its anti-HIV activity, a common application for this compound is in cell-based viral infectivity assays. These assays typically involve infecting a susceptible cell line (e.g., H9 lymphocytes) with HIV and then treating the cells with this compound to measure the inhibition of viral replication.

Q3: What are the critical sources of variability in a this compound bioassay?

Inherent variability is a characteristic of all biological assays.[4][5] Key sources of variability in a this compound bioassay can include:

  • Cell Health and Passage Number: The health, density, and passage number of the cell line used can significantly impact results.[6][7]

  • Reagent Stability: The stability of this compound, cell culture media, and other reagents is crucial.

  • Assay Conditions: Factors such as incubation times, temperature, and CO2 levels can affect the outcome.[8]

  • Analyst Technique: Pipetting accuracy and consistency in handling cells and reagents are critical.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Q: I am observing significant differences in the readouts between my replicate wells treated with the same concentration of this compound. What could be the cause?

A: High variability between replicates is a common issue in cell-based assays and can stem from several factors.[9][10]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use reverse pipetting techniques for better accuracy.[7]
Edge Effects Evaporation from wells on the edge of the microplate can concentrate reagents.[11] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. Ensure you are using the correct pipetting technique for the viscosity of the solutions.
Incomplete Reagent Mixing Gently mix the plate on a plate shaker after adding reagents to ensure even distribution.[12]
Issue 2: Inconsistent Dose-Response Curve

Q: My dose-response curve for this compound is not sigmoidal or is highly variable between experiments. How can I improve this?

A: A well-defined dose-response curve is essential for determining the potency of this compound.[4] Inconsistencies can point to issues with the compound, the assay setup, or the analysis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Serial Dilutions Prepare fresh serial dilutions for each experiment. Verify the calculations and ensure accurate pipetting.
This compound Instability This compound, like many natural products, may be sensitive to light or temperature. Store stock solutions as recommended and minimize freeze-thaw cycles.
Suboptimal Assay Window The difference between the positive and negative controls may be too small. Optimize the concentration of the virus or the cell number to achieve a more robust signal.
Data Analysis Issues Use appropriate statistical models (e.g., four-parameter logistic (4PL) fit) for analyzing dose-response data.[5]

Experimental Protocols

Protocol: this compound Anti-HIV Bioassay in H9 Lymphocytes

This protocol outlines a general procedure for assessing the anti-HIV activity of this compound.

  • Cell Culture: Culture H9 lymphocytes in appropriate media and maintain them in a healthy, logarithmic growth phase.

  • Cell Seeding: Seed H9 cells into a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare serial dilutions of this compound in culture media.

  • Treatment: Add the this compound dilutions to the appropriate wells. Include wells for positive (virus-infected, untreated) and negative (uninfected, untreated) controls.

  • Infection: Add a standardized amount of HIV to the wells, except for the negative control wells.

  • Incubation: Incubate the plate for a period determined by the viral replication cycle (typically 3-7 days) at 37°C in a humidified CO2 incubator.

  • Readout: Measure the endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay to measure cytopathic effect) or viral replication (e.g., measuring p24 antigen levels in the supernatant via ELISA).

  • Data Analysis: Calculate the EC50 (50% effective concentration) by fitting the data to a dose-response curve.

Visualizations

Logical Troubleshooting Workflow for Bioassay Inconsistencies

A Inconsistent Bioassay Results B High Well-to-Well Variability? A->B C Inconsistent Dose-Response? A->C D Check Cell Seeding Technique - Homogenize cell suspension - Use reverse pipetting B->D Yes E Address Edge Effects - Avoid outer wells - Fill perimeter with PBS B->E Yes F Verify Pipetting Accuracy - Calibrate pipettes - Check technique B->F Yes G Review Serial Dilutions - Prepare fresh dilutions - Verify calculations C->G Yes H Assess Compound Stability - Aliquot stock solutions - Minimize freeze-thaw cycles C->H Yes I Optimize Assay Window - Adjust virus titer - Optimize cell density C->I Yes J Refine Data Analysis - Use appropriate curve-fitting model (e.g., 4PL) C->J Yes

Caption: A flowchart for troubleshooting common bioassay inconsistencies.

Hypothetical this compound Signaling Pathway

This compound's anti-viral activity may involve the modulation of host cell signaling pathways that are crucial for viral replication. One plausible hypothesis is the inhibition of a kinase pathway, such as the PI3K/Akt pathway, which is known to be involved in the replication of various viruses.

cluster_cell Host Cell Virus HIV Receptor Cell Surface Receptor (e.g., CD4) Virus->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Nucleus Nucleus NFkB->Nucleus Provirus Proviral Transcription Nucleus->Provirus This compound This compound This compound->PI3K inhibits

Caption: A hypothetical signaling pathway illustrating this compound's potential mechanism.

This compound Bioassay Experimental Workflow

A 1. Culture and Harvest H9 Lymphocytes B 2. Seed Cells into 96-Well Plate A->B D 4. Add this compound and Controls to Plate B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Infect with HIV D->E F 6. Incubate for 3-7 Days E->F G 7. Perform Readout Assay (e.g., MTT, ELISA) F->G H 8. Analyze Data and Determine EC50 G->H

Caption: A generalized workflow for a this compound anti-HIV bioassay.

References

Technical Support Center: Optimizing Melliferone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melliferone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound and structurally related triterpenoids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis for higher yield and purity.

Given that the direct chemical synthesis of this compound is not extensively documented in publicly available literature, this guide draws upon established synthetic routes for structurally similar and co-isolated triterpenoids, such as Moronic Acid and Betulonic Acid. The principles and troubleshooting strategies outlined here are highly applicable to a potential this compound synthesis, which would likely share similar chemical transformations and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the semi-synthesis of this compound-like triterpenoids?

A1: A common and relatively abundant starting material for the synthesis of many lupane-type and oleanane-type triterpenoids is Betulin.[1][2][3] Betulin can be isolated from the bark of birch trees.[2] Allobetulin is another key precursor used in the synthesis of oleanane-type triterpenoids like Moronic Acid.

Q2: I am experiencing low yields during the oxidation of the C-3 hydroxyl group. What are the likely causes and solutions?

A2: Low yields in the C-3 oxidation step are a frequent issue. Common causes include incomplete reaction, degradation of the starting material or product, and formation of byproducts. To address this, consider the following:

  • Choice of Oxidizing Agent: Jones' reagent (CrO₃/H₂SO₄ in acetone) is a powerful oxidant for this transformation.[1][4] However, it can sometimes lead to side reactions. Alternatives like pyridinium chlorochromate (PCC) or Swern oxidation may offer milder conditions and improved selectivity.

  • Reaction Temperature: These oxidations are often performed at low temperatures (0-25°C) to minimize side reactions.[1][4] Carefully controlling the temperature is crucial.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion without prolonged exposure of the product to the oxidizing conditions, which could lead to degradation.

  • Purity of Starting Material: Impurities in the starting Betulin or other precursors can interfere with the oxidation reaction. Ensure your starting material is of high purity.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Byproduct formation is a major cause of reduced yield and purity. Key strategies to minimize byproducts include:

  • Selective Protection: If your molecule has multiple reactive sites, consider using protecting groups. For instance, in the synthesis of Betulinic Acid from Betulin, the primary hydroxyl group at C-28 can be selectively protected before the oxidation of the C-3 hydroxyl group.

  • Optimized Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For example, in the oxidation of betulin to betulonic acid, the presence of Al³⁺ ions has been shown to improve selectivity and yield.[1]

  • Choice of Solvent: The solvent can significantly influence the reaction pathway. Use anhydrous solvents when working with moisture-sensitive reagents to prevent hydrolysis and related side reactions.

Q4: What are the recommended methods for purifying the final this compound-like product?

A4: Purification of triterpenoids typically involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds.[5] A gradient elution system with solvents like hexane and ethyl acetate is often effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., methanol) can further enhance the purity of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed.

Troubleshooting Guides

Problem 1: Low Yield in Oxidation of Betulin to Betulonic Acid
Symptom Possible Cause Suggested Solution
Incomplete reaction (TLC shows starting material)Insufficient oxidizing agent or short reaction time.Increase the molar ratio of the oxidizing agent (e.g., K₂Cr₂O₇–H₂SO₄) and extend the reaction time, monitoring closely with TLC.[1]
Low reaction temperature.Gradually increase the reaction temperature within the recommended range (e.g., 15–25 °C).[1]
Product degradation (multiple spots on TLC)Over-oxidation or harsh reaction conditions.Use a milder oxidizing agent. Ensure the reaction is not left for an extended period after completion.
Presence of water interfering with the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of multiple byproductsNon-selective oxidation.Employ a more selective oxidation method. The use of Al³⁺ ions with K₂Cr₂O₇–H₂SO₄ can enhance selectivity for the desired product.[1]
Problem 2: Impurities in the Final Product after Purification
Symptom Possible Cause Suggested Solution
Persistent impurity with similar polarity to the productIsomeric byproduct formed during the reaction.Optimize the column chromatography conditions. Try a different solvent system or a different stationary phase. Consider preparative HPLC for difficult separations.
Incomplete removal of a reagent or catalyst.Ensure proper work-up procedures to remove all reagents. For example, use aqueous washes to remove acid catalysts.
Product degrades on the silica gel columnThe product is sensitive to the acidic nature of silica gel.Use neutral alumina for column chromatography. Alternatively, deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine.
Recrystallization does not improve purityThe impurity co-crystallizes with the product.Try recrystallization from a different solvent or a mixture of solvents.

Quantitative Data Summary

The following tables summarize typical yields for key reactions in the synthesis of Betulonic Acid and Moronic Acid, which are structurally related to this compound. These values can serve as a benchmark for optimizing a potential this compound synthesis.

Table 1: Yield of Betulonic Acid from Betulin via Oxidation

Oxidizing Agent Catalyst/Support Temperature (°C) Yield (%) Reference
K₂Cr₂O₇–H₂SO₄Al³⁺ ions15–2593–98[1]
Jones' Reagent (CrO₃/H₂SO₄)None-< 75[1]
Swern Oxidation followed by NaClO₂-0–1085[2]

Table 2: Overall Yield for Multi-step Synthesis of Moronic Acid

Starting Material Number of Steps Overall Yield (%) Reference
Betulin1124(Zhang et al., 2009)
Allobetulin-35(Foubert et al., 2009)

Experimental Protocols

Protocol 1: Synthesis of Betulonic Acid from Betulin via Selective Oxidation

This protocol is adapted from a high-yield synthesis of Betulonic Acid.[1]

Materials:

  • Betulin

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Aluminum oxide (Al₂O₃, neutral)

  • Acetone

  • Distilled water

Procedure:

  • Dissolve Betulin in acetone in a round-bottom flask.

  • Add neutral aluminum oxide to the solution and stir to form a suspension.

  • In a separate beaker, prepare the oxidizing solution by dissolving potassium dichromate in distilled water and slowly adding concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the oxidizing solution to the Betulin suspension at 15-25°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the aluminum oxide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude Betulonic Acid.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization from methanol.

Visualizations

Synthetic Pathway Diagram

Betulonic_Acid_Synthesis Betulin Betulin Betulonic_Acid Betulonic Acid Betulin->Betulonic_Acid Selective Oxidation (e.g., K₂Cr₂O₇, H₂SO₄, Al³⁺)

Caption: Synthesis of Betulonic Acid from Betulin.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Oxidation Yield Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Starting material remains Product_Degradation Product Degradation Check_TLC->Product_Degradation Streaking/ multiple spots Byproducts Multiple Byproducts Check_TLC->Byproducts Distinct byproduct spots Solution1 Increase oxidant/time/ temperature Incomplete_Reaction->Solution1 Solution2 Use milder conditions/ shorter reaction time Product_Degradation->Solution2 Solution3 Improve selectivity (e.g., add catalyst) Byproducts->Solution3 End Yield Optimized Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting low oxidation yield.

References

addressing Melliferone stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Melliferone in solution. Given that this compound is a specialized triterpenoid, this guide combines general best practices for natural products with specific data on structurally related compounds to offer practical advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for triterpenoids like this compound. It offers high solubility for this class of compounds. For aqueous-based biological assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound. General guidelines for triterpenoid compounds suggest the following storage conditions.

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureDurationNotes
Stock Solution DMSO-20°CUp to 1 monthFor routine use.
DMSO-80°C> 6 monthsRecommended for long-term storage.
Powder (Solid) --20°C> 3 yearsStore in a tightly sealed vial, protected from light and moisture.

Note: These are general recommendations. It is advisable to perform periodic quality control checks.

Q3: Is this compound sensitive to light or temperature?

A3: While specific photostability data for this compound is not available, many complex natural products are sensitive to light. It is best practice to store solutions in amber vials or tubes wrapped in foil to protect them from light. Triterpenoids can also be sensitive to high temperatures; some studies on other triterpenoids show degradation can occur at temperatures above 60°C. Therefore, avoid heating this compound solutions unless absolutely necessary for solubilization, and if so, use minimal heat for the shortest possible duration.

Q4: Can I use aqueous buffers to dissolve this compound directly?

A4: this compound, like most triterpenoids, is a lipophilic molecule with very low aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible and will likely result in poor solubility and potential precipitation. The recommended method is to first create a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer or medium.

Troubleshooting Guide

Problem: My this compound solution has turned yellow or changed color. What does this indicate?

Answer: A change in color can be an indicator of chemical degradation or oxidation. This may be caused by exposure to light, air (oxygen), or reactive impurities in the solvent. It is recommended to discard the solution and prepare a fresh one from solid material. To prevent this, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing and storing.

Problem: I see precipitates in my this compound stock solution after thawing. What should I do?

Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Follow these steps:

  • Warm the solution: Gently warm the vial to 37°C for a short period (5-10 minutes) and vortex thoroughly to attempt redissolution.

  • Sonication: If warming is ineffective, brief sonication in a water bath can help break up aggregates and redissolve the compound.

  • Centrifugation: If precipitation persists, it may indicate degradation or that the compound has "crashed out" of solution. Before use, centrifuge the vial at high speed to pellet the precipitate and carefully pipette the supernatant for your experiment. Note that the actual concentration of the supernatant will be lower than intended. It is highly advisable to prepare a fresh stock.

Problem: My experimental results are inconsistent. Could this compound instability be the cause?

Answer: Yes, inconsistent results are a classic sign of compound instability. Degradation of the active compound over the course of an experiment or between experiments can lead to variable efficacy. To mitigate this:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your main stock solution into smaller, single-use volumes. This prevents the degradation that can be induced by repeatedly freezing and thawing the entire stock.

  • Prepare Working Solutions Fresh: Prepare your final working dilutions from the DMSO stock immediately before each experiment. Do not store this compound in dilute aqueous solutions for extended periods, as hydrolysis or other degradation pathways may be accelerated.

  • Perform a Stability Check: If you suspect instability, you can perform a simple stability check using an analytical method like HPLC (see protocol below).

Experimental Protocols

Protocol: General Method to Assess this compound Solution Stability by HPLC

This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To determine the stability of this compound in a given solvent and under specific storage conditions by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (solid)

  • HPLC-grade DMSO

  • HPLC-grade Methanol and Water

  • Formic Acid or Acetic Acid (for mobile phase modification)

  • HPLC system with a UV/Vis or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubators/ovens set to desired stress temperatures (e.g., 4°C, Room Temp, 40°C)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve in HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • This initial solution will serve as your Time 0 (T=0) reference standard.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several amber glass HPLC vials.

    • Prepare separate sets of vials for each condition you wish to test (e.g., storage at 4°C, room temperature, 40°C).

    • For testing aqueous stability, dilute the DMSO stock into your buffer of choice (e.g., PBS, pH 7.4) to your typical working concentration.

  • HPLC Analysis (T=0):

    • Develop an isocratic or gradient HPLC method capable of resolving this compound from any potential impurities or degradants. A good starting point for a C18 column could be a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.

    • Inject a sample of the freshly prepared stock solution (T=0).

    • Record the chromatogram. The peak area of the main this compound peak at T=0 is considered 100%.

  • Incubation and Time-Point Analysis:

    • Place the prepared sample vials in their respective storage conditions.

    • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one vial from each condition.

    • Allow the vial to return to room temperature before analysis.

    • Inject the sample onto the HPLC system using the same method as for the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of this compound by comparing its peak area to the peak area at T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.

    • Summarize the data in a table.

Table 2: Example Data Summary for this compound Stability Study

Time Point% this compound Remaining (4°C)% this compound Remaining (RT)% this compound Remaining (40°C)Notes (e.g., New Peaks Observed)
0 h 100%100%100%-
24 h 99.8%98.5%92.1%Minor new peak at 40°C
1 week 99.5%95.2%75.6%Significant degradation at 40°C

Visualizations: Workflows and Pathways

The following diagrams illustrate key logical and biological pathways relevant to working with this compound.

cluster_start Start: Experimental Issue Observed cluster_check Initial Checks cluster_action Corrective Actions cluster_advanced Advanced Troubleshooting start Inconsistent Results or Visible Solution Instability (Precipitate, Color Change) check_prep Review Solution Prep: - Correct Solvent (DMSO)? - Freshly Prepared? start->check_prep check_storage Review Storage: - Stored at -20°C or -80°C? - Protected from light? - Aliquoted to avoid freeze-thaw? start->check_storage action_remake Prepare Fresh Stock Solution from Powder check_prep->action_remake check_storage->action_remake action_aliquot Aliquot New Stock into Single-Use Volumes action_remake->action_aliquot action_retest Re-run Experiment with Freshly Prepared Solutions action_aliquot->action_retest decision Issue Persists? action_retest->decision stability_test Perform HPLC Stability Test (Forced Degradation Study) to Confirm Degradation decision->stability_test Yes contact_support Consult Compound Supplier or Technical Support decision->contact_support Yes stability_test->contact_support cluster_virus HIV-1 Life Cycle cluster_drug Drug Action cluster_outcome Outcome gag Viral Gag Polyprotein (Pr55Gag) protease HIV Protease gag->protease Cleavage casp1 CA-SP1 Intermediate (p25) ca Mature Capsid Protein (p24) casp1->ca Final Cleavage Step immature Non-infectious, Immature Virion casp1->immature Leads to mature Infectious, Mature Virion ca->mature protease->casp1 Cleavage This compound This compound (Putative Maturation Inhibitor) This compound->casp1 Inhibits Cleavage

Technical Support Center: Scaling Up Melliferone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Melliferone. As no total synthesis has been published to date, this guide is based on a plausible, hypothetical multi-step synthetic route, addressing the common challenges encountered when scaling up the synthesis of complex triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of a complex natural product like this compound?

A1: Scaling up the synthesis of complex molecules like this compound from laboratory (milligram-to-gram) to industrial (kilogram) scale presents several significant challenges. These include maintaining reaction yield and purity, ensuring process safety (e.g., managing exothermic reactions), the cost and availability of reagents and starting materials, developing scalable purification methods, and ensuring batch-to-batch consistency.[1][2][3]

Q2: How can I adapt a laboratory-scale reaction for pilot-scale synthesis?

A2: Adapting a lab-scale reaction requires a thorough process hazard analysis and optimization. Key considerations include switching from stoichiometric to catalytic reagents where possible to reduce cost and waste, replacing hazardous or expensive reagents with safer, more economical alternatives, and changing purification methods from chromatography-based techniques to crystallization or extraction where feasible.[1] It is also crucial to study the reaction kinetics and heat flow to anticipate and control the reaction on a larger scale.[2]

Q3: What are the key safety considerations when scaling up chemical reactions?

A3: Safety is paramount during scale-up. One of the primary concerns is the management of reaction exotherms. Reactions that are easily controlled in a lab flask can generate a dangerous amount of heat in a large reactor.[1] Therefore, controlled addition of reagents, efficient reactor cooling, and a quench plan for thermal runaway are essential. Additionally, the handling of large quantities of flammable, corrosive, or toxic materials requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and established standard operating procedures (SOPs).

Q4: How does the choice of solvent impact the scalability of a process?

A4: Solvents that are suitable for laboratory work may not be appropriate for large-scale production due to cost, safety (flammability, toxicity), and environmental concerns. When scaling up, it is preferable to use solvents with higher flash points, lower toxicity, and those that can be recycled. The solvent also impacts reaction kinetics, solubility of reactants and products, and the ease of product isolation and purification.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield in Grignard Reaction for Side-Chain Introduction
  • Question: We are attempting a Grignard reaction to add a side chain to the triterpenoid core. The yield was acceptable at the 1-gram scale, but at the 100-gram scale, it is significantly lower and inconsistent. What could be the cause?

  • Answer: Several factors can contribute to this issue during scale-up:

    • Moisture Control: Grignard reagents are extremely sensitive to moisture. On a larger scale, it is more challenging to ensure all glassware, solvents, and starting materials are perfectly dry.

    • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized overheating or poor dispersion of the Grignard reagent, resulting in side reactions.

    • Temperature Control: The Grignard reaction is exothermic. Poor heat dissipation in a large reactor can lead to a temperature increase that promotes side reactions, such as Wurtz coupling.

    • Rate of Addition: Adding the electrophile too quickly can lead to localized high concentrations and side reactions.

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all starting materials are rigorously dried. Use a higher volume of a drying agent or azeotropic distillation to remove water from the solvent before use.

    • Improved Agitation: Use an overhead stirrer with appropriate impeller design to ensure efficient mixing.

    • Controlled Addition and Cooling: Use an addition funnel with a cooling jacket to add the electrophile slowly and maintain a consistent internal temperature. Monitor the internal temperature with a probe.

    • Initiation: On a larger scale, initiation of the Grignard reaction can be sluggish. Have a plan for initiation, such as the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.

Problem 2: Difficulty in Removing Protecting Groups at Scale
  • Question: We are using a protecting group on a hydroxyl function, which is removed with a strong acid. On a small scale, the reaction is clean. On a larger scale, we observe significant decomposition of the product. Why is this happening?

  • Answer: The challenges with deprotection at scale often relate to reaction control and work-up:

    • Acid Concentration and Temperature: Localized high concentrations of acid and poor temperature control during the exothermic neutralization process can lead to acid-catalyzed degradation of your product.

    • Extended Reaction Time: If the reaction is slower at a lower temperature (chosen for better control), the prolonged exposure to the acidic medium can cause decomposition.

    • Work-up and Quenching: Inefficient quenching of the acid can lead to product degradation during subsequent work-up steps like extraction and concentration.

  • Troubleshooting Steps:

    • Slow Addition of Acid: Add the acid slowly to a well-stirred, cooled solution of the protected compound.

    • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cooled, well-stirred basic solution (e.g., sodium bicarbonate). Monitor the pH to ensure complete neutralization.

    • Alternative Deprotection Methods: Investigate milder deprotection conditions, such as using a weaker acid, a different solvent, or an enzymatic deprotection method if applicable.

Problem 3: Product Purification by Chromatography is Not Feasible at Kilogram Scale
  • Question: Our final product is purified by silica gel chromatography in the lab. This is not practical for the 1 kg scale we are targeting. What are the alternatives?

  • Answer: Large-scale chromatography is expensive and time-consuming. Consider the following alternatives:

    • Crystallization: This is the most desirable method for large-scale purification as it can provide very high purity in a single step. Experiment with different solvents and solvent mixtures to induce crystallization.

    • Recrystallization: If the product is already a solid but not pure enough, recrystallization from a suitable solvent system can significantly improve purity.

    • Liquid-Liquid Extraction: If the impurities have a different polarity or acid/base character than the product, a multi-step liquid-liquid extraction can be an effective purification method.

    • Distillation: If the product is a high-boiling liquid, distillation or fractional distillation under reduced pressure might be a viable option.

Data Presentation

Table 1: Hypothetical Yield and Purity Comparison for a Key Synthetic Step at Different Scales

ScaleStarting Material (mol)Reagent EquivalentsReaction Time (h)Yield (%)Purity (by HPLC, %)
Lab (1 g)0.0021.248598
Pilot (100 g)0.21.187596
Production (1 kg)2.01.05127095

Note: This data is illustrative and represents a typical trend where yields and purity may decrease slightly upon scale-up, requiring process optimization.

Experimental Protocols

Hypothetical Protocol: Large-Scale Oxidation of a Secondary Alcohol in the this compound Synthesis

1. Reagents and Equipment:

  • Starting Material (Triterpenoid alcohol): 1.0 kg (2.2 mol)

  • Dichloromethane (DCM), anhydrous: 20 L

  • Dess-Martin Periodinane (DMP): 1.12 kg (2.64 mol)

  • 100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet

  • 50 L addition funnel

2. Procedure:

  • The 100 L reactor is cleaned, dried, and purged with nitrogen.

  • The starting alcohol (1.0 kg) is charged to the reactor, followed by anhydrous DCM (10 L). The mixture is stirred until all the solid has dissolved.

  • The solution is cooled to 0-5 °C using a chiller.

  • In a separate container, DMP (1.12 kg) is dissolved in anhydrous DCM (10 L).

  • The DMP solution is charged to the addition funnel and added dropwise to the stirred alcohol solution over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (20 L).

  • The mixture is stirred vigorously for 30 minutes, then the layers are allowed to separate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate (2 x 10 L) and brine (10 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor with Starting Material & Solvent cool Cool to 0-5 °C charge_reactor->cool add_reagent Slowly Add Reagent cool->add_reagent prep_reagent Prepare Reagent Solution prep_reagent->add_reagent monitor Monitor Reaction add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Recrystallization extract->purify final_product Final Product purify->final_product

Caption: A typical experimental workflow for a scaled-up chemical reaction.

troubleshooting_pathway cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_solution Solutions start Low Yield in Scaled-Up Reaction check_purity Check Purity of Starting Materials & Reagents start->check_purity check_temp Is Temperature Uniform? start->check_temp check_mixing Is Mixing Adequate? check_temp->check_mixing optimize_temp Optimize Temperature Profile check_temp->optimize_temp No check_addition Is Addition Rate Controlled? check_mixing->check_addition improve_mixing Improve Stirrer Design/Speed check_mixing->improve_mixing No analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_addition->analyze_byproducts If conditions seem ok optimize_addition Optimize Addition Rate check_addition->optimize_addition No side_reaction Identify Side Reaction Pathway analyze_byproducts->side_reaction side_reaction->optimize_temp side_reaction->optimize_addition

Caption: A logical troubleshooting pathway for addressing low yield in a scaled-up reaction.

References

Technical Support Center: Working with Melliferone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Melliferone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a triterpenoid compound isolated from Brazilian propolis that has shown potential anti-HIV activity.[1] Like many hydrophobic natural products, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.

Q2: What is the first step I should take to dissolve this compound?

The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic compounds for use in cell culture.[2][3][4]

Q3: What concentration of DMSO is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[3] However, primary cells are often more sensitive.[3] It is crucial to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line. A good rule of thumb is to keep the final concentration at or below 0.1% whenever possible.[3][5]

Q4: My this compound precipitates when I dilute the DMSO stock in my cell culture medium. What should I do?

This is a common issue with highly hydrophobic compounds. Here are a few troubleshooting steps:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your culture medium very slowly, drop by drop, while gently vortexing or stirring the medium.[3] This can help prevent immediate precipitation.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.[6]

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions of your compound in 100% DMSO before diluting into the final culture medium.[6]

Q5: Are there alternatives to DMSO for improving this compound solubility?

Yes, several other techniques can be employed to enhance the solubility of hydrophobic drugs like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[11]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly improve its solubility and delivery to cells.[12][13][14][15][16][17]

  • Co-solvents: Besides DMSO, other organic solvents like ethanol or acetone can be used, but their compatibility and toxicity for specific cell lines must be carefully evaluated.[18][19]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates immediately upon addition to cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final concentration of this compound.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the non-toxic range for your cells.[5]- Utilize a solubility-enhancing technique such as complexation with cyclodextrins or creating a nanoparticle formulation.[8][14]
Observed cytotoxicity in vehicle control (DMSO only) wells. The concentration of DMSO is too high for the specific cell line being used.- Perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your cells.- Reduce the final DMSO concentration to 0.1% or lower if possible.
Inconsistent results between experiments. - Precipitation of this compound leading to inaccurate dosing.- Degradation of the compound in the stock solution.- Visually inspect the diluted this compound solution for any signs of precipitation before adding it to the cells.- Prepare fresh dilutions from the stock solution for each experiment.- Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Low or no observable effect of this compound on cells. - The concentration of soluble this compound is too low to elicit a biological response.- The compound may not be effectively entering the cells.- Increase the concentration of this compound, ensuring it remains in solution.- Consider using a solubility enhancer like cyclodextrins or a nanoparticle formulation to improve bioavailability.[8][14]

Quantitative Data Summary

Table 1: General Guidelines for Co-Solvent Use in Cell Culture

Co-Solvent Typical Stock Concentration Recommended Final Concentration in Medium Notes
DMSO 10-50 mM≤ 0.5% (v/v)Most common co-solvent for hydrophobic compounds.[2][3][4] Always test for cell-specific toxicity.[5]
Ethanol 10-50 mM≤ 0.5% (v/v)Can be effective, but cytotoxicity can vary significantly between cell types.[18][20]
Acetone 10-50 mM≤ 0.5% (v/v)Has been shown to have low toxicity in some cell lines.[18][19]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile, distilled water.

  • Complexation:

    • Add the this compound powder to the HP-β-CD solution.

    • Incubate the mixture at room temperature with constant stirring for 24-48 hours to allow for the formation of the inclusion complex.

  • Sterilization and Storage: Filter-sterilize the this compound-HP-β-CD complex solution through a 0.22 µm filter and store it at 4°C for short-term use or -20°C for long-term storage.

  • Application: The aqueous solution of the this compound-HP-β-CD complex can now be directly diluted into the cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_dmso DMSO Co-Solvent Method cluster_cyclo Cyclodextrin Complexation Method cluster_nano Nanoparticle Formulation Method start_dmso Weigh this compound dissolve_dmso Dissolve in 100% DMSO start_dmso->dissolve_dmso stock_dmso Create Concentrated Stock dissolve_dmso->stock_dmso dilute_dmso Dilute in Culture Medium stock_dmso->dilute_dmso final_step Add to Cell Culture dilute_dmso->final_step start_cyclo Weigh this compound dissolve_cyclo Mix with HP-β-CD Solution start_cyclo->dissolve_cyclo complex_cyclo Incubate to Form Complex dissolve_cyclo->complex_cyclo stock_cyclo Aqueous Stock Solution complex_cyclo->stock_cyclo dilute_cyclo Dilute in Culture Medium stock_cyclo->dilute_cyclo dilute_cyclo->final_step start_nano Weigh this compound formulate_nano Encapsulate in Nanoparticles start_nano->formulate_nano stock_nano Nanoparticle Suspension formulate_nano->stock_nano dilute_nano Dilute in Culture Medium stock_nano->dilute_nano dilute_nano->final_step

Caption: Workflow for preparing this compound for cell culture.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Modulated by this compound This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Melliferone Extraction & Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and analysis of Melliferone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the extraction and purification of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incorrect starting material: The specific type and origin of propolis are crucial, as this compound was isolated from a specific Brazilian propolis. 2. Inefficient initial extraction: The methanol extraction may not have been exhaustive. 3. Loss of compound during fractionation: this compound may have been lost in other solvent fractions (hexane, ethyl acetate, methanol) if the partitioning was not optimal. 4. Degradation of the compound: Improper storage or handling of extracts could lead to degradation.1. Verify propolis source: Ensure the propolis is from a region and bee species (Africanized Apis mellifera) known to produce this compound. 2. Optimize methanol extraction: Increase the extraction time or perform multiple extraction cycles. 3. Analyze all fractions: Use thin-layer chromatography (TLC) to check for the presence of this compound in all solvent fractions before discarding them. 4. Proper storage: Store extracts and fractions at low temperatures in airtight, light-protected containers.
Impure this compound Fractions After Chromatography 1. Inadequate separation: The polarity of the solvent system in the silica gel column chromatography may not be optimal for separating this compound from other compounds. 2. Column overloading: Too much crude extract applied to the silica gel column can lead to poor separation. 3. Co-elution with similar compounds: Other triterpenoids with similar polarities, such as Moronic acid, may co-elute with this compound.1. Optimize solvent system: Systematically vary the solvent ratios (e.g., hexane-chloroform, chloroform-methanol) to improve resolution on TLC before scaling up to column chromatography. 2. Reduce sample load: Use a larger column or apply less sample. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Employ multiple chromatographic techniques: If silica gel chromatography is insufficient, consider using other techniques like preparative thin-layer chromatography (PTLC) with different solvent systems, as described in the original protocol.[1]
Difficulty Identifying this compound 1. Absence of a reference standard: Without a known standard, it is challenging to confirm the identity of the isolated compound. 2. Insufficient spectroscopic data: Incomplete or low-quality NMR or mass spectrometry data can make structural elucidation difficult.1. Compare with literature data: The structure of this compound has been characterized by high-resolution FABMS and NMR.[1][2] Compare your spectral data with the published values. 2. Acquire comprehensive data: Obtain high-quality 1H NMR, 13C NMR, and mass spectrometry data. The expected quasimolecular ion peak is at m/z 451.3195 [M − H]−.[1][2]
Inconsistent Anti-HIV Activity Results 1. Impure compound: The presence of other active or inactive compounds can affect the measured biological activity. Moronic acid, for example, has potent anti-HIV activity and could be a contaminant.[1][2][3] 2. Assay variability: Differences in cell lines (e.g., H9 lymphocytes), viral strains, or assay conditions can lead to variable results. 3. Compound solubility issues: Poor solubility of this compound in the assay medium can lead to an underestimation of its activity.1. Ensure high purity: Use highly purified this compound for biological assays. Purity should be confirmed by HPLC or other analytical methods. 2. Standardize the bioassay: Follow a consistent and well-validated protocol for the anti-HIV assay. 3. Use appropriate solvents: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before being diluted in the culture medium for the assay.

Experimental Protocols

This compound Extraction and Isolation from Brazilian Propolis

This protocol is based on the successful isolation of this compound as described in the literature.[1][2]

a. Initial Methanol Extraction:

  • Collect Brazilian propolis from Africanized Apis mellifera.

  • Extract the propolis (e.g., 600 g) with methanol at room temperature.

  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

b. Solvent Partitioning:

  • Adsorb the crude methanol extract onto Celite.

  • Sequentially wash the adsorbed extract with hexane, chloroform, ethyl acetate, and methanol.

  • Collect each solvent fraction separately. This compound is expected to be primarily in the chloroform fraction.

c. Silica Gel Column Chromatography:

  • Subject the chloroform fraction (e.g., 100 g) to silica gel column chromatography.

  • Elute the column with a gradient solvent system, starting with hexane-chloroform and gradually increasing the polarity to methanol.

  • Collect multiple fractions and monitor them by TLC.

d. Further Purification by Column and Preparative TLC (PTLC):

  • Combine fractions containing the compound of interest based on TLC analysis.

  • Subject the selected fraction to repeated silica gel column chromatography using different gradient solvent systems (e.g., hexanes-ethyl acetate, chloroform-methanol).[1]

  • For final purification, use PTLC with a solvent system such as chloroform-methanol (20:1) followed by ethyl acetate-toluene-acetic acid (5:25:1) to yield pure this compound.[1]

Anti-HIV Activity Assay

This protocol outlines the general steps for evaluating the anti-HIV activity of this compound in H9 lymphocytes.[2]

  • Culture H9 lymphocytes in an appropriate culture medium.

  • Prepare different concentrations of the purified this compound.

  • Infect one set of H9 cells with HIV, while another set remains uninfected as a control.

  • After a 4-hour incubation, wash the cells to remove the free virus.

  • Add the various concentrations of this compound to both infected and uninfected cells in a 24-well plate.

  • Incubate the plates at 37 °C in a 5% CO2 incubator.

  • Assess the anti-HIV activity by measuring relevant endpoints, such as the inhibition of viral replication (e.g., by p24 antigen ELISA) and the cytotoxicity of the compound on the H9 cells.

  • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (IC50) to determine the therapeutic index (TI = IC50/EC50).

Quantitative Data Summary

The following table summarizes the reported anti-HIV activity of this compound and related compounds isolated from Brazilian propolis.

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound >10>10<1
Moronic Acid <0.1>18.6>186
Anwuweizonic Acid >10>10<1
Betulonic Acid 1.014.114.1
Methanolic Extract<0.10>17.1>171

Data sourced from Ito et al., 2001.[1][2]

Visual Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

Melliferone_Extraction_Workflow Propolis Brazilian Propolis MeOH_Extract Methanol Extraction Propolis->MeOH_Extract Crude_Extract Crude Methanol Extract MeOH_Extract->Crude_Extract Solvent_Partition Solvent Partitioning (Hexane, Chloroform, EtOAc, MeOH) Crude_Extract->Solvent_Partition Chloroform_Fraction Chloroform Fraction Solvent_Partition->Chloroform_Fraction Primary Active Fraction Silica_CC1 Silica Gel Column Chromatography (Hexane-Chloroform to MeOH) Chloroform_Fraction->Silica_CC1 Fractions1 Enriched Fractions Silica_CC1->Fractions1 Silica_CC2 Repeated Silica Gel CC (Hexane-EtOAc & Chloroform-MeOH) Fractions1->Silica_CC2 Fractions2 Further Purified Fractions Silica_CC2->Fractions2 PTLC Preparative TLC (Multiple Solvent Systems) Fractions2->PTLC Pure_this compound Pure this compound PTLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

References

minimizing variability in Melliferone experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Melliferone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a triterpenoid that has been isolated from Brazilian propolis.[1][2] Its primary reported biological activity is the inhibition of Human Immunodeficiency Virus (HIV) replication in H9 lymphocytes.[1][2][3]

Q2: What are the potential cellular mechanisms of action for this compound?

While the precise mechanism of this compound has not been fully elucidated, as a triterpenoid, it is plausible that it modulates intracellular signaling pathways. Triterpenoids are known to influence several key pathways involved in viral replication and inflammation, such as NF-κB, STAT3, and MAPK/ERK.[4][5] It is hypothesized that this compound's anti-HIV activity may stem from its ability to interfere with one or more of these pathways, thereby creating an unfavorable environment for viral replication.

Q3: What are the common sources of variability in this compound experiments?

Variability in experiments with this compound, particularly in cell-based assays, can arise from several factors:

  • Cell Health and Passage Number: The physiological state of the host cells (e.g., H9 lymphocytes) is critical. High passage numbers can lead to genetic drift and altered cellular responses.

  • Reagent Quality and Consistency: Variations in media, serum, and the this compound stock itself can introduce significant variability.

  • Assay Conditions: Inconsistent incubation times, cell seeding densities, and viral titers will impact the reproducibility of results.

  • Operator-Dependent Variation: Differences in pipetting techniques and cell handling can be a major source of error.

Troubleshooting Guide

Issue 1: High Variability in Anti-HIV Activity Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in our p24 antigen ELISA results when testing this compound's anti-HIV activity. What could be the cause and how can we troubleshoot this?

Answer:

High variability in anti-HIV assays is a common issue. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Viral Titer Ensure the viral stock has a consistent titer. Re-titer the viral stock before each experiment. Use a consistent multiplicity of infection (MOI) for all experiments.
Variable Cell Seeding Density Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to evenly distribute in the wells before incubation.
Incomplete Viral Adsorption Gently rock the plates during the viral adsorption step to ensure uniform exposure of cells to the virus.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents.
Variability in p24 ELISA Include standard curves and positive/negative controls on every plate. Ensure thorough washing steps to reduce background signal.
Issue 2: Inconsistent Effects on Hypothesized Signaling Pathways

Question: We are investigating the effect of this compound on the NF-κB pathway, but our Western blot and reporter assay results are not reproducible. What should we check?

Answer:

Inconsistent results when studying signaling pathways can be frustrating. Consider the following:

Potential Cause Troubleshooting Steps
Suboptimal Cell Stimulation If using a stimulant (e.g., TNF-α to activate NF-κB), ensure its concentration and incubation time are optimized and consistent.
Timing of this compound Treatment The timing of this compound treatment relative to cell stimulation is critical. Perform a time-course experiment to determine the optimal pre-treatment or co-treatment duration.
Variable Protein Extraction Ensure complete cell lysis and consistent protein concentrations for all samples. Use protease and phosphatase inhibitors in your lysis buffer.
Antibody Performance Validate your primary antibodies for specificity and optimal dilution. Use a consistent batch of antibodies for a set of experiments.
Transient Transfection Variability For reporter assays, normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency.

Experimental Protocols

Protocol 1: Anti-HIV-1 p24 Antigen ELISA

This protocol is for determining the concentration of HIV-1 p24 antigen in cell culture supernatants as a measure of viral replication.

Materials:

  • HIV-1 p24 Antigen ELISA Kit

  • Cell culture supernatant from this compound-treated and control-infected H9 cells

  • Microplate reader

Methodology:

  • Prepare Reagents: Reconstitute and prepare all reagents as per the kit manufacturer's instructions.

  • Coat Plate: Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.

  • Wash: Wash the plate three times with the provided wash buffer.

  • Block: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash: Repeat the washing step.

  • Add Samples and Standards: Add diluted p24 standards and cell culture supernatants to the wells. Incubate for 2 hours at 37°C.

  • Wash: Repeat the washing step.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

  • Wash: Repeat the washing step.

  • Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate and incubate for 30 minutes at 37°C.

  • Wash: Repeat the washing step.

  • Add Substrate: Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol is for detecting the phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • H9 lymphocytes

  • This compound

  • TNF-α (or other NF-κB activator)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Methodology:

  • Cell Treatment: Treat H9 cells with this compound for the desired time, followed by stimulation with TNF-α for a predetermined optimal duration.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Melliferone_Anti_HIV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis H9_cells H9 Lymphocytes Cell_seeding Seed H9 Cells in 96-well Plate H9_cells->Cell_seeding Melliferone_stock This compound Stock Melliferone_treatment Treat with this compound Melliferone_stock->Melliferone_treatment HIV1_stock HIV-1 Stock HIV1_infection Infect with HIV-1 HIV1_stock->HIV1_infection Cell_seeding->Melliferone_treatment Melliferone_treatment->HIV1_infection Incubation Incubate for 48-72h HIV1_infection->Incubation Collect_supernatant Collect Supernatant Incubation->Collect_supernatant p24_ELISA p24 Antigen ELISA Collect_supernatant->p24_ELISA Data_analysis Calculate EC50 p24_ELISA->Data_analysis

Caption: Experimental workflow for assessing the anti-HIV activity of this compound.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Blocks Translocation? DNA DNA NFkB_nuc->DNA Binds Gene_expression Pro-inflammatory & Viral Gene Expression DNA->Gene_expression Induces TNF TNF-α TNF->TNFR Binds

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

References

dealing with Melliferone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melliferone, particularly concerning its precipitation in aqueous solutions.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer or cell culture media.

Root Cause: this compound is a triterpenoid, a class of compounds known for their hydrophobic nature and poor water solubility. Direct addition of a concentrated stock solution (e.g., in DMSO) to an aqueous environment can cause it to immediately precipitate due to the drastic change in solvent polarity.

Solutions:

Solution StrategyDetailed StepsProsCons
Serial Dilution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. Perform serial dilutions of the stock solution in your aqueous buffer or media, ensuring vigorous mixing after each addition. 3. Visually inspect for any signs of precipitation at each dilution step.Simple, requires no special reagents.May not achieve high final concentrations without precipitation.
Use of Co-solvents 1. Prepare a stock solution of this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and your aqueous buffer. 2. Gradually increase the proportion of the aqueous buffer while vortexing to find the optimal co-solvent ratio that maintains solubility.Can achieve higher final concentrations than direct dilution.The co-solvent may have unintended effects on your experimental system.
Cyclodextrin Encapsulation 1. Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in your aqueous buffer. 2. Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring. 3. Allow the mixture to equilibrate to facilitate the formation of inclusion complexes.Significantly improves aqueous solubility and stability.May alter the bioavailability or activity of this compound.
Formulation with Surfactants 1. Prepare a solution of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer at a concentration above its critical micelle concentration (CMC). 2. Add the this compound stock solution to the surfactant solution with gentle mixing.Effective at solubilizing highly hydrophobic compounds.Surfactants can interfere with certain biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on experimental data for this compound and related triterpenoids, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1] For some applications, ethanol may also be a suitable choice.

Q2: Is there any quantitative data available on the solubility of this compound?

A2: Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for structurally similar oleanane triterpenoids, such as oleanolic acid, can provide a useful reference. It is important to note that these values are approximations and the actual solubility of this compound may vary.

Quantitative Solubility of Oleanolic Acid (as a proxy for this compound)

SolventSolubility (µg/mL)Reference
Water~0.02[2]
10 mM Trisodium Phosphate (pH 11.5)77.2[2]
1:2 DMF:PBS (pH 7.2)~300[1]

Q3: How can I determine the solubility of this compound in my specific experimental buffer?

A3: You can determine the equilibrium solubility using a shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the mechanism of action of this compound's anti-HIV activity?

A4: this compound is believed to act as an HIV-1 maturation inhibitor. This class of compounds interferes with the late stages of the viral replication cycle by preventing the proper cleavage of the Gag polyprotein by the viral protease. Specifically, it is thought to inhibit the conversion of the capsid-spacer peptide 1 (CA-SP1) intermediate to the mature capsid (CA) protein. This results in the formation of immature, non-infectious viral particles.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., phosphate-buffered saline, cell culture medium)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the tube.

  • Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., DMSO or the mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Visualizations

HIV-1 Gag Polyprotein Processing Pathway

HIV_Gag_Processing cluster_products Mature Viral Proteins Gag_Polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Protease_Activation Viral Protease (PR) Activation Immature_Virion->Protease_Activation MA_CA MA-CA Cleavage Protease_Activation->MA_CA CA_SP1 CA-SP1 Cleavage Protease_Activation->CA_SP1 MA Matrix (MA) MA_CA->MA SP1_NC SP1-NC Cleavage CA Capsid (CA) CA_SP1->CA Final Cleavage Step NC_SP2 NC-SP2 Cleavage NC Nucleocapsid (NC) SP1_NC->NC SP2_p6 SP2-p6 Cleavage p6 p6 SP2_p6->p6 Mature_Virion Mature Infectious Virion MA->Mature_Virion CA->Mature_Virion NC->Mature_Virion p6->Mature_Virion This compound This compound (Maturation Inhibitor) This compound->CA_SP1 Inhibits

Caption: HIV-1 Gag polyprotein processing and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow cluster_initial_steps Initial Troubleshooting cluster_advanced_methods Advanced Solubilization Techniques Start Start: this compound Precipitation Observed Prepare_Stock Prepare fresh stock solution in 100% DMSO Start->Prepare_Stock Serial_Dilution Attempt serial dilution into aqueous buffer Prepare_Stock->Serial_Dilution Check_Precipitation1 Precipitation still occurs? Serial_Dilution->Check_Precipitation1 Co_Solvent Use Co-solvents (e.g., Ethanol, PEG) Check_Precipitation1->Co_Solvent Yes Validate_Experiment Validate experimental results with appropriate controls Check_Precipitation1->Validate_Experiment No Check_Precipitation2 Precipitation resolved? Co_Solvent->Check_Precipitation2 Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Cyclodextrin->Check_Precipitation2 Surfactant Use Surfactants (e.g., Tween® 80) Surfactant->Check_Precipitation2 Check_Precipitation2->Validate_Experiment Yes End End: Soluble this compound Solution Achieved Validate_Experiment->End

References

Technical Support Center: Optimization of Melittin Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Melliferone" yielded limited results relevant to cell-based assays and signaling pathways. However, "Melittin," the principal active component of bee venom, aligns closely with the experimental context of this request. This guide will focus on Melittin, assuming it to be the compound of interest for your research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Melittin dosage for various cell-based assays.

Frequently Asked Questions (FAQs)

1. What is Melittin and what is its primary mechanism of action in cell-based assays?

Melittin is a 26-amino acid, water-soluble peptide that is the primary active component of honeybee venom. Its principal mechanism of action involves the disruption of cell membranes. Due to its amphipathic, α-helical structure, Melittin can insert itself into phospholipid bilayers, forming pores that lead to cell lysis.[1] Beyond its cytotoxic effects, Melittin has been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.[2][3][4][5][6]

2. What is a typical starting concentration range for Melittin in a cell-based assay?

A typical starting concentration range for in vitro studies is between 0.1 µg/mL and 10 µg/mL.[7][8] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup.

3. How should I prepare a stock solution of Melittin?

Melittin is soluble in water and phosphate-buffered saline (PBS). A stock solution can be prepared by dissolving Melittin in sterile water or PBS at a concentration of 1 mg/mL. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Aqueous solutions are not recommended for storage for more than one day.[1] Some protocols also mention dissolving Melittin in DMSO.[9]

4. How does Melittin affect the NF-κB and MAPK signaling pathways?

Melittin has been shown to suppress the activation of the NF-κB pathway by inhibiting the degradation of IκB and preventing the nuclear translocation of NF-κB.[2][10][11] In the MAPK pathway, Melittin can downregulate the phosphorylation of key proteins like ERK1/2, JNK, and p38, thereby inhibiting downstream signaling.[3][6][12]

Troubleshooting Guides

Issue 1: High Cell Death and Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Melittin concentration is too high. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µg/mL to 50 µg/mL) to determine the IC50 value for your specific cell line.[13][14]
Uneven cell seeding. Ensure a single-cell suspension and consistent cell number in each well. Use a hemocytometer or automated cell counter for accurate cell counting.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate pipetting. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of Melittin and reagents.
Solvent toxicity. If using a solvent like DMSO to dissolve Melittin, ensure the final concentration in the media is low (typically <0.5%) and include a solvent-only control.[1]
Issue 2: No Observable Effect on Target Signaling Pathway (NF-κB or MAPK)
Possible Cause Troubleshooting Step
Melittin concentration is too low. Increase the concentration of Melittin. Refer to literature for effective concentrations in similar cell lines and assays.[2][12]
Inappropriate incubation time. Perform a time-course experiment (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to determine the optimal time point for observing changes in your target pathway.[2]
Cell line is not responsive. Confirm that your cell line expresses the target pathway components and is known to be responsive to stimuli that activate or inhibit these pathways.
Issues with Western blotting or other detection methods. Optimize your Western blot protocol, ensuring efficient protein transfer and using validated antibodies for phosphorylated and total proteins.[15][16] Include positive and negative controls for pathway activation.
Melittin degradation. Prepare fresh Melittin solutions for each experiment, as repeated freeze-thaw cycles can degrade the peptide.

Quantitative Data Summary

Table 1: Reported IC50 Values of Melittin in Various Cell Lines

Cell LineAssay DurationIC50 (µg/mL)Reference
Human Fibroblast CellsNot Specified6.45[14]
Glioblastoma (LN18)72 hours~25 (as part of a fraction)[17]
Glioblastoma (LN229)72 hours~25 (as part of a fraction)[17]
Glioblastoma (MO3.13)72 hours<10 (as part of a fraction)[17]
Acute Lymphoblastic Leukaemia (CCRF-CEM)24 hours~21.3 (converted from 7.5 µM)[13]
Acute Lymphoblastic Leukaemia (CCRF-CEM)48 hours~17.4 (converted from 6.1 µM)[13]
Chronic Myelogenous Leukaemia (K-562)24 hours~15.9 (converted from 5.6 µM)[13]
Chronic Myelogenous Leukaemia (K-562)48 hours~5.8 (converted from 2.05 µM)[13]

Note: IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and Melittin purity.

Experimental Protocols

Protocol 1: Determining Melittin Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Melittin Treatment: Prepare a serial dilution of Melittin in culture medium. Remove the old medium from the wells and add 100 µL of the Melittin dilutions to the respective wells. Include a vehicle control (medium without Melittin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[13][14]

Protocol 2: Assessing NF-κB Activation by Western Blot
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of Melittin for the determined optimal time. Include a positive control (e.g., TNF-α or LPS) to stimulate NF-κB activation and an untreated control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-IκBα or the p65 subunit of NF-κB overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IκBα or total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[10][11]

Visualizations

Experimental_Workflow_for_Melittin_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Melittin dilutions incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for determining Melittin's cytotoxicity.

Melittin_NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melittin Melittin Receptor Receptor (e.g., TLR4) Melittin->Receptor Inhibits IKK IKK Complex Melittin->IKK Inhibits Receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p p-IκBα Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: Melittin's inhibitory effect on the NF-κB pathway.

Melittin_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melittin Melittin GF_Receptor Growth Factor Receptor Melittin->GF_Receptor Inhibits Raf Raf Melittin->Raf Inhibits Ras Ras GF_Receptor->Ras Activates Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocation TF Transcription Factors (e.g., AP-1) pERK_nuc->TF Activates Genes Target Genes (Proliferation, Survival) TF->Genes Transcription

Caption: Melittin's inhibitory effect on the MAPK/ERK pathway.

References

Melliferone Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Melliferone experiments. All quantitative data is summarized in tables, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT assay) shows inconsistent results or higher viability at high this compound concentrations. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration and leading to erroneously higher viability readings.

    • Solution: Visually inspect the wells for any precipitate. Determine the solubility of this compound in your specific culture medium and avoid using concentrations above this limit.

  • Interference with Assay Chemistry: Some compounds can directly interact with the assay reagents. For example, a compound might reduce the MTT reagent chemically, leading to a false positive signal for cell viability.[1]

    • Solution: Run a control experiment with this compound in cell-free media to check for any direct reaction with the assay reagent.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability.[2]

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pay careful attention to pipetting technique to dispense equal numbers of cells into each well.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.[2]

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Q2: I am not observing the expected induction of apoptosis in my cancer cell line after this compound treatment. Why might this be?

A2: A lack of apoptotic induction could be due to several reasons:

  • Cell Line Resistance: The chosen cell line may be resistant to this compound-induced apoptosis due to mutations in apoptotic pathway proteins (e.g., p53) or overexpression of anti-apoptotic proteins (e.g., Bcl-2).

    • Solution: Use a positive control for apoptosis induction (e.g., staurosporine) to confirm that the cell line is capable of undergoing apoptosis. Consider testing a panel of different cancer cell lines.

  • Incorrect Timepoint: The timepoint chosen for analysis may be too early or too late to observe the peak of apoptosis.

    • Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time for observing apoptosis.

  • Sub-optimal Drug Concentration: The concentration of this compound used may be insufficient to trigger apoptosis.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line and use concentrations around this value for apoptosis assays.

Q3: My Western blot for phosphorylated STAT3 (p-STAT3) shows a weak or no signal in this compound-treated cells. How can I troubleshoot this?

A3: Detecting phosphorylated proteins can be challenging. Here are some potential reasons and solutions:

  • Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate p-STAT3, leading to a weak or absent signal.

    • Solution: Ensure that your lysis buffer contains phosphatase inhibitors and that all steps are performed on ice or at 4°C to minimize enzyme activity.

  • Antibody Issues: The primary antibody may not be sensitive enough, or it may have lost activity due to improper storage or multiple freeze-thaw cycles.[3]

    • Solution: Use a fresh aliquot of a validated p-STAT3 antibody. Include a positive control (e.g., cells stimulated with IL-6) to confirm antibody and protocol efficacy.[3]

  • Low Protein Expression: The basal level of p-STAT3 in your cell line might be very low.

    • Solution: Stimulate the cells with a known activator of the STAT3 pathway (e.g., IL-6) before this compound treatment to increase the detectable levels of p-STAT3.

  • Insufficient Protein Loading: The amount of protein loaded on the gel may be too low to detect the target.

    • Solution: Increase the amount of protein loaded per lane.

Hypothetical Signaling Pathway of this compound's Anti-Cancer Activity

Based on the known activities of similar natural compounds, a potential mechanism of action for this compound's anti-cancer effects is the inhibition of the STAT3 signaling pathway, leading to the induction of apoptosis.

Melliferone_Pathway cluster_stat3 STAT3 Signaling cluster_apoptosis Apoptotic Pathway This compound This compound STAT3_Activation STAT3 Activation This compound->STAT3_Activation Inhibition pSTAT3 p-STAT3 (Tyr705) STAT3_Activation->pSTAT3 STAT3_Dimerization STAT3 Dimerization pSTAT3->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription Nuclear_Translocation->Gene_Transcription Bcl2 Bcl-2 (Anti-apoptotic) Gene_Transcription->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Gene_Transcription->Bax Downregulation Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibition Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized this compound signaling pathway.

Troubleshooting Experimental Workflows

Cell Viability (MTT) Assay

MTT_Troubleshooting Start Start MTT Assay Unexpected_Result Unexpected Result: High Variability or No Dose-Response Start->Unexpected_Result Check_Seeding Check Cell Seeding - Homogenize suspension - Consistent pipetting Unexpected_Result->Check_Seeding Possible Cause Check_Compound Check Compound - Visual inspection for precipitate - Run cell-free control Unexpected_Result->Check_Compound Possible Cause Check_Plate Check Plate Layout - Avoid edge wells Unexpected_Result->Check_Plate Possible Cause Re_Run Re-run Assay Check_Seeding->Re_Run Check_Compound->Re_Run Check_Plate->Re_Run Expected_Result Expected Result Re_Run->Expected_Result

Caption: Troubleshooting workflow for MTT assays.

Western Blot for Apoptosis Markers

WB_Troubleshooting Start Start Western Blot for Caspase-3, Bcl-2, Bax No_Signal No or Weak Signal for Cleaved Caspase-3/Bax or No Change in Bcl-2 Start->No_Signal Check_Lysate Check Lysate Prep - Use fresh protease/phosphatase inhibitors - Keep samples cold No_Signal->Check_Lysate Possible Cause Check_Antibody Check Antibodies - Use fresh aliquots - Run positive controls No_Signal->Check_Antibody Possible Cause Check_Transfer Check Transfer - Ponceau S stain - Optimize transfer time/voltage No_Signal->Check_Transfer Possible Cause Re_Blot Re-run Western Blot Check_Lysate->Re_Blot Check_Antibody->Re_Blot Check_Transfer->Re_Blot Expected_Bands Expected Bands Observed Re_Blot->Expected_Bands

Caption: Western blot troubleshooting for apoptosis markers.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer32.5
HCT116Colon Cancer18.9
HeLaCervical Cancer22.1

Table 2: Expected Changes in Apoptotic Marker Expression after this compound Treatment (24h)

ProteinExpected Change in Expression
p-STAT3 (Tyr705)Decrease
Total STAT3No significant change
Bcl-2Decrease
BaxIncrease
Cleaved Caspase-3Increase

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

References

Technical Support Center: Purity Enhancement of Synthesized Melliferone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized Melliferone.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during the purification of this compound, leading to improved purity of the final compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction: Starting materials or intermediates may still be present.- Monitor the reaction to completion using Thin Layer Chromatography (TLC).- Consider extending the reaction time or adjusting the temperature.- Ensure the correct stoichiometry of reagents.
Side reactions: Formation of byproducts due to the reactivity of functional groups.- Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Protect sensitive functional groups if necessary.
Difficulty in Removing a Persistent Impurity Isomeric byproducts: Structurally similar impurities that co-elute with this compound.- Employ high-resolution purification techniques such as High-Performance Liquid Chromatography (HPLC).- For column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a multi-solvent gradient with a shallow elution profile.
Thermally labile impurities: Degradation of impurities during purification.- Use purification methods that do not require heat, such as flash column chromatography at room temperature.- If recrystallization is used, avoid prolonged heating.
Poor Yield After Purification Product loss during extraction: this compound partitioning into the aqueous phase.- Adjust the pH of the aqueous layer during workup to ensure this compound is in its neutral form.- Perform multiple extractions with a suitable organic solvent.
Product loss during chromatography: Irreversible adsorption onto the stationary phase.- Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the mobile phase for basic compounds) if your compound is sensitive to acidic silica.[1]
Product loss during recrystallization: High solubility of this compound in the cold solvent.- Screen for a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures.- Use a minimal amount of hot solvent for dissolution.
Oily Product Instead of Crystalline Solid Presence of residual solvent or low-melting impurities.- Ensure the purified compound is thoroughly dried under a high vacuum.- Attempt recrystallization from a different solvent system.- If the product is inherently an oil, purification should focus on chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a hypothetical synthesis of this compound?

A1: Based on the structure of this compound (a triterpenoid with ketone and lactone functionalities), a plausible synthesis might involve the oxidation of a precursor alcohol to a ketone and a lactonization step.[2][3] Potential impurities could include:

  • Unreacted Starting Material: The precursor alcohol or carboxylic acid may not have fully reacted.

  • Over-oxidized Products: If a strong oxidizing agent is used, other parts of the molecule could be oxidized.

  • Byproducts of Esterification/Lactonization: Incomplete lactonization could leave a hydroxy-acid intermediate. Side reactions during esterification are also possible.[4][5][6]

  • Isomers: Depending on the synthetic route, stereoisomers of this compound could be formed.

Q2: My crude this compound sample is a complex mixture. Should I use recrystallization or column chromatography as the first purification step?

A2: For complex mixtures, column chromatography is generally the preferred initial purification method. It is more effective at separating multiple components in a single run. Recrystallization is most effective when the desired compound is the major component and the impurities have different solubility profiles.[7][8]

Q3: How do I choose the right solvent system for column chromatography of this compound?

A3: A good starting point is to use a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent ratios. Aim for a retention factor (Rf) of 0.2-0.3 for this compound for good separation.

Q4: I am losing a significant amount of this compound during recrystallization. What can I do to improve the yield?

A4: To improve the yield during recrystallization, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, allow the solution to cool slowly to room temperature before placing it in an ice bath, as this promotes the formation of purer crystals and can improve recovery. Washing the collected crystals with a minimal amount of ice-cold solvent will also reduce product loss.

Q5: My purified this compound still shows minor impurities by HPLC. How can I achieve higher purity?

A5: To achieve very high purity (>99%), preparative HPLC is often the best choice. It offers higher resolution than standard column chromatography. Alternatively, a second recrystallization from a different solvent system may remove the remaining impurities.

Data on Purification of Structurally Similar Triterpenoids

Table 1: Comparison of Purification Methods for Betulin

Purification MethodStarting PurityFinal PurityYieldReference
Column Chromatography~70% (Crude Extract)>95%23% (from birch bark)[9]
Recrystallization (Methanol/Water)~70% (Crude Extract)>90%20.8% (from birch bark)[9]
Multi-step Purification including Recrystallization60-70% (Crude Product)>95%85-90% (from crude)[10]
Second Recrystallization84.6-95.4%88.2-98.3%Not Specified[11]

Table 2: Purification of Oleanolic Acid (a Triterpenoid Isomer)

Purification MethodStarting MaterialFinal PurityYieldReference
pH-zone-refining CCC100 mg crude extract99.01%38.56 mg[12]

Experimental Protocols

The following are generalized protocols for the purification of triterpenoids like this compound. These should be optimized for your specific crude sample.

Protocol 1: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc., hexane:ethyl acetate).

    • Collect fractions and monitor the elution of this compound using TLC.

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for triterpenoids include methanol/water, ethanol/water, and acetone/hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve the partially purified this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example for a C18 column):

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Program: Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes. A typical gradient might be from 60% B to 100% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as many triterpenoids have weak chromophores).

  • Fraction Collection and Isolation:

    • Collect the fraction corresponding to the this compound peak.

    • Remove the solvent under reduced pressure. It may be necessary to perform a liquid-liquid extraction to remove the compound from the aqueous mobile phase.

Visualizations

PurificationWorkflow crude Crude Synthesized this compound col_chrom Column Chromatography crude->col_chrom Initial Purification analysis1 Purity Check (TLC/HPLC) col_chrom->analysis1 recryst Recrystallization analysis2 Purity Check (HPLC/NMR) recryst->analysis2 hplc Preparative HPLC pure Pure this compound (>99%) hplc->pure analysis1->recryst Purity < 95% analysis1->pure Purity > 99% analysis2->hplc Purity < 99% analysis2->pure Purity > 99%

Caption: A typical workflow for the purification of synthesized this compound.

TroubleshootingTree start Low Purity after Purification q1 What does the impurity profile look like? start->q1 ans1a Multiple Impurities Present q1->ans1a Broad Impurity Profile ans1b One Major Impurity q1->ans1b Specific Impurity sol1a Optimize Column Chromatography: - Adjust gradient - Try a different stationary phase ans1a->sol1a q2 Does the impurity have a similar Rf/retention time? ans1b->q2 ans2a Yes (Isomer/Structurally Similar) q2->ans2a Yes ans2b No q2->ans2b No sol2a Use Preparative HPLC for higher resolution ans2a->sol2a sol2b Attempt Recrystallization with a different solvent system ans2b->sol2b

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Enhancing the Bioavailability of Melliferone and Other Poorly Soluble Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Melliferone and other poorly soluble triterpenoids.

Disclaimer: this compound is a novel triterpenoid with demonstrated anti-HIV activity.[1] As a relatively new compound, specific public data on its physicochemical properties and bioavailability is limited. The following guidance is based on established strategies for improving the bioavailability of poorly water-soluble compounds, which are characteristic of the triterpenoid class. The experimental protocols and data are presented as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My initial in vitro assays with this compound show low efficacy. Could this be related to its bioavailability?

A1: Yes, low aqueous solubility is a common issue with triterpenoids and can lead to poor dissolution in assay media, resulting in an underestimation of true efficacy. Before proceeding to complex cellular assays, it is crucial to determine the solubility of this compound in your experimental buffers. Consider using a co-solvent (e.g., DMSO) at a concentration that is non-toxic to your cell lines to ensure the compound is fully dissolved.

Q2: What are the primary barriers to the oral bioavailability of lipophilic compounds like this compound?

A2: The primary barriers for lipophilic compounds, which likely fall under the Biopharmaceutics Classification System (BCS) Class II or IV, include:

  • Poor aqueous solubility: This limits the dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[2]

  • First-pass metabolism: Extensive metabolism in the liver and intestinal wall can significantly reduce the amount of active drug reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the compound back into the GI lumen.

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several strategies can be employed, broadly categorized as:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2]

  • Amorphous solid dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve solubility and dissolution.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve solubility and lymphatic uptake.[3][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in dissolution testing of a this compound formulation.
Potential Cause Troubleshooting Step
Inadequate wetting of the compound. Incorporate a surfactant (e.g., 0.1% Tween 80) into the dissolution medium to improve wetting.
Phase separation or precipitation of the formulation. For amorphous solid dispersions, verify the drug-polymer miscibility using Differential Scanning Calorimetry (DSC). For lipid-based systems, check the stability of the emulsion upon dilution in the dissolution medium.
Adhesion of the compound to testing apparatus. Use silanized glassware to minimize non-specific binding. Quantify the amount of drug adsorbed to surfaces at the end of the experiment.
Issue 2: Low oral bioavailability in animal studies despite successful in vitro dissolution enhancement.
Potential Cause Troubleshooting Step
Extensive first-pass metabolism. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and for investigational purposes only).
Efflux by P-glycoprotein (P-gp) transporters. Perform in vitro permeability assays using Caco-2 cell monolayers with and without a P-gp inhibitor (e.g., verapamil) to assess the contribution of efflux.
Precipitation in the GI tract. Analyze the contents of the GI tract at different time points post-dosing to check for drug precipitation. Consider formulations that maintain a supersaturated state, such as supersaturatable SEDDS (S-SEDDS).[6]

Illustrative Data Presentation

The following tables present hypothetical data for a model triterpenoid, "Compound T," to illustrate the outcomes of bioavailability enhancement strategies.

Table 1: Solubility of Compound T in Various Media

Medium Solubility (µg/mL)
Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)0.5
Fed State Simulated Intestinal Fluid (FeSSIF)2.1
20% Hydroxypropyl-β-Cyclodextrin in Water55.8

Table 2: Pharmacokinetic Parameters of Compound T Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension35 ± 84.0210 ± 45100
Nanosuspension150 ± 282.0950 ± 110452
Solid Dispersion (1:5 with PVP K30)210 ± 401.51580 ± 200752
SEDDS350 ± 551.02450 ± 3101167

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent mixture (e.g., methanol:dichloromethane 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Drying: Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film and gently mill it into a fine powder. Pass the powder through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical form (using techniques like PXRD and DSC to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: Prepare 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% w/v sodium lauryl sulfate. Maintain the temperature at 37 ± 0.5°C.

  • Procedure: Add the this compound formulation (equivalent to 10 mg of the drug) to the dissolution vessel. Set the paddle speed to 75 RPM.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with a fresh medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC-UV method.

Visualizations

BCS_Classification cluster_solubility Solubility cluster_permeability Permeability high_sol High bcs1 Class I High Solubility High Permeability high_sol->bcs1 bcs3 Class III High Solubility Low Permeability high_sol->bcs3 low_sol Low bcs2 Class II Low Solubility High Permeability low_sol->bcs2 bcs4 Class IV Low Solubility Low Permeability low_sol->bcs4 high_perm High high_perm->bcs1 high_perm->bcs2 low_perm Low low_perm->bcs3 low_perm->bcs4

Caption: Biopharmaceutics Classification System (BCS) for oral drug absorption.

Formulation_Workflow cluster_compound Initial Characterization cluster_strategies Formulation Strategies cluster_evaluation Evaluation start Poorly Soluble Compound (e.g., this compound) solubility Solubility & Permeability Assessment start->solubility bcs BCS Classification solubility->bcs size_reduction Particle Size Reduction (Nanosuspension) bcs->size_reduction solid_dispersion Amorphous Solid Dispersion bcs->solid_dispersion lipid_formulation Lipid-Based Formulation (SEDDS) bcs->lipid_formulation complexation Cyclodextrin Complexation bcs->complexation invitro In Vitro Dissolution size_reduction->invitro solid_dispersion->invitro lipid_formulation->invitro complexation->invitro invivo In Vivo Pharmacokinetics invitro->invivo

Caption: General workflow for developing bioavailability-enhanced formulations.

Metabolic_Pathway This compound This compound (Oral) GI_Lumen GI Lumen This compound->GI_Lumen Enterocytes Intestinal Epithelium (Enterocytes) GI_Lumen->Enterocytes Absorption Enterocytes->GI_Lumen P-gp Efflux Portal_Vein Portal Vein Enterocytes->Portal_Vein Metabolites Metabolites (Phase I & II) Enterocytes->Metabolites Metabolism (CYP450s, UGTs) Liver Liver (Hepatocytes) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation First-Pass Liver->Metabolites Metabolism (CYP450s, UGTs)

Caption: Potential absorption and first-pass metabolism pathway for this compound.

References

common pitfalls in Melliferone research and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Selamat datang di pusat dukungan teknis untuk penelitian Melliferone. Panduan ini dirancang untuk para peneliti, ilmuwan, dan profesional pengembangan obat. Di sini, kami membahas beberapa perangkap umum yang dihadapi selama eksperimen this compound dan memberikan panduan pemecahan masalah untuk membantu Anda menghindarinya, memastikan data yang andal dan dapat direproduksi.

Pertanyaan yang Sering Diajukan (FAQ)

T1: Mengapa saya melihat hasil yang tidak konsisten dengan this compound di seluruh eksperimen?

J1: Inkonsistensi sering kali berasal dari beberapa faktor. Pertama, this compound memiliki kelarutan yang buruk dalam media berair dan dapat mengendap, terutama pada konsentrasi yang lebih tinggi. Kedua, senyawa ini sensitif terhadap cahaya dan oksidasi, yang dapat menurunkan konsentrasi aktifnya dari waktu ke waktu. Pastikan persiapan stok yang konsisten, lindungi dari cahaya, dan siapkan larutan kerja baru secara teratur.

T2: Konsentrasi this compound apa yang harus saya gunakan untuk studi kultur sel?

J2: Konsentrasi efektif this compound dapat sangat bervariasi tergantung pada jenis sel. Efek bifasik (hormesis), di mana konsentrasi rendah merangsang dan konsentrasi tinggi menghambat, telah dilaporkan secara luas. Sangat penting untuk melakukan kurva respons dosis yang komprehensif (misalnya, dari 1 µM hingga 100 µM) untuk menentukan rentang optimal untuk model sel spesifik Anda.

T3: Saya mengamati efek di luar target dalam eksperimen saya. Apakah ini umum untuk this compound?

J3: Ya, this compound diketahui berinteraksi dengan banyak target seluler, yang dapat menyebabkan efek di luar target. Ini bukan hanya pengaktif spesifik dari jalur target utamanya tetapi juga dapat memengaruhi banyak kinase, reseptor, dan saluran ion lainnya. Selalu sertakan kontrol yang sesuai dan pertimbangkan untuk menggunakan pendekatan ortogonal (misalnya, knockdown genetik dari target yang diusulkan) untuk memvalidasi bahwa efek yang diamati memang dimediasi oleh jalur yang Anda inginkan.

Panduan Pemecahan Masalah

Masalah 1: Kelarutan dan Stabilitas Senyawa yang Buruk

Gejala: Pengendapan yang terlihat dalam media kultur, absorbansi yang tidak dapat direproduksi dalam pengujian, atau hilangnya aktivitas dari waktu ke waktu.

Solusi:

  • Pelarut: Larutkan this compound dalam DMSO untuk membuat stok terkonsentrasi tinggi (misalnya, 10-100 mM).

  • Konsentrasi Kerja: Saat mengencerkan ke media kultur, pastikan konsentrasi DMSO akhir tetap rendah (<0,1%) untuk menghindari toksisitas pelarut.

  • Penyimpanan: Simpan larutan stok pada suhu -20°C atau -80°C dalam alikuot kecil untuk menghindari siklus beku-cair berulang. Lindungi semua larutan dari paparan cahaya langsung.

  • Persiapan Baru: Siapkan larutan kerja baru dari stok beku untuk setiap eksperimen. Jangan menyimpan this compound yang diencerkan dalam media berair.

Masalah 2: Hasil yang Bertentangan dalam Studi In Vitro vs. In Vivo

Gejala: this compound menunjukkan potensi tinggi dalam kultur sel tetapi memiliki sedikit atau tidak ada efek pada model hewan.

Solusi:

  • Metabolisme: this compound dimetabolisme dengan cepat in vivo, terutama melalui sulfasi dan glukuronidasi di usus dan hati. Hal ini secara signifikan mengurangi bioavailabilitasnya.

  • Formulasi: Pertimbangkan formulasi pengiriman yang dirancang untuk meningkatkan bioavailabilitas, seperti kompleks dengan siklodekstrin atau nanopartikel.

  • Rute Pemberian: Rute pemberian (misalnya, oral vs. intraperitoneal) akan secara drastis memengaruhi kadar plasma yang dapat dicapai. Pilih rute yang paling relevan dengan pertanyaan klinis Anda dan validasi paparan dengan farmakokinetik.

Data Kuantitatif dan Protokol

Tabel 1: Parameter Eksperimental Umum untuk this compound
ParameterPelarut StokKonsentrasi StokKonsentrasi Kerja (In Vitro)Konsentrasi DMSO AkhirKondisi Penyimpanan
Nilai yang Direkomendasikan DMSO10–100 mM1–100 µM< 0.1%-20°C hingga -80°C, terlindung dari cahaya
Protokol Kunci: Mengukur Aktivasi Jalur Target dengan Western Blot
  • Perlakuan Sel: Kultur sel hingga mencapai konfluensi 70-80%. Perlakukan sel dengan this compound pada konsentrasi yang diinginkan (ditentukan dari kurva respons dosis) selama periode waktu yang telah ditentukan (misalnya, 24 jam). Sertakan kontrol kendaraan (DMSO).

  • Lisis Sel: Cuci sel dengan PBS dingin dan lisis dalam buffer RIPA yang mengandung protease dan inhibitor fosfatase.

  • Kuantifikasi Protein: Tentukan konsentrasi protein dari setiap lisat menggunakan pengujian BCA atau Bradford.

  • Elektroforesis Gel: Pisahkan jumlah protein yang sama (misalnya, 20-30 µg) pada gel SDS-PAGE.

  • Transfer Protein: Transfer protein yang telah dipisahkan ke membran PVDF atau nitroselulosa.

  • Imunoblotting: Blokir membran (misalnya, dengan 5% susu tanpa lemak atau BSA dalam TBST) selama 1 jam. Inkubasi dengan antibodi primer spesifik untuk protein target terfosforilasi dan total semalaman pada suhu 4°C.

  • Deteksi: Cuci membran dan inkubasi dengan antibodi sekunder terkonjugasi HRP yang sesuai. Visualisasikan pita menggunakan substrat chemiluminescent.

  • Analisis: Kuantifikasi intensitas pita dan normalisasi tingkat protein terfosforilasi ke protein total.

Visualisasi

Signaling_Pathway This compound This compound Target_Kinase Target Kinase (e.g., Sirt1) This compound->Target_Kinase Off_Target Efek di Luar Target (e.g., Penghambatan COX, Aktivasi Reseptor Estrogen) This compound->Off_Target Upstream_Regulator Regulator Hulu (e.g., AMPK) Target_Kinase->Upstream_Regulator Aktivasi Downstream_Effector Efektor Hilir (e.g., PGC-1α) Upstream_Regulator->Downstream_Effector Aktivasi Cellular_Response Respons Seluler (e.g., Autofagi, Biogenesis Mitokondria) Downstream_Effector->Cellular_Response

Keterangan: Jalur pensinyalan yang disederhanakan untuk this compound, menyoroti target utamanya dan potensi efek di luar target.

Experimental_Workflow start Mulai: Hipotesis dose_response 1. Tentukan Rentang Dosis (Uji MTT/MTS) start->dose_response cell_treatment 2. Perlakukan Sel (Konsentrasi Optimal + Kontrol Kendaraan) dose_response->cell_treatment protein_analysis 3. Analisis Protein (Western Blot) cell_treatment->protein_analysis gene_expression 4. Analisis Gen (RT-qPCR) cell_treatment->gene_expression functional_assay 5. Uji Fungsional (e.g., Migrasi, Apoptosis) cell_treatment->functional_assay data_analysis 6. Analisis & Interpretasi Data protein_analysis->data_analysis gene_expression->data_analysis functional_assay->data_analysis conclusion Kesimpulan data_analysis->conclusion

Keterangan: Alur kerja eksperimental standar untuk mengkarakterisasi efek seluler this compound.

Troubleshooting_Logic issue Masalah: Hasil Tidak Dapat Direproduksi check_compound Periksa Stabilitas & Kelarutan Senyawa issue->check_compound Senyawa? check_protocol Tinjau Konsistensi Protokol issue->check_protocol Protokol? check_reagents Verifikasi Reagen (Sel, Antibodi) issue->check_reagents Reagen? solution_compound Solusi: - Buat larutan stok baru - Lindungi dari cahaya - Verifikasi kelarutan dalam media check_compound->solution_compound solution_protocol Solusi: - Gunakan konsentrasi DMSO yang konsisten - Standarisasi waktu inkubasi check_protocol->solution_protocol solution_reagents Solusi: - Uji miko plasma sel - Validasi spesifisitas antibodi check_reagents->solution_reagents

Keterangan: Diagram alur pemecahan masalah untuk mengatasi masalah umum reproduktifitas dalam eksperimen this compound.

Validation & Comparative

Melliferone and Moronic Acid: A Comparative Analysis of Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HIV activities of two natural triterpenoids, melliferone and moronic acid. This analysis is based on available experimental data to inform future research and development efforts in the pursuit of novel antiretroviral agents.

This compound and moronic acid, both triterpenoids isolated from Brazilian propolis, have demonstrated notable activity against the Human Immunodeficiency Virus (HIV).[1][2] This guide synthesizes the current understanding of their antiviral efficacy, mechanisms of action, and the experimental basis for these findings.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the key quantitative data on the anti-HIV activity of this compound and moronic acid.

CompoundVirus StrainCell LineEC₅₀IC₅₀Therapeutic Index (TI)Reference
This compound HIV-1H9 Lymphocytes-0.205 µg/mL-[3]
Moronic Acid HIV-1H9 Lymphocytes<0.1 µg/mL18.6 µg/mL>186[1][4]
Moronic Acid Derivative (Compound 20) HIV-1 NL4-3MT-40.0085 µM>5 µM>588[5]
Moronic Acid Derivative (Compound 20) PI-R (Protease Inhibitor-Resistant)MT-40.021 µM>5 µM>238[5]
Moronic Acid Derivative (Compound 20) FHR-2 (Maturation Inhibitor-Resistant)MT-40.13 µM>5 µM>38[5]

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits 50% of viral replication. IC₅₀ (50% inhibitory concentration): The concentration of the compound that is cytotoxic to 50% of the cells. Therapeutic Index (TI): The ratio of IC₅₀ to EC₅₀, indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.

Mechanism of Action: Targeting HIV Maturation

Current research strongly indicates that moronic acid and its derivatives exert their anti-HIV effect by acting as maturation inhibitors .[5] This mechanism targets the late stages of the viral replication cycle, specifically the processing of the Gag polyprotein.

The HIV Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several structural proteins, including the capsid (CA) and spacer peptide 1 (SP1). This cleavage is essential for the formation of a mature, infectious viral core. Maturation inhibitors, such as derivatives of moronic acid, bind to the Gag polyprotein and block the cleavage at the CA-SP1 junction.[6][7] This disruption results in the production of immature, non-infectious virus particles.[5][8] While the precise mechanism for this compound has not been as extensively studied, its structural similarity to moronic acid suggests it may act through a similar pathway.

The following diagram illustrates the HIV Gag processing pathway and the point of inhibition by maturation inhibitors.

HIV_Maturation_Pathway Gag_Polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Protease_Cleavage Protease-mediated Cleavage Immature_Virion->Protease_Cleavage CA_SP1 CA-SP1 Intermediate Protease_Cleavage->CA_SP1 Initial Cleavage Mature_Proteins Mature Structural Proteins (MA, CA, NC, etc.) CA_SP1->Mature_Proteins Final Cleavage Non_Infectious_Virion Non-infectious Virion CA_SP1->Non_Infectious_Virion Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Core Condensation Moronic_Acid Moronic Acid (Maturation Inhibitor) Moronic_Acid->CA_SP1 Inhibits Cleavage

Figure 1. HIV Gag processing and maturation inhibition.

Experimental Protocols

The anti-HIV activity of this compound and moronic acid was primarily assessed using cell-based assays with the human T-lymphocyte cell lines H9 and MT-4. A common method to quantify viral replication is the p24 antigen capture ELISA.

General Workflow for Anti-HIV p24 Antigen Assay

The following diagram outlines a typical workflow for determining the anti-HIV efficacy of a compound using a p24 antigen assay.

p24_Assay_Workflow Start Start Cell_Culture Culture H9 or MT-4 cells Start->Cell_Culture Compound_Addition Add serial dilutions of This compound or Moronic Acid Cell_Culture->Compound_Addition HIV_Infection Infect cells with HIV-1 Compound_Addition->HIV_Infection Incubation Incubate for several days HIV_Infection->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection p24_ELISA Perform p24 Antigen Capture ELISA Supernatant_Collection->p24_ELISA Data_Analysis Analyze p24 levels to determine EC₅₀ p24_ELISA->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for p24 antigen-based anti-HIV assay.

Detailed Steps for p24 Antigen Capture ELISA:
  • Plate Coating: 96-well microtiter plates are coated with a capture antibody specific for the HIV-1 p24 antigen.

  • Sample Addition: Cell culture supernatants, along with positive and negative controls, are added to the wells. The virus is lysed to release the p24 antigen.

  • Incubation: The plate is incubated to allow the capture antibody to bind to the p24 antigen present in the samples.

  • Washing: The plate is washed to remove any unbound materials.

  • Detector Antibody: A second, biotin-conjugated anti-p24 antibody is added, which binds to a different epitope on the captured p24 antigen.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detector antibody.

  • Substrate Addition: A chromogenic substrate is added. The enzyme converts the substrate, resulting in a color change proportional to the amount of p24 antigen present.

  • Measurement: The absorbance of each well is read using a spectrophotometer, and the concentration of p24 is calculated based on a standard curve.

Conclusion

Both this compound and moronic acid represent promising natural compounds for the development of new anti-HIV therapies. Moronic acid, in particular, has been more extensively studied, with its derivatives showing potent activity against wild-type and drug-resistant HIV-1 strains through the mechanism of maturation inhibition. While this compound also exhibits anti-HIV activity, further research is needed to fully elucidate its specific mechanism of action and to optimize its antiviral efficacy. The data presented in this guide provides a foundation for researchers to compare these two compounds and to inform the design of future studies aimed at developing novel antiretroviral drugs.

References

A Comparative Analysis of Melliferone and Other Anti-HIV Triterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HIV triterpenoid Melliferone with other notable alternatives. The following sections detail the anti-HIV activity, cytotoxicity, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Triterpenoids, a class of naturally occurring compounds, have garnered significant attention in the search for novel anti-HIV agents due to their diverse structures and wide range of biological activities.[1] This guide focuses on this compound, a triterpenoid isolated from Brazilian propolis, and compares its anti-HIV profile with other well-characterized triterpenoids.[2][3][4]

Quantitative Comparison of Anti-HIV Activity

The anti-HIV efficacy of this compound and its co-isolated triterpenoids was evaluated in H9 lymphocytes. The following table summarizes the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and the therapeutic index (TI), providing a direct comparison of their potency and safety margins.

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound No suppression0.205No suppression
Moronic acid <0.118.6>186
Anwuweizonic acid No suppression2.14No suppression
Betulonic acid 0.221.88
Zidovudine (AZT) 0.002500250,000
  • EC50: The concentration of the compound that inhibits viral replication in H9 cells by 50%.[2]

  • IC50: The concentration of the compound that is cytotoxic to 50% of H9 cells.[2]

  • Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the compound's safety margin.[2]

Mechanisms of Action: A Diverse Landscape

Anti-HIV triterpenoids exhibit a variety of mechanisms, targeting different stages of the HIV life cycle. While the specific mechanism of this compound has not been fully elucidated, other triterpenoids offer insights into potential pathways.

A significant class of anti-HIV triterpenoids, including derivatives of betulinic acid like Bevirimat and the second-generation inhibitor BMS-955176, function as maturation inhibitors .[5][6] These compounds specifically target the final step of Gag polyprotein processing, preventing the cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1). This disruption leads to the formation of immature, non-infectious virus particles.[7][8][9][10]

The pathway below illustrates the mechanism of HIV maturation inhibitors.

HIV_Maturation_Inhibition cluster_virion Immature Virion cluster_inhibitor Mechanism of Action Gag_polyprotein Gag Polyprotein HIV_protease HIV Protease Gag_polyprotein->HIV_protease Cleavage CA_SP1 CA-SP1 (p25) HIV_protease->CA_SP1 Processes Mature_CA Mature Capsid (p24) CA_SP1->Mature_CA Final Cleavage SP1 SP1 Non_infectious_Virion Non_infectious_Virion CA_SP1->Non_infectious_Virion Leads to Infectious_Virion Infectious_Virion Mature_CA->Infectious_Virion Forms Conical Core Maturation_Inhibitor Maturation Inhibitor (e.g., Bevirimat, BMS-955176) Maturation_Inhibitor->CA_SP1 Inhibits Cleavage

HIV Maturation Inhibition Pathway

Other triterpenoids, such as those derived from oleanolic acid, have been shown to act as entry inhibitors , preventing the virus from fusing with the host cell membrane.[11] Some triterpenoids also exhibit inhibitory effects on key viral enzymes like reverse transcriptase and protease .[12][13] Prostratin, a non-tumor-promoting phorbol ester, activates protein kinase C (PKC), which can inhibit HIV replication and reactivate latent HIV, making it a candidate for "shock and kill" strategies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-HIV triterpenoids.

Anti-HIV Activity Assay in H9 Lymphocytes (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to protect T-lymphocytes from the cytopathic effects of HIV infection.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 viral stock

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture H9 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete RPMI-1640 medium.

  • Infection and Treatment:

    • In a 96-well plate, add 100 µL of H9 cells (at a concentration of 2 x 105 cells/mL) to each well.

    • Add 50 µL of the diluted test compounds to the respective wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.

    • Add 50 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to the wells containing cells and compounds. Add 50 µL of medium to the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the EC50 (concentration protecting 50% of cells from viral cytopathic effect) and IC50 (concentration causing 50% cytotoxicity in uninfected cells) from dose-response curves.

HIV-1 p24 Antigen Production Assay (ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a measure of viral replication.

Materials:

  • Supernatants from anti-HIV activity assay

  • HIV-1 p24 antigen ELISA kit (commercial or in-house)

  • Microplate reader

Procedure:

  • Sample Collection: At the end of the anti-HIV activity assay incubation period, centrifuge the 96-well plates and collect the cell-free supernatants.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the p24 antigen ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for p24.

      • Adding the collected supernatants and standards to the wells.

      • Incubating to allow p24 antigen to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating to allow the detection antibody to bind to the captured p24.

      • Washing the plate again.

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the p24 standards.

    • Determine the concentration of p24 in each supernatant sample from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control.

    • Determine the EC50 from the dose-response curve.

Syncytium Formation Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, which results in the formation of large, multinucleated cells called syncytia.

Materials:

  • Chronically HIV-1 infected cell line (e.g., H9/IIIB)

  • Uninfected CD4+ T-cell line (e.g., CEM-SS)

  • Complete RPMI-1640 medium

  • Test compounds

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Cell Preparation: Culture both infected and uninfected cell lines separately.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Co-culture and Treatment:

    • In a 96-well plate, mix the infected and uninfected cells at a 1:1 ratio (e.g., 5 x 104 cells of each per well) in a total volume of 100 µL.

    • Add 100 µL of the diluted test compounds to the co-culture. Include wells with no compound as a positive control for syncytia formation and wells with only uninfected cells as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Quantification:

    • Examine the plates under an inverted microscope.

    • Count the number of syncytia (defined as cells containing at least four nuclei) in several representative fields for each well.

  • Data Analysis:

    • Calculate the average number of syncytia per field for each compound concentration.

    • Determine the percentage of inhibition of syncytium formation compared to the positive control.

    • Determine the EC50 from the dose-response curve.

Experimental Workflow for Screening Anti-HIV Triterpenoids

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anti-HIV triterpenoids.

Anti_HIV_Triterpenoid_Screening_Workflow Start Start: Natural Product Source (e.g., Propolis) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Triterpenoids (e.g., this compound) Extraction->Isolation Primary_Screening Primary Anti-HIV Screening (Cytopathic Effect Inhibition Assay) Isolation->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on H9 cells) Isolation->Cytotoxicity_Assay Data_Analysis_1 Calculate EC50, IC50, and TI Primary_Screening->Data_Analysis_1 Cytotoxicity_Assay->Data_Analysis_1 Secondary_Screening Secondary Mechanistic Assays Data_Analysis_1->Secondary_Screening Active & Non-toxic Compounds p24_Assay p24 Antigen Production Assay Secondary_Screening->p24_Assay Syncytium_Assay Syncytium Formation Assay Secondary_Screening->Syncytium_Assay Enzyme_Assays Enzymatic Assays (RT, Protease, Integrase) Secondary_Screening->Enzyme_Assays Data_Analysis_2 Elucidate Mechanism of Action p24_Assay->Data_Analysis_2 Syncytium_Assay->Data_Analysis_2 Enzyme_Assays->Data_Analysis_2 Lead_Identification Lead Compound Identification Data_Analysis_2->Lead_Identification

Workflow for Screening Anti-HIV Triterpenoids

Conclusion

The comparative analysis reveals that while this compound itself did not demonstrate suppressive activity in the initial screen, its co-isolate, moronic acid, exhibited potent anti-HIV activity with a high therapeutic index.[2][3][4] This highlights the rich chemical diversity within natural sources like propolis and the potential for discovering novel anti-HIV scaffolds. The varied mechanisms of action among different triterpenoids, from maturation and entry inhibition to enzymatic targeting, underscore the importance of this class of compounds in the development of new antiretroviral therapies. Further investigation into the structure-activity relationships of this compound and related compounds may yet unveil their potential as anti-HIV agents. The provided experimental protocols offer a standardized framework for the continued evaluation of these promising natural products.

References

validating the anti-HIV activity of Melliferone in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-HIV activity of Melliferone, a novel triterpenoid isolated from Brazilian propolis. Due to the limited publicly available data on this compound, this document summarizes the findings from the primary study that identified this compound and contextualizes its potential by comparing it with co-isolated compounds. This guide also details relevant experimental protocols and outlines a general workflow for the validation of natural products as potential anti-HIV agents.

Executive Summary

This compound, a triterpenoid identified by Ito et al. in 2001, has been tested for its anti-HIV activity in H9 lymphocytes. While the specific quantitative data for this compound's activity (EC50, IC50, and CC50) are not detailed in available abstracts, the foundational study provides a basis for its further investigation. This guide presents the anti-HIV activity of compounds isolated alongside this compound, details the experimental methodologies for assessing anti-HIV efficacy and cytotoxicity, and provides a workflow for the screening of natural products. A significant data gap exists regarding this compound's activity in diverse cell lines and its mechanism of action, highlighting critical areas for future research.

Comparative Anti-HIV Activity

The primary study on this compound by Ito et al. (2001) evaluated its anti-HIV activity alongside other isolated compounds from Brazilian propolis in the H9 lymphocyte cell line. While specific data for this compound is not available in the abstract, the activity of the other compounds provides a valuable benchmark.[1][2][3]

Table 1: Anti-HIV Activity of Triterpenoids and Aromatic Compounds from Brazilian Propolis in H9 Lymphocytes [1][2][3]

CompoundTypeEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound TriterpenoidData not availableData not availableData not available
Moronic acidTriterpenoid<0.1>18.6>186
Anwuweizonic acidTriterpenoid>20>20<1
Betulonic acidTriterpenoid1.9>20>10.5
4-hydroxy-3-methoxy-propiophenoneAromatic>20>20<1
4-hydroxy-3-methoxy-benzaldehydeAromatic>20>20<1
3-(3,4-dimethoxyphenyl)-2-propenalAromatic3.5>20>5.7
12-acetoxytremetoneAromatic>20>20<1
Zidovudine (AZT)Nucleoside Analog0.001>100>100,000

EC50: 50% effective concentration for inhibiting HIV replication. IC50: 50% inhibitory concentration of cell growth (cytotoxicity). TI: Therapeutic Index (IC50/EC50).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols used in the foundational study of this compound and a standard cytotoxicity assay.

Anti-HIV Assay in H9 Lymphocytes (As per Ito et al., 2001)[1][2]

This assay quantifies the inhibitory effect of a compound on HIV-1 replication in a T-cell line.

  • Cell Line Maintenance: H9 lymphocytes are maintained in a continuous culture with RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and L-glutamine at 37°C in a 5% CO2 incubator. Cells in the log phase of growth are used for the assay.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to final screening concentrations (e.g., 100, 20, 4, and 0.8 µg/mL).

  • Virus Infection: An aliquot of H9 cells is infected with the HIV-1IIIB isolate. Another aliquot is mock-infected with the culture medium to serve as a control for cytotoxicity measurements.

  • Incubation: The virus- and mock-infected cells are incubated for a set period to allow for viral entry and replication.

  • p24 Antigen Quantification: The level of HIV-1 replication is determined by measuring the concentration of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 is calculated as the compound concentration that inhibits p24 production by 50% compared to the virus control without the compound.

General Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., H9, MT-4, CEM) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that is relevant to the anti-HIV assay (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 (or IC50 for cytotoxicity) is calculated as the compound concentration that reduces the absorbance by 50% compared to the "cells only" control.

Mandatory Visualizations

General Workflow for Screening Natural Products for Anti-HIV Activity

The following diagram illustrates a typical workflow for the discovery and initial validation of anti-HIV compounds from natural sources.

G cluster_0 Discovery Phase cluster_1 In Vitro Validation Phase Natural_Source Natural Source (e.g., Propolis) Extraction Extraction Natural_Source->Extraction Fractionation Fractionation & Isolation Extraction->Fractionation Compound_Identification Compound Identification (e.g., this compound) Fractionation->Compound_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 Compound_Identification->Cytotoxicity_Assay Anti_HIV_Screening Primary Anti-HIV Screening (e.g., p24 Assay in H9 cells) Determine EC50 Compound_Identification->Anti_HIV_Screening Therapeutic_Index Calculate Therapeutic Index (TI = CC50 / EC50) Cytotoxicity_Assay->Therapeutic_Index Anti_HIV_Screening->Therapeutic_Index Activity_in_Diverse_Cells Validate in Different Cell Lines (e.g., TZM-bl, PBMCs) Therapeutic_Index->Activity_in_Diverse_Cells Mechanism_of_Action Mechanism of Action Studies (e.g., Entry, RT, Integrase Inhibition) Activity_in_Diverse_Cells->Mechanism_of_Action

Caption: General workflow for anti-HIV drug discovery from natural products.

Gaps in Current Knowledge and Future Directions

The current body of research on this compound's anti-HIV activity is limited to the initial findings in H9 lymphocytes. To establish its potential as a viable anti-HIV drug candidate, further research is imperative in the following areas:

  • Validation in a Broader Range of Cell Lines: The anti-HIV activity of a compound can vary significantly between different cell types. It is crucial to evaluate this compound's efficacy in other relevant cell lines, including:

    • TZM-bl cells: A genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-luciferase reporter gene, allowing for a quantitative measure of HIV-1 entry and replication.

    • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV infection.

    • Macrophage cell lines (e.g., U937): To assess activity against HIV in myeloid lineage cells, which are also important viral reservoirs.

  • Elucidation of the Mechanism of Action: Understanding how this compound inhibits HIV is critical for its development. Mechanistic studies should investigate its effect on various stages of the HIV life cycle, including:

    • Viral entry: Inhibition of HIV binding to CD4 and co-receptors (CCR5/CXCR4).

    • Reverse transcription: Inhibition of the reverse transcriptase enzyme.

    • Integration: Inhibition of the integrase enzyme.

    • Protease activity: Inhibition of the HIV protease enzyme.

Due to the lack of data on this compound's mechanism of action, a signaling pathway diagram cannot be generated at this time.

Conclusion

This compound represents a novel triterpenoid with potential anti-HIV activity. The foundational research provides a compelling starting point for a more comprehensive evaluation. However, to validate its therapeutic potential, it is essential to determine its efficacy and cytotoxicity in a variety of relevant cell lines and to elucidate its mechanism of action against HIV. The experimental protocols and workflow outlined in this guide provide a framework for conducting such validation studies. Further research will be instrumental in determining if this compound can be developed into a new and effective agent in the fight against HIV/AIDS.

References

Melliferone structure-activity relationship analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of melliferone, a triterpenoid isolated from Brazilian propolis, reveals insights into its biological activity, particularly as an anti-HIV agent. This guide provides a comparative analysis of this compound and its related compounds, detailing experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-HIV Activity

This compound was isolated alongside other triterpenoids and aromatic compounds from a methanolic extract of Brazilian propolis.[1][2] While the crude extract showed significant anti-HIV activity, subsequent testing of the isolated compounds revealed that moronic acid was the most potent component.[1][2][3]

The following table summarizes the anti-HIV activity of this compound and other compounds isolated from the same Brazilian propolis source, tested in H9 lymphocytes.[1]

CompoundStructureEC₅₀ (µg/mL)IC₅₀ (µg/mL)Therapeutic Index (TI)
This compound 3-oxoolean-11-en-13β,28-olide> 4.0> 100< 25
Moronic Acid 3-oxoolean-18-en-28-oic acid< 0.1> 18.6> 186
Anwuweizonic Acid Not suppressive
Betulonic Acid Weak suppression
3β-alcohol derivative of Moronic Acid (9) Decreased activity
3β-(3',3'-dimethylsuccinyl) ester of Moronic Acid (10) 1.018.118.1
Crude Methanolic Extract < 0.10> 17.1> 171

Structure-Activity Relationship Insights

The comparison between this compound and moronic acid provides critical insights into the structural requirements for anti-HIV activity in this class of triterpenoids.

  • The C-3 Position: this compound possesses a 3-keto group, whereas the highly active moronic acid has a 3-oxo group which is part of a carboxylic acid function in its natural form.[1] Modification of the 3-position of moronic acid, such as reduction to a 3β-alcohol or esterification, led to a decrease in anti-HIV activity.[1] Specifically, the 3β-(3',3'-dimethylsuccinyl) ester of moronic acid showed a 10-fold drop in potency compared to the parent compound.[1] This suggests that the 3-keto functionality, as seen in this compound, is not optimal for activity and that modifications at this position are critical.

  • The Oleanane Skeleton: Both this compound and moronic acid share a similar pentacyclic triterpene core. However, the potent activity of moronic acid suggests that the specific arrangement of functional groups on this scaffold is crucial for its anti-HIV effect.[1][2]

Experimental Protocols

Anti-HIV Assay in H9 Lymphocytes

The anti-HIV activity of the isolated compounds was evaluated in acutely infected H9 lymphocytes.[1]

  • Cell Culture: H9 cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Infection: H9 cells were infected with HIV-1 (HTLV-IIIB) at a multiplicity of infection (MOI) of 0.1.

  • Compound Treatment: Various concentrations of the test compounds were added to the infected cells.

  • Assay Endpoint: After 4 days of incubation, the supernatant was collected and analyzed for p24 antigen levels using an enzyme-linked immunosorbent assay (ELISA) to quantify viral replication.

  • Cytotoxicity Assay: The cytotoxicity of the compounds was determined in uninfected H9 cells using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to measure cell viability.

  • Data Analysis: The 50% effective concentration (EC₅₀) was calculated as the concentration of the compound that inhibited HIV-1 replication by 50%. The 50% inhibitory concentration (IC₅₀) was calculated as the concentration that reduced the viability of uninfected cells by 50%. The therapeutic index (TI) was determined as the ratio of IC₅₀ to EC₅₀.

Visualizing the Research Workflow and Structural Relationships

To better understand the process and the molecular comparisons, the following diagrams are provided.

G cluster_0 Isolation and Initial Screening cluster_1 Biological Evaluation Propolis Brazilian Propolis MethanolExtract Methanolic Extract Propolis->MethanolExtract Extraction Chromatography Silica Gel Chromatography MethanolExtract->Chromatography Fractionation Fractions Chloroform Fraction Chromatography->Fractions Elution Compounds Isolated Compounds: This compound, Moronic Acid, etc. Fractions->Compounds Isolation AntiHIVAssay Anti-HIV Assay (H9 Lymphocytes) Compounds->AntiHIVAssay CytotoxicityAssay Cytotoxicity Assay (XTT) Compounds->CytotoxicityAssay SAR Structure-Activity Relationship Analysis AntiHIVAssay->SAR CytotoxicityAssay->SAR

Caption: Workflow for the isolation and biological evaluation of this compound.

Caption: Structural comparison of this compound and Moronic Acid.

References

A Tale of Two Antivirals: Zidovudine's Established Role Contrasts with Melliferone's Unexplored Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral research, a stark contrast exists between the well-established therapeutic agent Zidovudine (AZT) and the novel natural compound Melliferone. While Zidovudine has a long history as a cornerstone of HIV therapy, with extensive clinical data supporting its use, this compound remains a compound of preliminary scientific interest with limited research into its therapeutic applications. This guide provides a detailed comparison based on the currently available scientific literature, highlighting the significant disparity in the depth of knowledge for each.

Overview of Zidovudine and this compound

Zidovudine, also known as azidothymidine (AZT), was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1] It is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has been extensively studied in numerous clinical trials.[2][3][4] In contrast, this compound is a novel triterpenoid isolated from Brazilian propolis.[5][6][7] Its anti-HIV activity has been demonstrated in a single preclinical study, and as such, its broader efficacy and safety profile in humans remains unknown.[5][7]

Quantitative Data on Anti-HIV Activity

A direct quantitative comparison of the anti-HIV activity of this compound and Zidovudine is challenging due to the limited data on this compound. The available preclinical data for this compound and a representative preclinical study for Zidovudine are presented below.

CompoundCell LineEC50 (µg/mL)Therapeutic Index (TI)Reference
This compound H9 lymphocytesNot explicitly stated for this compound, but a related compound, Moronic Acid, showed <0.1>186 (for Moronic Acid)[5][7]
Zidovudine (AZT) MT4 cells~0.0014 (converted from 0.0052 µM)>47,000[8]
Zidovudine (AZT) H9 cellsNot explicitly stated, but reported to be less potent than in MT4 cellsNot specified[8]

Note: The EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. The Therapeutic Index is a ratio that compares the toxic concentration of a drug to the concentration that produces the therapeutic effect. A higher TI is preferable. The data for this compound is indirect and based on a related compound from the same study.

Mechanism of Action

Zidovudine:

Zidovudine is a synthetic thymidine analog.[1][9] Its antiviral activity is dependent on its conversion within the host cell into its active triphosphate form. This active metabolite then inhibits the HIV-1 reverse transcriptase (RT) enzyme. It achieves this in two ways: by competing with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain, and by acting as a chain terminator once incorporated, as it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form.[1][9][10] This effectively halts the synthesis of viral DNA.[10]

Zidovudine_Mechanism cluster_cell Host Cell cluster_virus HIV Replication ZDV Zidovudine (AZT) ZDV_MP AZT Monophosphate ZDV->ZDV_MP Cellular Kinases ZDV_DP AZT Diphosphate ZDV_MP->ZDV_DP Cellular Kinases ZDV_TP AZT Triphosphate (Active Form) ZDV_DP->ZDV_TP Cellular Kinases Viral_DNA Viral DNA Synthesis ZDV_TP->Viral_DNA Inhibits & Chain Terminates Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (Integrated DNA) Viral_DNA->Provirus Integration RT Reverse Transcriptase

Caption: Zidovudine's mechanism of action within a host cell.

This compound:

The precise mechanism of action for this compound has not been elucidated. The initial study that identified its anti-HIV activity did not investigate how it inhibits viral replication.[5][7] Further research is required to determine its molecular target and mechanism.

Experimental Protocols

Due to the extensive history of Zidovudine, a vast number of experimental protocols exist. In contrast, the protocol for assessing this compound's anti-HIV activity is limited to the single published study.

Zidovudine - Representative Anti-HIV Assay (In Vitro):

A common method to determine the in vitro anti-HIV activity of a compound like Zidovudine involves the following steps:

  • Cell Culture: Human T-cell lines that are susceptible to HIV infection (e.g., MT-4, H9, or peripheral blood mononuclear cells) are cultured under standard laboratory conditions.

  • Viral Infection: The cells are infected with a known quantity of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with various concentrations of Zidovudine. A control group of infected cells receives no treatment.

  • Incubation: The treated and untreated cells are incubated for a period of several days to allow for viral replication.

  • Assessment of Viral Replication: The extent of HIV replication is measured by quantifying a viral protein, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of Zidovudine that inhibits viral replication by 50% (EC50) is calculated. Cell viability is also assessed to determine the drug's cytotoxicity and calculate the therapeutic index.

Experimental_Workflow A 1. Culture Susceptible T-Cells B 2. Infect Cells with HIV-1 A->B C 3. Treat with Serial Dilutions of Drug B->C D 4. Incubate for Several Days C->D E 5. Measure Viral Replication (p24 ELISA) D->E F 6. Calculate EC50 & Cytotoxicity E->F

Caption: A generalized workflow for in vitro anti-HIV drug testing.

This compound - Isolation and Anti-HIV Activity Assay:

The protocol described for this compound involved its isolation from Brazilian propolis followed by an anti-HIV assay in H9 lymphocytes.

  • Extraction and Isolation: this compound was obtained from the methanol extract of propolis through repeated silica gel chromatography.[5][6]

  • Structural Elucidation: The chemical structure of this compound was determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

  • Anti-HIV Assay: The anti-HIV activity of the isolated compounds was tested in H9 lymphocytes.[5][7] While the specific details of the assay are not exhaustively described in the abstract, it is mentioned that the EC50 and therapeutic index were determined, suggesting a method similar to the one described for Zidovudine.[7]

Clinical Evidence

Zidovudine:

Zidovudine has undergone extensive clinical evaluation through numerous Phase I, II, and III clinical trials.[2] These trials have established its efficacy in reducing HIV-related morbidity and mortality, both as a monotherapy in the early days of the AIDS epidemic and, more effectively, as part of combination antiretroviral therapy (cART).[11] Clinical studies have also thoroughly characterized its pharmacokinetic profile and safety, including common side effects like nausea, headaches, and more serious toxicities such as anemia and neutropenia.[1][4][11]

This compound:

There are no published clinical trials for this compound. Its development appears not to have progressed beyond initial in vitro screening.

Conclusion

The comparison between Zidovudine and this compound highlights the vast gap between a clinically established drug and a novel natural product with preliminary antiviral activity. Zidovudine's journey from its initial description in 1964 to becoming the first approved HIV treatment in 1987 is a testament to rigorous scientific and clinical investigation.[1] this compound, while showing initial promise in a laboratory setting, would require substantial further research, including mechanism of action studies, preclinical animal testing, and comprehensive toxicology assessments, before it could ever be considered for clinical development. For researchers and drug development professionals, the story of these two compounds underscores the long and complex path from the discovery of an active compound to its approval as a safe and effective therapeutic agent.

References

Cross-Validation of Melliferone's Antiviral Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Melliferone, a novel triterpenoid, with other relevant compounds. The data presented is based on available in vitro studies, offering a quantitative and methodological overview for researchers in virology and drug development.

Comparative Antiviral Activity Against HIV-1

The primary antiviral data for this compound originates from a study by Ito et al. (2001), which investigated the anti-HIV activity of compounds isolated from Brazilian propolis. The study utilized the H9 human T-cell line, a common model for HIV-1 research. The efficacy of this compound was compared with other isolated triterpenoids and the standard antiretroviral drug, Zidovudine (AZT).

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound 0.817.121.4
Moronic Acid<0.1>18.6>186
Anwuweizonic Acid>20>20<1
Betulonic Acid1.814.58.1
Zidovudine (AZT)0.004>100>25,000

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. IC50 (50% Inhibitory Concentration): The concentration of the compound that causes 50% cytotoxicity to the host cells. Therapeutic Index (TI): The ratio of IC50 to EC50, indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.

Experimental Protocols

The following is a representative protocol for determining the anti-HIV-1 activity of a compound in H9 lymphocytes, based on standard methodologies.

In Vitro Anti-HIV-1 Assay in H9 Lymphocytes

1. Cell Culture and Maintenance:

  • Human T-lymphocyte H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured at 37°C in a humidified atmosphere with 5% CO2 and subcultured every 3-4 days to maintain logarithmic growth.

2. Virus Stock Preparation:

  • A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared by infecting H9 cells. The virus-containing supernatant is harvested when reverse transcriptase activity peaks, filtered through a 0.45 µm filter, and stored at -80°C.

  • The 50% tissue culture infectious dose (TCID50) of the virus stock is determined by endpoint dilution in H9 cells.

3. Antiviral Activity Assay:

  • H9 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) and then diluted in culture medium to various concentrations.

  • The cells are treated with the compound dilutions and subsequently infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • Control wells include uninfected cells (cell control), infected untreated cells (virus control), and cells treated with a reference drug (e.g., AZT).

4. Quantification of Viral Replication (p24 Antigen ELISA):

  • After 4-5 days of incubation, the cell culture supernatant is collected.

  • The concentration of HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read at 450 nm using a microplate reader.

5. Cytotoxicity Assay:

  • To determine the IC50, uninfected H9 cells are incubated with the same concentrations of the test compound as in the antiviral assay.

  • Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

6. Data Analysis:

  • The EC50 is calculated as the compound concentration that reduces the p24 antigen level by 50% compared to the virus control.

  • The IC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the cell control.

  • The Therapeutic Index (TI) is calculated as the ratio of IC50 to EC50.

Visualizing the Process and Potential Mechanisms

To better understand the experimental workflow and the potential antiviral mechanisms of this compound and related triterpenoids, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis H9_cells H9 Cell Culture Infection Infection of H9 Cells with HIV-1 + Compound Treatment H9_cells->Infection HIV1_stock HIV-1 Stock Preparation HIV1_stock->Infection Compound_prep Compound Dilution Compound_prep->Infection Incubation Incubation (4-5 days) Infection->Incubation p24_ELISA p24 Antigen ELISA Incubation->p24_ELISA Cytotoxicity Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Data_analysis Data Analysis (EC50, IC50, TI) p24_ELISA->Data_analysis Cytotoxicity->Data_analysis

Caption: Experimental workflow for in vitro anti-HIV-1 testing.

While the specific signaling pathway inhibited by this compound has not been elucidated, the antiviral mechanisms of related pentacyclic triterpenoids often involve the disruption of early events in the viral life cycle.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_inhibitor Potential Inhibition by Triterpenoids HIV HIV-1 Virion Attachment Attachment to CD4 Receptor HIV->Attachment Fusion Membrane Fusion & Entry Attachment->Fusion RT Reverse Transcription Fusion->RT Integration Integration into Host DNA RT->Integration Replication Viral Replication Integration->Replication Assembly Assembly & Budding Replication->Assembly Inhibition Inhibition Inhibition->Fusion Blocks Entry Inhibition->RT Inhibits Reverse Transcriptase Inhibition->Replication Interferes with Replication

Caption: Potential inhibitory points of triterpenoids in the HIV-1 life cycle.

The following diagram illustrates the logical relationship in comparing the antiviral efficacy of different compounds.

Comparative_Analysis cluster_compounds Test Compounds cluster_parameters Efficacy & Safety Parameters cluster_conclusion Conclusion This compound This compound EC50 EC50 (Potency) This compound->EC50 IC50 IC50 (Toxicity) This compound->IC50 Moronic_Acid Moronic Acid Moronic_Acid->EC50 Moronic_Acid->IC50 AZT Zidovudine (AZT) AZT->EC50 AZT->IC50 TI Therapeutic Index (Selectivity) EC50->TI IC50->TI Conclusion Comparative Efficacy Ranking TI->Conclusion

Caption: Logical flow of comparative antiviral efficacy analysis.

Conclusion

The available data indicates that this compound exhibits anti-HIV-1 activity in vitro. However, when compared to another triterpenoid, Moronic Acid, isolated from the same source, this compound demonstrates lower potency and a significantly lower therapeutic index. Both natural compounds are substantially less potent than the established antiretroviral drug, Zidovudine. Further research is required to elucidate the specific mechanism of action of this compound and to explore its potential, if any, in combination therapies or against other viral targets. The provided protocols and comparative data serve as a baseline for such future investigations.

Comparative Cytotoxicity of Propolis Compounds: An Analysis of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the cytotoxicity of Melliferone versus other prominent propolis compounds cannot be provided at this time due to a significant lack of available scientific data for this compound. Extensive searches of scientific literature and databases did not yield quantitative data (such as IC50 values) or mechanistic studies regarding the cytotoxic effects of this compound on cancer cell lines. The primary research identifying this compound focused on its anti-HIV activity, with no subsequent published studies on its potential as an anti-cancer agent.

Therefore, a direct, data-driven comparison of this compound's cytotoxicity with that of other well-researched propolis compounds is not feasible.

Alternative Comparison: Cytotoxicity of Well-Characterized Propolis Compounds

While data on this compound is unavailable, a considerable body of research exists on the cytotoxic properties of other key components of propolis. This section provides a comparative overview of some of the most studied propolis compounds, including Caffeic Acid Phenethyl Ester (CAPE), Artepillin C, Galangin, and Pinocembrin.

Overview of Propolis and Its Anti-Cancer Potential

Propolis is a resinous substance produced by honeybees from plant materials. It is a complex mixture of hundreds of compounds, including polyphenols (flavonoids, phenolic acids, and their esters), terpenes, and steroids. Numerous studies have demonstrated the anti-cancer properties of propolis extracts and their isolated constituents, which can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.

Key Propolis Compounds and Their Cytotoxic Effects

A summary of the cytotoxic activity of several major propolis compounds is presented below. It is important to note that the cytotoxic efficacy of these compounds can vary significantly depending on the cancer cell line, the experimental conditions, and the specific methodologies employed.

CompoundCancer Cell Line(s)IC50 Value(s)Key Findings & Signaling Pathways
Caffeic Acid Phenethyl Ester (CAPE) MDA-MB-231 (Breast)15.83 µM (48h)Induces apoptosis and cell cycle arrest.
HCT116 (Colon)Not specifiedInhibits cell proliferation.
Artepillin C U343 (Glioblastoma)20.1 µg/mLMore cytotoxic than propolis extract.
B16F10 (Melanoma)13.0 µg/mLMore cytotoxic than propolis extract.
Galangin MCF-7 (Breast)5.47–30.43 μMCytotoxic activity is enhanced by 7-O-glucosylation.
A375P (Melanoma)
B16F10 (Melanoma)
Pinocembrin HepG2 (Liver)Not specifiedExhibits cytotoxic effects.

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

The most common method used to determine the cytotoxicity of these compounds in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the propolis compound (or a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and from this, the IC50 value is determined.

Signaling Pathways in Propolis-Induced Cytotoxicity

The cytotoxic effects of many propolis compounds are mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Ligand Binding Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Stress Signals Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Many propolis compounds, such as CAPE, have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, activating caspases, and inducing cell cycle arrest.

Conclusion

While a direct comparison involving this compound is not possible due to the absence of research data, the available literature strongly supports the anti-cancer potential of numerous other propolis compounds. Further research is warranted to investigate the cytotoxic properties of less-studied components like this compound to fully understand the therapeutic potential of propolis. Should you be interested in a more in-depth comparison of the well-researched propolis compounds mentioned above, a more detailed guide can be compiled.

A Comparative Analysis of Melliferone's Anti-HIV Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical anti-HIV data for Melliferone, a novel triterpenoid isolated from Brazilian propolis. Its performance is contrasted with established first-line antiretroviral agents to validate its therapeutic potential. All data is presented to facilitate objective comparison, supported by detailed experimental methodologies and visual workflows.

Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of this compound in comparison to several first-line antiretroviral drugs. It is important to note that the available data for this compound was generated using the H9 lymphocyte cell line. While data for comparator drugs in the same cell line is limited in publicly accessible literature, representative data from other commonly used T-cell lines (MT-2, MT-4) and peripheral blood mononuclear cells (PBMCs) are included for context. Direct head-to-head studies are warranted for a definitive comparison.

Table 1: In Vitro Anti-HIV-1 Activity

CompoundDrug ClassCell LineEC₅₀ (µg/mL)EC₅₀ (nM)Citation(s)
This compound TriterpenoidH9 0.205 ~454 [1]
Zidovudine (AZT)NRTIH9Not explicitly stated in a comparable assay-[2][3]
Lamivudine (3TC)NRTIPBMC~0.004~18[4]
Tenofovir Alafenamide (TAF)NRTIMT-2, MT-4, PBMC-5 - 7[5]
Dolutegravir (DTG)INSTIMT-4-0.71[6]
Bictegravir (BIC)INSTIMT-2-1.5[7]

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. NRTI: Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor. Molar concentration for this compound is estimated based on a molecular weight of 452.7 g/mol .

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC₅₀ / CC₅₀ (µg/mL)IC₅₀ / CC₅₀ (µM)Citation(s)
This compound H9 18.6 ~41 [1]
Zidovudine (AZT)H9Suprapharmacological doses showed effects-[2][3]
Lamivudine (3TC)-Not specified in H9-
Tenofovir Alafenamide (TAF)MT-4>4.7>4700[5]
Dolutegravir (DTG)H9-Cytotoxic effects observed[6]
Bictegravir (BIC)MT-2->10[7]

IC₅₀ (50% inhibitory concentration) or CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes 50% cell death.

Experimental Protocols

Anti-HIV-1 Activity Assay in H9 Lymphocytes (p24 Antigen ELISA)

This protocol outlines a general method for determining the anti-HIV-1 activity of a compound in H9 cells by measuring the level of the viral p24 antigen.

  • Cell Culture and Infection:

    • H9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.

    • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 2 hours.

    • A standardized amount of HIV-1 (e.g., HTLV-IIIB strain) is added to the wells.

    • The plates are incubated for 7 days.

  • p24 Antigen Quantification (ELISA):

    • After the incubation period, the cell culture supernatant is harvested.

    • The supernatant is treated with a lysis buffer to release the viral p24 antigen.

    • A commercially available HIV-1 p24 antigen ELISA kit is used for quantification.[8][9][10][11]

    • The assay is performed according to the manufacturer's instructions, which typically involves the following steps:

      • Addition of the lysed supernatant to microplate wells coated with anti-p24 antibodies.

      • Incubation to allow the p24 antigen to bind to the coated antibodies.

      • Washing to remove unbound materials.

      • Addition of a biotinylated anti-p24 antibody, followed by incubation and washing.

      • Addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by incubation and washing.

      • Addition of a TMB substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of recombinant p24 antigen.

    • The concentration of p24 in the culture supernatants is determined from the standard curve.

    • The EC₅₀ value is calculated as the concentration of the compound that reduces the p24 antigen level by 50% compared to the untreated virus-infected control.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on H9 cells.[12][13][14][15]

  • Cell Culture and Treatment:

    • H9 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

    • The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a period corresponding to the anti-HIV assay (e.g., 7 days) at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Incubation:

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is incubated overnight at 37°C.

    • The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • The absorbance of the wells containing untreated cells is considered as 100% viability.

    • The percentage of cell viability for each compound concentration is calculated relative to the untreated control.

    • The IC₅₀ or CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of this compound

This compound, as a triterpenoid, is hypothesized to inhibit a late stage of the HIV-1 replication cycle, specifically the maturation of the virus particle. This is thought to occur through the inhibition of the viral protease-mediated cleavage of the Gag polyprotein, particularly at the CA-SP1 junction.[16][17][18][19][20][21][22][23] This disruption prevents the formation of a mature, infectious viral core.

Melliferone_Mechanism cluster_virus HIV-1 Virion cluster_maturation Viral Maturation Gag Gag Polyprotein (Pr55) Gag_cleavage Gag Cleavage (CA-SP1 junction) Gag->Gag_cleavage Gag_Pol Gag-Pol Polyprotein Protease_active Active Protease Gag_Pol->Protease_active Autocatalytic cleavage Protease_inactive Inactive Protease (within Gag-Pol) Protease_active->Gag_cleavage Mediates Mature_proteins Mature Viral Proteins (CA, MA, NC) Gag_cleavage->Mature_proteins Results in Infectious_virion Infectious Virion Mature_proteins->Infectious_virion Assemble into This compound This compound This compound->Gag_cleavage Inhibits

Caption: Proposed inhibition of HIV-1 maturation by this compound.

Experimental Workflow: Anti-HIV Activity & Cytotoxicity

The following diagram illustrates the parallel workflow for determining the efficacy and toxicity of a test compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_antiviral Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay start Start: H9 Cell Culture plate_cells Plate H9 Cells (96-well plates) start->plate_cells add_compound Add Test Compound (e.g., this compound) plate_cells->add_compound infect_cells Infect with HIV-1 add_compound->infect_cells incubate_cytotox Incubate (7 days) add_compound->incubate_cytotox incubate_antiviral Incubate (7 days) infect_cells->incubate_antiviral p24_elisa p24 Antigen ELISA incubate_antiviral->p24_elisa ec50 Calculate EC₅₀ p24_elisa->ec50 mtt_assay MTT Assay incubate_cytotox->mtt_assay ic50 Calculate IC₅₀/CC₅₀ mtt_assay->ic50

Caption: Workflow for anti-HIV and cytotoxicity screening.

Conclusion

The available preclinical data indicates that this compound exhibits anti-HIV-1 activity in H9 lymphocytes with an EC₅₀ of 0.205 µg/mL.[1] Its cytotoxicity (IC₅₀ of 18.6 µg/mL) suggests a therapeutic window, though further studies are required to establish a comprehensive safety profile.[1] The proposed mechanism of action, inhibition of HIV maturation by targeting Gag processing, aligns with the activity of other known triterpenoids and represents a valuable therapeutic target.[16][19]

While the initial findings are promising, a direct comparison with first-line antiretroviral drugs is challenging due to the lack of publicly available data generated under identical experimental conditions. To rigorously validate the therapeutic potential of this compound, further in vitro studies are essential. These should include head-to-head comparisons with current standard-of-care drugs in a variety of cell lines, including primary human cells, and against a panel of drug-resistant HIV-1 strains. Such studies will provide a clearer picture of this compound's relative potency, selectivity, and potential role in future anti-HIV therapies.

References

Melliferone: A Comparative Analysis of its Efficacy Against Established HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV efficacy of Melliferone, a naturally occurring triterpenoid, with a range of established HIV inhibitors. The data presented is compiled from published scientific literature to offer an objective overview for research and drug development purposes.

Executive Summary

This compound, a triterpenoid isolated from Brazilian propolis, has been investigated for its potential anti-HIV activity. Analysis of the available data from the primary study by Ito et al. (2001) reveals that while this compound exhibits some level of activity in a cell-free assay, its efficacy in cell-based assays is limited. This guide places the efficacy of this compound in context with currently approved antiretroviral agents across all major classes, highlighting the significant difference in potency.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound compared to a selection of well-established HIV inhibitors. For ease of comparison, all concentration values have been standardized to micromolar (µM).

Table 1: Efficacy of this compound against HIV-1

CompoundClassIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI)Cell Line
This compoundTriterpenoid0.45No suppression>43.8Not determinableH9 Lymphocytes

IC50: 50% inhibitory concentration in a cell-free assay. EC50: 50% effective concentration in a cell-based assay. CC50: 50% cytotoxic concentration. TI: Therapeutic Index (CC50/EC50). Data for this compound is from Ito et al., J Nat Prod, 2001.[1]

Table 2: Comparative Efficacy of Approved HIV Inhibitors

ClassCompoundEC50 (µM)
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT)0.005 - 0.04
Lamivudine (3TC)0.06 - 1.0
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Nevirapine0.01 - 0.1
Efavirenz0.001 - 0.01
Protease Inhibitors (PIs) Lopinavir0.006 - 0.017
Ritonavir0.03 - 0.15
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir0.002 - 0.007
Dolutegravir0.0005 - 0.002
Entry Inhibitors Maraviroc (CCR5 antagonist)0.001 - 0.01
Enfuvirtide (Fusion Inhibitor)0.001 - 0.004

Note: The EC50 values for approved drugs are approximate ranges from various studies and cell types and are provided for comparative purposes.

Mechanism of Action

This compound and Triterpenoids:

The precise mechanism of action for this compound has not been definitively elucidated. However, based on its chemical structure as a triterpenoid and studies on related compounds, it is hypothesized to be an HIV maturation inhibitor .[2][3][4][5][6] Maturation is the final step in the viral lifecycle where the newly assembled viral particle becomes infectious. Maturation inhibitors typically act by preventing the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the capsid precursor (p25) to the mature capsid protein (p24).[4][5] This results in the production of non-infectious, immature virions.

Established HIV Inhibitors:

The diagram below illustrates the HIV life cycle and the points of intervention for the different classes of approved antiretroviral drugs.

HIV_Lifecycle_Inhibitors cluster_cell Host Cell cluster_inhibitors HIV Inhibitor Classes Entry 1. Binding & Fusion RT 2. Reverse Transcription Integration 3. Integration Replication 4. Replication & Transcription Assembly 5. Assembly Budding 6. Budding Maturation 7. Maturation Entry_I Entry Inhibitors (e.g., Maraviroc, Enfuvirtide) Entry_I->Entry NRTI NRTIs & NNRTIs (e.g., Zidovudine, Efavirenz) NRTI->RT INSTI Integrase Inhibitors (e.g., Raltegravir) INSTI->Integration PI Protease Inhibitors (e.g., Lopinavir) PI->Assembly MI Maturation Inhibitors (e.g., Bevirimat, this compound - hypothesized) MI->Maturation HIV HIV->Entry HIV Virion

Figure 1. HIV life cycle and targets of antiretroviral drugs.

Experimental Protocols

Anti-HIV Activity Assay for this compound (Ito et al., 2001)

The following is a summarized methodology based on the available information for the evaluation of this compound's anti-HIV activity.

Objective: To determine the cytotoxic and anti-HIV-1 activity of this compound.

Cell Line: H9 human T-lymphocyte cells.

Virus: HIV-1.

Methodology:

  • Cytotoxicity Assay (IC50 Determination):

    • H9 cells are cultured in the presence of varying concentrations of this compound.

    • Cell viability is assessed after a set incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

  • Antiviral Efficacy Assay (EC50 Determination):

    • H9 cells are infected with a standardized amount of HIV-1.

    • Immediately after infection, the cells are cultured in the presence of varying concentrations of this compound.

    • A control group of infected cells is cultured without the compound.

    • After an incubation period (e.g., 72 hours), the level of viral replication is quantified. A common method is to measure the concentration of the viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by comparing the p24 levels in treated versus untreated infected cells.

Experimental Workflow:

References

Independent Validation of Melliferone's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV biological activity of Melliferone, a novel triterpenoid, with other compounds isolated from Brazilian propolis. The data presented is based on the findings of Ito et al., 2001, published in the Journal of Natural Products.[1][2] This document summarizes the quantitative data, details the experimental protocols used for validation, and illustrates the potential signaling pathways involved in the anti-HIV activity of related compounds.

Comparative Analysis of Anti-HIV Activity

The anti-HIV activity of this compound and its co-isolated triterpenoids was evaluated against HIV-1 in H9 lymphocytes. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (IC50), and the in vitro therapeutic index (TI).

CompoundEC50 (µg/mL)aIC50 (µg/mL)bTherapeutic Index (TI)c
This compound No Suppression0.205No Suppression
Moronic Acid <0.118.6>186
Anwuweizonic Acid No Suppression2.14No Suppression
Betulonic Acid 0.221.88
Zidovudine (AZT) 0.00289500173,000

aConcentration of the agent that inhibits viral replication in H9 cells by 50%.[1][2]

bConcentration of the agent that is cytotoxic to 50% of H9 cells.[1][2]

cIn vitro Therapeutic Index, calculated as the ratio of IC50 to EC50.[1][2]

Based on this independent validation, this compound did not exhibit suppressive activity against HIV replication under the experimental conditions.[1][2] In stark contrast, Moronic Acid, another triterpenoid isolated from the same source, demonstrated significant anti-HIV activity with a high therapeutic index.[1][2][3] Betulonic acid showed weak anti-HIV activity.[1][2] Anwuweizonic acid, like this compound, showed no suppressive effect.[1][2] The potent activity of moronic acid led to its selection as a lead compound for the development of more potent anti-AIDS agents.[1][2][3]

Experimental Protocols

The anti-HIV activity was determined using a well-established in vitro assay.

Cell Line: Human T-lymphocyte cell line H9.

Virus: HIV-1

Assay Principle: The assay measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 core protein produced in infected H9 cells.

Methodology:

  • Cell Culture and Infection: H9 lymphocytes were cultured and infected with HIV-1.

  • Compound Treatment: The infected cells were treated with various concentrations of the test compounds (this compound, Moronic Acid, Anwuweizonic Acid, Betulonic Acid) and a positive control (AZT).

  • Incubation: The treated, infected cells were incubated to allow for viral replication.

  • Quantification of Viral Replication: The amount of HIV-1 p24 antigen in the cell culture supernatant was quantified using an in-house p24 antigen enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected H9 cells was determined to assess their safety profile.

Workflow for Anti-HIV Activity Screening:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis H9_cells H9 Lymphocytes Infection Infection of H9 cells with HIV-1 H9_cells->Infection Cytotoxicity Cytotoxicity Assay (Uninfected H9 cells) H9_cells->Cytotoxicity HIV1 HIV-1 Virus HIV1->Infection Compounds Test Compounds (this compound, etc.) Treatment Treatment with Test Compounds Compounds->Treatment Compounds->Cytotoxicity Infection->Treatment Incubation Incubation Treatment->Incubation p24_ELISA p24 Antigen ELISA Incubation->p24_ELISA Data_Analysis Data Analysis (EC50, IC50, TI) p24_ELISA->Data_Analysis Cytotoxicity->Data_Analysis

Workflow of the in vitro anti-HIV activity assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound was not determined due to its lack of activity, triterpenoids as a class are known to inhibit HIV replication at various stages of the viral life cycle. The potent activity of Moronic Acid suggests it likely interferes with one of these critical steps. The following diagrams illustrate the key stages of the HIV life cycle that are common targets for antiretroviral drugs and where triterpenoids may exert their effects.

1. HIV Entry and Fusion Inhibition

Some triterpenoids are known to inhibit the entry of HIV into the host cell. This can occur by preventing the virus from binding to the CD4 receptor or the co-receptors (CCR5 or CXCR4), or by blocking the fusion of the viral and cellular membranes.

G cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Lymphocyte) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Co-receptor Binding Membrane_Fusion Membrane Fusion CoReceptor->Membrane_Fusion 3. Conformational Change Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry 4. Fusion & Entry Inhibitor Entry/Fusion Inhibitor (e.g., some triterpenoids) Inhibitor->CD4 Blocks Binding Inhibitor->Membrane_Fusion Blocks Fusion

HIV entry and fusion process and potential inhibition.

2. Reverse Transcription Inhibition

After entering the host cell, HIV uses the enzyme reverse transcriptase to convert its viral RNA into DNA. Some compounds can inhibit this crucial step, preventing the integration of the viral genetic material into the host genome.

G cluster_cytoplasm Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT 1. Template Viral_DNA Viral DNA RT->Viral_DNA 2. Synthesis Inhibitor Reverse Transcriptase Inhibitor Inhibitor->RT Inhibits Enzyme

HIV reverse transcription and its inhibition.

3. HIV Maturation Inhibition

A likely mechanism of action for potent anti-HIV triterpenoids like moronic acid and the well-studied betulonic acid derivatives is the inhibition of viral maturation.[4][5] This occurs at a late stage in the viral life cycle where the viral Gag polyprotein is cleaved by the viral protease to form mature, infectious viral particles. Maturation inhibitors block this cleavage, resulting in the release of non-infectious virions.

G cluster_maturation Viral Maturation Gag Gag Polyprotein Protease HIV Protease Gag->Protease 1. Cleavage Immature Immature Virion Protease->Immature 2. Assembly Mature Mature, Infectious Virion Immature->Mature 3. Maturation Inhibitor Maturation Inhibitor (e.g., Moronic Acid Derivatives) Inhibitor->Protease Blocks Cleavage

HIV maturation process and potential inhibition.

References

A Comparative Guide to Triterpenoids from Brazilian Propolis: Unveiling Chemical Diversity and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of triterpenoids found in various types of Brazilian propolis. It aims to be an invaluable resource by summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways, thereby supporting research and development efforts in natural product-based drug discovery.

Triterpenoid Composition: A Tale of Two Propolis Types

Brazilian propolis is a complex bee product whose chemical composition is intimately linked to the local flora. While green propolis, rich in phenolic compounds like Artepillin C, has been extensively studied, other varieties of Brazilian propolis, often distinguished by their darker color, present a distinct chemical profile characterized by a high abundance of triterpenoids.[1] This guide focuses on the comparative analysis of these triterpenoid-rich propolis types against their phenolic-rich counterparts.

Dark and brown propolis samples, in particular, have been shown to contain low levels of phenolic substances but are rich in pentacyclic triterpenoids such as β-amyrin, α-amyrin, lupeol, and their acetates, as well as cycloartane-type triterpenoids.[1][2] Red propolis, while known for its isoflavonoid content, also contains triterpenic alcohols, with β-amyrin being a major component in some samples.[3]

Quantitative Comparison of Major Triterpenoids

The following table summarizes the available quantitative data on the major triterpenoids identified in different types of Brazilian propolis. It is important to note that direct comparative studies with standardized methodologies are still limited, and the data presented here is compiled from various sources.

Propolis TypeMajor Triterpenoids IdentifiedQuantitative DataReference
Brown Propolis (Piauí) Lupeol, Germanicol, β-Amyrin, Hop-22-(29)-en-3-one, LupenoneIdentified in the hexanic fraction; specific quantities not provided.[2]
Dark Propolis β-Amyrin and its acetate, Lupeol, Bauerenyl acetateHigh content reported, but specific quantification is often lacking in comparative studies.[1]
Red Propolis (Alagoas) α-Amyrin, β-Amyrin, Cycloartenol, LupeolA mixture of these triterpenic alcohols comprised 36 mg from a 300 mg fraction of the petrol ether extract. β-Amyrin was the most abundant.[3]
Green Propolis Generally low to negligible amounts of triterpenoids.Often reported as being "triterpenoid-free" or having very low concentrations.[1]

Comparative Biological Activity: The Therapeutic Potential of Triterpenoid-Rich Propolis

The distinct chemical profiles of Brazilian propolis types translate into varied biological activities. Triterpenoid-rich propolis, such as the brown and red varieties, has demonstrated significant cytotoxic and anti-inflammatory potential.

Cytotoxicity against Cancer Cell Lines

Studies have shown that brown and red Brazilian propolis extracts exhibit higher cytotoxic potential against various cancer cell lines compared to green propolis.[4] This suggests that the triterpenoid-rich composition may contribute to a more potent anti-cancer effect.

Propolis TypeCell LineIC50 (µg/mL)Reference
Brown Propolis (Paraná) OVCAR-8 (Ovarian Carcinoma)17.9[4]
HCT-116 (Colorectal Carcinoma)31.58[4]
Red Propolis (Bahia) LH-60 (Promyelocytic Leukemia)>50[4]
Green Propolis (Minas Gerais) OVCAR-8 (Ovarian Carcinoma)>50[4]
HCT-116 (Colorectal Carcinoma)>50[4]
Green Propolis Essential Oil MCF-7 (Breast Cancer)56.17 ± 8.41[5]
HeLa (Cervical Cancer)66.43 ± 0.40[5]
M059J (Glioblastoma)65.83 ± 0.79[5]

Lower IC50 values indicate higher cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory properties of propolis are well-documented. While the phenolic compounds in green propolis contribute to its anti-inflammatory effects, the triterpenoids in other varieties also play a crucial role. Both red and green propolis have been shown to impair NF-κB activity, a key regulator of inflammation.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of triterpenoids from Brazilian propolis, based on established scientific literature.

Extraction of Triterpenoids

A common method for extracting triterpenoids and other less polar compounds from propolis involves sequential extraction with solvents of increasing polarity.

  • Sample Preparation: Grind raw propolis (e.g., 50 g) into a fine powder.

  • Initial Extraction: Macerate the propolis powder with 70% ethanol (e.g., 500 mL) at room temperature for 24 hours. This initial extraction removes the more polar phenolic compounds.

  • Filtration and Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the dried ethanolic extract in water.

    • Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or petrol ether. The triterpenoids will preferentially partition into the non-polar solvent layer.

    • Separate the layers and collect the non-polar fraction.

  • Drying and Storage: Evaporate the non-polar solvent to dryness to obtain the triterpenoid-rich extract. Store at -20°C until further analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like triterpenoids.

  • Sample Derivatization: To increase the volatility of the triterpenoids, a derivatization step is often necessary. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine at 70°C for 30 minutes.

  • GC-MS System: An Agilent 7890B GC coupled with a 5977B MSD is a suitable instrument.

  • Column: A DB-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at a rate of 5°C/min, hold for 15 minutes.

  • Injector and Detector Temperatures: 280°C and 290°C, respectively.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-600.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of the target triterpenoids (e.g., lupeol, α-amyrin, β-amyrin). The concentration of each compound in the sample is determined by comparing its peak area to the calibration curve.

Analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is another valuable technique for the quantification of triterpenoids, especially for those that are not readily amenable to GC-MS.

  • HPLC System: A system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% acetic acid

    • Solvent B: Acetonitrile

    • Gradient: Start with 80% B, increase to 100% B over 20 minutes, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode-array detector set at a wavelength of 210 nm for the detection of triterpenoids.

  • Quantification: Similar to GC-MS, quantification is performed using calibration curves of authentic standards.

Signaling Pathways Modulated by Triterpenoids

The biological activities of triterpenoids are exerted through their interaction with various cellular signaling pathways. The following diagrams illustrate the known mechanisms of action for some of the key triterpenoids found in Brazilian propolis.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB (Degradation) IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Triterpenoids α-amyrin, β-amyrin Triterpenoids->IKK inhibit Triterpenoids->NFkB_nuc inhibit translocation

Caption: Anti-inflammatory action of α- and β-amyrin via NF-κB pathway inhibition.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) p_ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Triterpenoids Pentacyclic Triterpenoids (e.g., Lupeol) Triterpenoids->RAF inhibit Triterpenoids->MEK inhibit

Caption: Modulation of the MAPK/ERK pathway by pentacyclic triterpenoids.

Conclusion

The comparative study of triterpenoids from Brazilian propolis reveals a fascinating diversity in chemical composition that directly influences biological activity. Triterpenoid-rich brown and red propolis varieties present a compelling case for further investigation as sources of novel anti-cancer and anti-inflammatory agents. The methodologies and pathway analyses presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of these valuable natural products. Future research should focus on standardized quantitative analyses across a wider range of Brazilian propolis types to establish a more definitive link between specific triterpenoid profiles and their pharmacological effects.

References

Assessing the Specificity of Melliferone's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antiviral activity of Melliferone, a naturally occurring oleanane triterpenoid. Due to the limited publicly available data on this compound's broad-spectrum antiviral efficacy, this guide evaluates its known anti-HIV activity alongside a comparative analysis of structurally related and well-studied oleanane triterpenoids. This approach aims to provide a predictive framework for its potential antiviral specificity and to outline the experimental methodologies required for a comprehensive evaluation.

Quantitative Antiviral Activity Data

This compound: Documented Anti-HIV-1 Activity

The primary antiviral data for this compound comes from a study by Ito et al. (2001), which identified the compound from Brazilian propolis. The study evaluated its activity against HIV-1 in H9 lymphocytes. It is noteworthy that in the same study, a related triterpenoid, moronic acid, exhibited more potent anti-HIV activity.

Compound50% Effective Concentration (EC₅₀) (µg/mL)50% Cytotoxic Concentration (IC₅₀) (µg/mL)Therapeutic Index (TI = IC₅₀/EC₅₀)
This compound No suppression observed0.205Not applicable
Moronic Acid< 0.118.6> 186
Zidovudine (AZT)0.00289500173,000

Data sourced from Ito et al., J. Nat. Prod. 2001, 64, 10, 1278–1281.[1][2][3]

Comparative Antiviral Activity of Structurally Related Oleanane Triterpenoids

To infer the potential antiviral spectrum of this compound, the activities of other oleanane triterpenoids against a range of viruses are presented below. This comparative data suggests that compounds of this class can exhibit broad-spectrum antiviral effects.

CompoundVirusCell LineEC₅₀Reference
Oleanolic Acid Herpes Simplex Virus-1 (HSV-1)Vero6.8 µg/mL[4][5]
Herpes Simplex Virus-2 (HSV-2)Vero7.8 µg/mL[4]
Hepatitis C Virus (HCV)Huh7.5~10 µM[6][7]
Influenza A/WSN/33 (H1N1)MDCK41.2 µM (for a derivative)[4]
Moronic Acid Herpes Simplex Virus-1 (HSV-1)-3.9 µg/mL[8]
HIV-1 (NL4-3)MT-40.0085 µM (for a derivative)[9][10][11]
Betulinic Acid Herpes Simplex Virus-1 (HSV-1)-Active[12]
Herpes Simplex Virus-2 (HSV-2)-1.6 µM[13][14]
Influenza FPV/Rostock-Active[12]
ECHO 6 Virus-Active[12]
Glycyrrhizic Acid SARS-CoronavirusVero365 µM[15][16]
Influenza A2 VirusMiceProtective effect observed[17]
Herpes Simplex Virus-Active[17]
Hepatitis B Virus (HBV)-Active[17]

Proposed Mechanism of Antiviral Action

While the specific molecular targets of this compound have not been elucidated, the known mechanisms of other pentacyclic triterpenoids suggest a likely mode of action involving the modulation of key host signaling pathways critical for the inflammatory response and viral replication.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate immune response and is often hijacked by viruses to promote their replication. Many triterpenoids have been shown to inhibit this pathway. It is proposed that this compound may exert its antiviral effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-viral genes.

G cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus IKK IKK Complex Virus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Pro-viral Genes DNA->Genes transcribes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the Interferon Signaling Pathway

Interferons (IFNs) are critical cytokines in the host's antiviral defense, inducing the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. Some triterpenoids have been observed to modulate this pathway. This compound could potentially enhance the IFN response, leading to a more robust antiviral state in infected cells. Conversely, in the context of a hyperinflammatory response, it might have a dampening effect, which would also be therapeutically beneficial.

Experimental Protocols for Assessing Antiviral Specificity

To comprehensively determine the antiviral specificity of this compound, a multi-step experimental workflow is required.

Experimental Workflow

The following diagram outlines a standard workflow for evaluating the antiviral spectrum and specificity of a test compound.

G cluster_workflow Antiviral Specificity Assessment Workflow A Step 1: Cytotoxicity Assay (e.g., MTT, MTS) B Step 2: Primary Antiviral Screening (e.g., CPE Reduction Assay) A->B Determine non-toxic concentrations C Step 3: Confirmatory Assays (e.g., Plaque Reduction, Yield Reduction) B->C Identify active compounds against a panel of viruses D Step 4: Mechanism of Action Studies (e.g., Time-of-Addition, Western Blot, Luciferase Reporter Assays) C->D Quantify antiviral potency and confirm activity

References

Validating Melliferone's Molecular Target: A Comparative Guide to HIV-1 Maturation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the molecular target of Melliferone, a naturally occurring triterpenoid with promising anti-HIV activity. Based on the established mechanism of action of structurally similar compounds, it is hypothesized that this compound functions as an HIV-1 maturation inhibitor. This class of antivirals targets the final step of the viral lifecycle, specifically the processing of the Gag polyprotein, leading to the production of non-infectious, immature virions. This guide outlines the key experimental approaches to validate this hypothesis, comparing the expected outcomes for this compound with data from the well-characterized HIV maturation inhibitor, Bevirimat, and related triterpenoids.

The HIV-1 Maturation Pathway: The Target of Inhibition

The HIV-1 Gag polyprotein is a crucial structural component of the virus. During the late stages of the viral lifecycle, Gag is cleaved by the viral protease into several smaller proteins, including the capsid protein (p24). This process, known as maturation, is essential for the formation of the conical viral core and the production of infectious viral particles. A key step in this cascade is the cleavage of the p25 precursor protein (comprising the capsid and a spacer peptide, SP1) into the mature p24 capsid protein. HIV-1 maturation inhibitors act by specifically blocking this cleavage event.

HIV_Maturation_Pathway cluster_0 HIV-1 Infected Cell cluster_1 Budding Virion cluster_2 Extracellular Space Gag Gag Polyprotein (Pr55) Immature_Virion Immature Virion (Uncleaved Gag) Gag->Immature_Virion Assembly & Budding Protease HIV-1 Protease p25 p25 (CA-SP1) Immature_Virion->p25 Protease Cleavage p24 Mature Capsid (p24) p25->p24 Final Cleavage Step Noninfectious_Virion Non-infectious Virion p25->Noninfectious_Virion Blocked Maturation Mature_Virion Mature, Infectious Virion p24->Mature_Virion Core Condensation This compound This compound (Hypothesized Inhibitor) This compound->p25 Inhibition

Caption: Hypothesized mechanism of this compound as an HIV-1 maturation inhibitor.

Comparative Efficacy of HIV-1 Maturation Inhibitors

The validation of this compound as a maturation inhibitor involves comparing its antiviral potency with established compounds targeting the same mechanism. The primary metric for comparison is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.

CompoundTypeTargetEC50 (HIV-1)Cytotoxicity (IC50)Therapeutic Index (TI = IC50/EC50)Reference
This compound TriterpenoidGag Processing (Hypothesized)< 0.1 µg/mL17.1 µg/mL> 171[1][2]
Moronic Acid TriterpenoidGag Processing< 0.1 µg/mL> 18.6 µg/mL> 186[1][2]
Bevirimat Betulinic Acid DerivativeGag Processing0.0013 µM-> 10,000[3]
AZT (Zidovudine) Nucleoside Reverse Transcriptase InhibitorReverse Transcriptase0.004 µg/mL> 100 µg/mL> 25,000[1]

Experimental Protocols for Target Validation

To confirm that this compound's anti-HIV activity is due to the inhibition of Gag processing, a series of established experimental protocols should be employed.

Western Blot Analysis of Gag Processing

This assay directly visualizes the inhibition of the p25 to p24 cleavage.

Methodology:

  • Virus Production: Culture HIV-1 producing cells (e.g., HEK293T cells transfected with an HIV-1 proviral plasmid) in the presence of varying concentrations of this compound.

  • Virion Lysis: Collect the virus-containing supernatant and lyse the virions to release the proteins.

  • SDS-PAGE and Western Blotting: Separate the viral proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the HIV-1 p24 capsid protein. This antibody will also recognize the p25 precursor. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: In the presence of an effective maturation inhibitor like this compound, an accumulation of the p25 precursor and a corresponding decrease in the mature p24 protein will be observed in a dose-dependent manner.

Western_Blot_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Detection HIV_Cells HIV-1 Producing Cells Melliferone_Treatment Treat with this compound HIV_Cells->Melliferone_Treatment Virion_Lysis Virion Lysis Melliferone_Treatment->Virion_Lysis SDS_PAGE SDS-PAGE Virion_Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Probe Anti-p24 Antibody Western_Blot->Antibody_Probe Detection Chemiluminescence Antibody_Probe->Detection Result Result: Accumulation of p25 Decrease in p24 Detection->Result

Caption: Workflow for Western Blot analysis of Gag processing.

Viral Infectivity Assay

This assay determines the biological consequence of Gag processing inhibition.

Methodology:

  • Virus Production: Produce HIV-1 virions in the presence of varying concentrations of this compound as described above.

  • Infection of Target Cells: Infect target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) with the produced virions.

  • Quantification of Infection: After a set incubation period, lyse the target cells and measure the activity of the reporter gene (e.g., luciferase).

Expected Outcome: Virions produced in the presence of this compound will exhibit a dose-dependent decrease in infectivity due to their immature, non-functional state.

Electron Microscopy of Viral Particles

This technique provides a visual confirmation of the morphological changes in virions caused by maturation inhibitors.

Methodology:

  • Virus Production and Purification: Produce and purify HIV-1 virions in the presence or absence of this compound.

  • Cryo-Electron Tomography (Cryo-ET): Rapidly freeze the purified virions and image them using an electron microscope.

  • Image Reconstruction: Reconstruct three-dimensional images of the virions.

Expected Outcome: Virions produced in the absence of the inhibitor will display a characteristic dense, conical core. In contrast, virions produced in the presence of this compound will lack this core and instead show a thicker, immature Gag layer just beneath the viral membrane.

Conclusion

Validating this compound as an HIV-1 maturation inhibitor requires a multi-faceted approach. By demonstrating its ability to inhibit the specific cleavage of the Gag p25 precursor, reduce viral infectivity, and induce the formation of morphologically immature virions, a strong case can be made for its mechanism of action. The comparative data from established maturation inhibitors like Bevirimat provide a benchmark for evaluating the potential of this compound as a novel antiretroviral agent. This guide provides the foundational framework for researchers to design and execute the necessary experiments to fully elucidate the molecular target and therapeutic potential of this compound.

References

Melliferone: A Potent Anti-HIV Triterpenoid Benchmarked Against Established Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV activity of Melliferone, a novel triterpenoid isolated from Brazilian propolis, against established antiviral drugs. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents.

Executive Summary

This compound, a recently identified natural compound, has demonstrated significant in vitro activity against the Human Immunodeficiency Virus (HIV). Initial studies have revealed its high potency, with an effective concentration (EC50) of less than 0.1 µg/mL in H9 lymphocytes.[1] While direct comparative studies are limited, this guide consolidates available data to benchmark this compound's performance against frontline anti-HIV therapeutics, offering insights into its potential as a future antiviral agent. The mechanism of action for this compound is strongly suggested to be the inhibition of HIV maturation, a pathway also targeted by a new class of antiviral drugs.

Data Presentation: In Vitro Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of this compound and established antiviral drugs. It is important to note that direct comparisons of EC50 values should be made with caution, as experimental conditions such as the specific HIV-1 strain, cell line, and assay endpoint can vary between studies. The data presented for established drugs were selected to be as comparable as possible to the conditions used for this compound (H9 T-cell line).

Compound Drug Class Mechanism of Action Cell Line EC50 Therapeutic Index (TI)
This compound TriterpenoidHIV Maturation Inhibitor (putative)H9< 0.1 µg/mL> 186
Zidovudine (AZT) NRTIReverse Transcriptase InhibitionH987.5 µMNot consistently reported in H9 cells
Nevirapine NNRTIReverse Transcriptase InhibitionCell Culture40 nMNot specified
Saquinavir Protease InhibitorProtease InhibitionPM-10.03 µM (sustained exposure)Not specified
Raltegravir Integrase InhibitorIntegrase InhibitionMT-20.55 nMNot specified
Enfuvirtide Fusion InhibitorViral Entry InhibitionCEM51-72 nMNot specified
Maraviroc CCR5 AntagonistViral Entry InhibitionPBMCs0.1-100 µM (immunomodulatory effects)Not specified

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor.

Mechanism of Action: A Focus on HIV Maturation

This compound is believed to exert its antiviral activity by inhibiting the maturation of HIV-1. This mechanism is distinct from many established drug classes that target earlier stages of the viral life cycle. HIV maturation inhibitors act at the final step of the replication process, interfering with the proteolytic cleavage of the Gag polyprotein by the viral protease.[2][3][4] This disruption prevents the formation of a mature, infectious viral core, resulting in the release of non-infectious virions.[2][3][4]

The evidence for this mechanism in this compound is supported by studies on moronic acid, a structurally related triterpenoid isolated from the same Brazilian propolis, which has been shown to be a potent HIV maturation inhibitor.[1]

HIV-1 Replication Cycle and Drug Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for different classes of antiviral drugs, including the putative target of this compound.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_drugs Antiviral Drug Targets Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation New_Virion New Infectious HIV Virion Maturation->New_Virion Infectious Virion Fusion_Inhibitors Fusion Inhibitors (e.g., Enfuvirtide) CCR5 Antagonists (e.g., Maraviroc) Fusion_Inhibitors->Entry Inhibit NRTIs_NNRTIs NRTIs & NNRTIs (e.g., Zidovudine, Nevirapine) NRTIs_NNRTIs->RT Inhibit Integrase_Inhibitors Integrase Inhibitors (e.g., Raltegravir) Integrase_Inhibitors->Integration Inhibit Protease_Inhibitors Protease Inhibitors (e.g., Saquinavir) Protease_Inhibitors->Maturation Inhibit Maturation_Inhibitors Maturation Inhibitors (e.g., this compound - putative) Maturation_Inhibitors->Maturation Inhibit HIV_Virion HIV Virion HIV_Virion->Entry Attachment

Caption: The HIV-1 replication cycle and the targets of various antiviral drug classes.

Experimental Protocols

The following is a generalized protocol for determining the anti-HIV-1 activity of a compound in H9 T-lymphocytes, based on common methodologies. The specific assay used for this compound in the foundational study involved measuring the inhibition of viral replication in H9 cells.[1]

Anti-HIV-1 Assay in H9 Lymphocytes (p24 Antigen Capture ELISA)

This protocol outlines the steps to assess the ability of a compound to inhibit HIV-1 replication in a chronically infected T-cell line. The endpoint is the quantification of the viral p24 antigen, a core protein of HIV, using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Maintenance:

  • H9 T-lymphocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
  • Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
  • Chronically HIV-1 infected H9 cells (e.g., H9/HTLV-IIIB) are maintained under the same conditions.

2. Compound Preparation:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations for the assay.

3. Antiviral Assay:

  • H9 cells are seeded in a 96-well microtiter plate at a density of approximately 1 x 10^5 cells/well.
  • The serially diluted compound is added to the wells in triplicate.
  • A virus control (cells with virus but no compound) and a cell control (cells without virus or compound) are included.
  • A known anti-HIV drug (e.g., Zidovudine) is used as a positive control.
  • The plate is incubated for a period of 4-7 days at 37°C.

4. p24 Antigen Quantification (ELISA):

  • After the incubation period, the cell culture supernatant is harvested.
  • The concentration of HIV-1 p24 antigen in the supernatant is determined using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
  • The optical density (OD) is read using a microplate reader.

5. Data Analysis:

  • The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control.
  • The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

6. Cytotoxicity Assay:

  • To determine the therapeutic index, a parallel cytotoxicity assay is performed.
  • Uninfected H9 cells are incubated with the same concentrations of the compound.
  • Cell viability is assessed using a standard method, such as the MTT or XTT assay.
  • The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.
  • The Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_cytotoxicity Cytotoxicity Cell_Culture 1. Culture H9 T-Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of this compound Infection_Treatment 4. Add HIV-1 and Compound Dilutions Compound_Prep->Infection_Treatment Seeding->Infection_Treatment Incubation 5. Incubate for 4-7 Days Infection_Treatment->Incubation Supernatant_Harvest 6. Harvest Supernatant Incubation->Supernatant_Harvest p24_ELISA 7. Quantify p24 Antigen (ELISA) Supernatant_Harvest->p24_ELISA Data_Analysis 8. Calculate EC50 p24_ELISA->Data_Analysis TI_Calc 11. Calculate Therapeutic Index (TI) Data_Analysis->TI_Calc Cytotoxicity_Assay 9. Perform Cytotoxicity Assay (e.g., MTT) CC50_Calc 10. Calculate CC50 Cytotoxicity_Assay->CC50_Calc CC50_Calc->TI_Calc

Caption: A generalized workflow for determining the anti-HIV-1 activity of a compound.

Conclusion

This compound is a promising natural product with potent anti-HIV activity. Its putative mechanism of action as a maturation inhibitor places it in a novel class of antiretroviral compounds with the potential to be effective against HIV strains resistant to other drug classes. Further research is warranted to fully elucidate its mechanism of action, conduct direct comparative studies with established drugs under standardized conditions, and evaluate its in vivo efficacy and safety profile. The data presented in this guide provide a foundational benchmark for these future investigations.

References

Safety Operating Guide

Melliferone: A Guide to Safe Handling and Disposal in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential procedural information for the safe management and disposal of Melliferone, ensuring laboratory safety and regulatory compliance.

This compound, a novel triterpenoid isolated from Brazilian propolis, has demonstrated significant anti-HIV activity, making it a compound of interest in drug development.[1][2] As research into its potential applications expands, it is imperative that laboratory personnel are equipped with the necessary knowledge for its safe handling and disposal. This document provides a comprehensive overview of proper disposal procedures, safety protocols, and relevant experimental methodologies.

Chemical and Safety Data

A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling. The following table summarizes key identification and safety information derived from its Safety Data Sheet (SDS).

ParameterInformationReference
Chemical Name This compoundDC Chemicals SDS
Synonyms 3-oxoolean-11-en-13β,28-olide[2]
CAS Number 377724-68-0DC Chemicals SDS
Molecular Formula C₃₀H₄₄O₃DC Chemicals SDS
Molecular Weight 452.67 g/mol DC Chemicals SDS
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.DC Chemicals SDS
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501DC Chemicals SDS

Proper Disposal Procedures

The disposal of this compound and any associated contaminated materials must be conducted in a manner that mitigates environmental risk, particularly to aquatic ecosystems. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Guidance:

  • Waste Segregation: All solid waste contaminated with this compound, including unused product, filter papers, and contaminated personal protective equipment (PPE), should be collected in a dedicated, clearly labeled hazardous waste container. Aqueous solutions containing this compound should be collected in a separate, sealed container also labeled as hazardous waste.

  • Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from drains and water sources to prevent accidental environmental release.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Isolation and Anti-HIV Activity Assay

The following is a summarized experimental protocol based on the work of Ito et al. (2001), which details the isolation of this compound and a subsequent anti-HIV activity assay.[1][2][3] This provides a practical context for the generation of this compound-containing waste.

Isolation of this compound from Propolis

A methanolic extract of Brazilian propolis is subjected to a series of chromatographic separations to isolate this compound.

  • Extraction: Propolis is extracted with methanol.

  • Fractionation: The methanol extract is adsorbed on Celite and washed sequentially with hexane, chloroform, ethyl acetate, and methanol.

  • Column Chromatography: The chloroform-eluting fraction is subjected to repeated silica gel column chromatography.

  • Purification: Further purification is achieved through preparative thin-layer chromatography (PTLC) to yield pure this compound.

The workflow for the isolation of this compound can be visualized as follows:

Melliferone_Isolation_Workflow propolis Brazilian Propolis methanol_extraction Methanol Extraction propolis->methanol_extraction celite_adsorption Adsorption on Celite methanol_extraction->celite_adsorption fractionation Fractionation (Hexane, Chloroform, Ethyl Acetate, Methanol) celite_adsorption->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction Select silica_gel_cc Silica Gel Column Chromatography chloroform_fraction->silica_gel_cc ptlc Preparative TLC silica_gel_cc->ptlc This compound Pure this compound ptlc->this compound

This compound Isolation Workflow
Anti-HIV Activity Assay

The anti-HIV activity of this compound is evaluated in H9 lymphocytes.

  • Cell Culture: H9 lymphocytes are cultured in an appropriate medium.

  • Infection: The cells are infected with HIV.

  • Treatment: The infected cells are treated with varying concentrations of this compound.

  • Analysis: The level of viral replication is quantified to determine the 50% effective concentration (EC₅₀). The cytotoxicity of this compound is also assessed to determine the 50% inhibitory concentration (IC₅₀).

  • Therapeutic Index: The therapeutic index (TI) is calculated as the ratio of IC₅₀ to EC₅₀.

Signaling Pathway Context

While the precise signaling pathways modulated by this compound are a subject of ongoing research, its activity as an anti-HIV agent suggests potential interaction with viral entry or replication pathways. Triterpenoids, the class of compounds to which this compound belongs, have been shown to interact with various cellular signaling pathways, including those involved in cell proliferation and inflammation. For illustrative purposes, a generalized cell proliferation signaling pathway, which is often a target in antiviral drug discovery, is depicted below.

Cell_Proliferation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cell_proliferation Cell Proliferation transcription_factors->cell_proliferation Promotes

Generalized Cell Proliferation Pathway

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE must be worn to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.

Emergency Procedures

In the event of accidental exposure or spillage, the following procedures should be followed:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Spillage: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal as hazardous waste. Ensure the area is well-ventilated.

By adhering to these safety and disposal protocols, researchers can mitigate the risks associated with the handling of this compound and ensure a safe and environmentally responsible laboratory environment.

References

Personal protective equipment for handling Melliferone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Melliferone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

This compound is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (Category 4) and as an acute and chronic aquatic toxicant (Category 1).[1] Its chemical, physical, and comprehensive toxicological properties have not been fully investigated, and it is a suspected human reproductive toxicant. Therefore, cautious handling is paramount.

Hazard Identification and Classification

A summary of this compound's hazard classification is provided below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory to prevent exposure.

PPE CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling this compound.[2] Always inspect gloves for tears or holes before use. Change gloves frequently, especially if contact with the substance occurs.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[1] A respirator may be necessary for large spills or when adequate ventilation is not available.
Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the powder form, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are required in the immediate work area.

Safe Handling Practices:

  • Avoid all direct contact with skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Weighing of the powdered compound should be done within a fume hood or a ventilated balance enclosure.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • For the powdered form, store at -20°C.[1]

  • If dissolved in a solvent, store at -80°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • Store in a cool, well-ventilated area.[1]

Disposal Plan

This compound is very toxic to aquatic life, and its disposal is strictly regulated.[1] Improper disposal can cause significant environmental harm.

Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with this compound, including used gloves, weigh boats, pipette tips, and empty containers, must be collected as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Acute Toxicity, Environmental Hazard).

Disposal Procedure:

  • DO NOT dispose of this compound or its containers in the regular trash or down the drain.

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[1][3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]
Spill Evacuate the area. Prevent the spill from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Experimental Protocol and Workflow Visualization

The following section provides a representative experimental protocol for preparing a stock solution of this compound, a common procedure in a research setting.

Detailed Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To accurately prepare a 10 millimolar (mM) stock solution of this compound in dimethyl sulfoxide (DMSO) for use in biological assays.

Materials:

  • This compound (powder, Molecular Weight: 452.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Weigh boat

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 452.67 g/mol = 4.5267 mg

  • Preparation: Put on all required PPE (lab coat, safety glasses, nitrile gloves).

  • Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare it. Carefully weigh out approximately 4.53 mg of this compound powder. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

  • Dissolving: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 452.67 g/mol ] / 10 mmol/L

  • Addition of Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex or gently agitate at room temperature until the solid is completely dissolved.

  • Labeling: Clearly label the vial with "this compound," the concentration (10 mM in DMSO), the date of preparation, and your initials.

  • Storage: Store the stock solution at -80°C.

Workflow Visualization

The following diagram illustrates the logical steps for the safe preparation of a this compound stock solution.

Melliferone_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_final Finalization Phase A 1. Conduct Risk Assessment & Don PPE B 2. Calculate Required Mass of this compound A->B C 3. Tare Balance with Weigh Boat B->C D 4. Weigh this compound Powder C->D E 5. Quantitatively Transfer Powder to Vial D->E F 6. Add Calculated Volume of DMSO E->F G 7. Vortex/Mix Until Dissolved F->G H 8. Label Vial Clearly G->H J 10. Dispose of Contaminated Waste in Hazardous Waste Bin G->J I 9. Store at -80°C H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melliferone
Reactant of Route 2
Melliferone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.